BRD7-IN-1 free base
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H26N4O3 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-[3,5-dimethoxy-4-(piperazin-1-ylmethyl)phenyl]-2-methyl-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C22H26N4O3/c1-25-13-18(16-4-5-24-12-17(16)22(25)27)15-10-20(28-2)19(21(11-15)29-3)14-26-8-6-23-7-9-26/h4-5,10-13,23H,6-9,14H2,1-3H3 |
InChI Key |
NWXABBDHVJBGQH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN4CCNCC4)OC |
Origin of Product |
United States |
Foundational & Exploratory
Targeting BRD7: A Technical Guide on the Mechanism of Action of BRD7-IN-1 Free Base as a Key Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodomain-containing protein 7 (BRD7) has emerged as a critical regulator in various cellular processes, including transcriptional regulation, DNA damage repair, and cell cycle control. Its dysregulation is implicated in numerous pathologies, particularly cancer and metabolic diseases. This technical guide provides an in-depth overview of the mechanism of action for targeting BRD7, with a focus on BRD7-IN-1, a key chemical tool. While not a direct inhibitor, BRD7-IN-1 serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), representing an innovative strategy for therapeutic intervention. This document outlines the core functions of BRD7, its involvement in key signaling pathways, and the methodologies to study the effects of its targeted degradation.
Introduction to BRD7
BRD7 is a member of the bromodomain and extra-terminal domain (BET) family of proteins, acting as an epigenetic "reader" that recognizes acetylated lysine residues on histones and other proteins.[1] This interaction is fundamental to its role in chromatin remodeling and the regulation of gene expression. BRD7 is a subunit of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex, a variant of the SWI/SNF complex.[2][3] Its function is multifaceted, with evidence supporting its role as a tumor suppressor in various cancers, including nasopharyngeal, breast, and prostate cancers.[3][4][5]
BRD7-IN-1: A Tool for Targeted Degradation
BRD7-IN-1 is a chemical probe derived from the BRD7/9 inhibitor BI7273.[6] It is a key component in the synthesis of the PROTAC VZ185, which is designed to induce the degradation of both BRD7 and the closely related BRD9 protein.[6] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. VZ185, formed by linking BRD7-IN-1 to a von Hippel-Lindau (VHL) E3 ligase ligand, has demonstrated potent and selective degradation of BRD7 and BRD9 with DC50 values in the nanomolar range.[6]
Quantitative Data on BRD7/9 Degradation by VZ185 (derived from BRD7-IN-1)
| Compound | Target(s) | DC50 (nM) | Cell Line | Reference |
| VZ185 | BRD7 | 4.5 | Not Specified | [6] |
| VZ185 | BRD9 | 1.8 | Not Specified | [6] |
Core Signaling Pathways Regulated by BRD7
The therapeutic potential of targeting BRD7 stems from its integral role in multiple signaling pathways critical for cell growth, proliferation, and survival.
p53 Signaling Pathway
BRD7 acts as a crucial coactivator for the tumor suppressor p53.[5] It is required for the efficient p53-mediated transcription of a subset of its target genes, thereby promoting cell-cycle arrest and senescence in response to oncogenic stress.[7] The interaction between BRD7, p53, and the histone acetyltransferase p300 is essential for the acetylation of p53 and the subsequent activation of target genes like p21.[5]
Caption: BRD7's role as a coactivator in the p53 signaling pathway.
Wnt/β-catenin Signaling Pathway
BRD7's role in the Wnt/β-catenin pathway appears to be cell-type dependent. In some cancer cells, such as nasopharyngeal carcinoma, BRD7 inhibits the translocation of β-catenin to the nucleus, thereby downregulating Wnt signaling and decreasing the expression of target genes like cyclin D1 and c-jun.[8] Conversely, in other contexts, BRD7 can enhance Wnt signaling by negatively regulating GSK3β.[8]
Caption: BRD7's inhibitory role in the Wnt/β-catenin signaling pathway in certain cancers.
Insulin Signaling Pathway
BRD7 plays a significant role in glucose metabolism by modulating the insulin signaling pathway. It has been shown to increase the phosphorylation of GSK3β and Akt in response to insulin stimulation.[9] Furthermore, BRD7 interacts with the p85 regulatory subunit of PI3K, which is essential for the nuclear translocation of XBP1s, a key regulator of the unfolded protein response and glucose homeostasis.[10]
Caption: BRD7's involvement in the insulin signaling and unfolded protein response pathways.
Experimental Protocols for Studying BRD7 Targeting
The following are generalized protocols for key experiments to elucidate the mechanism of action of BRD7-targeting compounds like VZ185.
Western Blotting for BRD7 Degradation
Objective: To quantify the reduction in BRD7 protein levels following treatment with a BRD7-targeting PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the BRD7 degrader (e.g., VZ185) or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD7 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels. Quantify band intensities using densitometry software.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
Objective: To confirm the interaction of BRD7 with its known binding partners (e.g., p53, BRCA1) and to assess if a PROTAC disrupts these interactions.
Methodology:
-
Cell Culture and Lysis: Culture and treat cells as described for western blotting. Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.
-
Immunoprecipitation: Pre-clear the lysates with protein A/G agarose beads. Incubate the pre-cleared lysates with a primary antibody against BRD7 or an isotype control antibody overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the suspected interacting partners (e.g., p53, BRCA1).
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if BRD7 degradation affects its occupancy at the promoter regions of its target genes.
Methodology:
-
Cell Cross-linking and Lysis: Treat cells with the BRD7 degrader or vehicle. Cross-link protein-DNA complexes with formaldehyde. Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin and then incubate with an antibody against BRD7 or an IgG control overnight. Precipitate the antibody-chromatin complexes with protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification and Analysis: Purify the DNA using a spin column. Analyze the enrichment of specific promoter regions by quantitative PCR (qPCR) using primers flanking the known BRD7 binding sites on target genes.
Caption: A generalized workflow for investigating the cellular effects of BRD7 degradation.
Conclusion
BRD7-IN-1 is a valuable chemical tool for the development of PROTACs that induce the selective degradation of BRD7. Targeting BRD7 for degradation offers a promising therapeutic strategy for diseases like cancer and metabolic disorders due to its central role in regulating key signaling pathways, including those governed by p53, Wnt/β-catenin, and insulin. The experimental protocols outlined in this guide provide a framework for researchers to investigate the mechanism of action and therapeutic potential of targeting BRD7. Further research into selective BRD7 degraders and their effects on these pathways will be crucial for the development of novel therapeutics.
References
- 1. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. uniprot.org [uniprot.org]
- 8. mdpi.com [mdpi.com]
- 9. BRD7 regulates the insulin-signaling pathway by increasing phosphorylation of GSK3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
BRD7-IN-1: A Technical Guide to a Potent Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BRD7-IN-1, a representative small molecule inhibitor of Bromodomain-containing protein 7 (BRD7). BRD7 is a critical component of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex, playing a significant role in gene transcription regulation.[1][2] Its dysregulation has been implicated in various malignancies, making it a compelling target for therapeutic intervention.[1][3][4] This document details the mechanism of action, biochemical and cellular activity, and relevant experimental protocols for a representative BRD7 inhibitor, exemplified by compounds such as BI-7273.
Core Concepts
BRD7 functions as an epigenetic reader by recognizing acetylated lysine residues on histones and other proteins through its bromodomain.[5] This interaction is crucial for the recruitment of the PBAF complex to specific chromatin regions, thereby modulating gene expression.[2] Inhibition of the BRD7 bromodomain disrupts this interaction, leading to alterations in chromatin structure and the expression of genes involved in cell cycle control, apoptosis, and signal transduction.[1]
Mechanism of Action
BRD7-IN-1 acts as a competitive inhibitor at the acetyl-lysine binding pocket of the BRD7 bromodomain. By occupying this site, the inhibitor prevents the engagement of BRD7 with acetylated histones, thereby disrupting its chromatin-localizing function.[1] This leads to the modulation of downstream gene expression, impacting various cellular processes.
Signaling Pathways
BRD7 is involved in several key signaling pathways. The following diagram illustrates the central role of BRD7 and the impact of its inhibition.
Caption: BRD7 signaling and the impact of inhibition.
Biochemical and Cellular Activity
The following tables summarize the quantitative data for a representative BRD7 inhibitor, BI-7273.
Table 1: Biochemical Activity
| Assay Type | Target | IC50 (nM) | Kd (nM) |
| AlphaScreen | BRD7 | 117 | - |
| AlphaScreen | BRD9 | 19 | - |
| Isothermal Titration Calorimetry (ITC) | BRD9 | - | 15 |
Data sourced from representative BRD7/BRD9 inhibitor BI-7273.[6]
Table 2: Cellular Activity
| Assay Type | Cell Line | Parameter | Concentration (µM) | Effect |
| NanoBRET | Prostate Cancer Cells | BRD7 Target Engagement | 1 | Majority of BRD7 bound |
| Proliferation Assay | LNCaP (Prostate Cancer) | Growth Inhibition | 1 | Growth affected |
| Proliferation Assay | PC3 (Prostate Cancer) | Growth Inhibition | 1 | No growth effect |
Data is illustrative of selective BRD7 inhibitors.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
AlphaScreen Assay for BRD7/9 Inhibition
This assay is used to measure the ability of a compound to disrupt the interaction between the bromodomain and an acetylated histone peptide.
Workflow:
Caption: AlphaScreen assay workflow.
Methodology:
-
Reagent Preparation: Recombinant GST-tagged BRD7 or BRD9 bromodomain and a biotinylated histone H4 acetylated peptide are used. Test compounds are serially diluted.
-
Incubation: The bromodomain, acetylated peptide, and test compound are incubated together in an appropriate assay buffer to allow for binding to reach equilibrium.
-
Bead Addition: Streptavidin-coated donor beads and anti-GST-coated acceptor beads are added to the mixture. The donor beads bind to the biotinylated peptide, and the acceptor beads bind to the GST-tagged bromodomain.
-
Signal Generation: If the bromodomain and peptide are interacting, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.
-
Detection: The signal is read on an Alpha-enabled plate reader. A decrease in signal indicates that the test compound is inhibiting the bromodomain-peptide interaction.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Methodology:
-
Sample Preparation: The purified BRD7 or BRD9 bromodomain is placed in the sample cell of the calorimeter. The test compound is loaded into the injection syringe.
-
Titration: A series of small injections of the test compound are made into the sample cell containing the bromodomain.
-
Heat Measurement: The heat change associated with each injection is measured. As the protein becomes saturated with the ligand, the heat change per injection diminishes.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fit to a binding model to determine the thermodynamic parameters of the interaction.
NanoBRET Target Engagement Assay
This assay measures the binding of a test compound to a target protein within living cells.
Workflow:
References
- 1. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
An In-depth Technical Guide to the Function of BRD7 and its Inhibition
This guide provides a comprehensive overview of Bromodomain-containing protein 7 (BRD7), its role in cellular signaling, and the mechanism and effects of its inhibition, with a focus on the implications for researchers, scientists, and drug development professionals. While specific functional data on "BRD7-IN-1 free base" is limited as it is primarily described as a chemical precursor for PROTACs, this document will detail the function of BRD7 and the impact of its inhibition by selective small molecules.
Core Function of BRD7
BRD7 is a protein characterized by a bromodomain, a structural motif that recognizes and binds to acetylated lysine residues on histone tails.[1][2] This interaction is crucial for its role in chromatin remodeling and gene expression regulation.[1][3] BRD7 is a key subunit of the Polybromo-associated BRG1-associated factor (PBAF) chromatin remodeling complex, a specific form of the larger SWI/SNF complex.[1][3][4][5] Through its role in this complex, BRD7 is involved in a multitude of cellular processes, including cell cycle control, DNA repair, and apoptosis.[1][3]
Functionally, BRD7 has been established as a tumor suppressor, with its expression often downregulated in various cancers, including nasopharyngeal, breast, prostate, and colorectal cancers.[1][3] It exerts its tumor-suppressive functions through interactions with key regulatory proteins like p53 and BRCA1, enhancing their activity and stability.[1][3][6]
Mechanism of Action of BRD7 Inhibitors
BRD7 inhibitors are small molecules designed to target and bind to the bromodomain of the BRD7 protein.[1][2] By competitively occupying the acetyl-lysine binding pocket, these inhibitors prevent BRD7 from interacting with acetylated histones on the chromatin.[1] This disruption interferes with the function of the PBAF complex, leading to significant alterations in gene expression programs.[1] The primary therapeutic goal of BRD7 inhibition is to modulate the expression of genes involved in critical cancer-related processes such as cell cycle progression, apoptosis, and DNA repair, thereby suppressing cancer cell growth and proliferation.[1]
BRD7-IN-1 is a derivative of BI7273, a known dual inhibitor of BRD7 and its close homolog BRD9.[2] It serves as a crucial component in the synthesis of the PROTAC (Proteolysis Targeting Chimera) degrader VZ185, which selectively targets BRD7 and BRD9 for degradation.[2]
Quantitative Data on Selective BRD7 Inhibitors
| Compound | Target(s) | Affinity / Potency | Assay Type | Reference |
| 1-78 | BRD7-selective | Submicromolar affinity | Binding Assays | [7][8] |
| 2-77 | BRD7-selective | Submicromolar affinity | Binding Assays | [7][8] |
| VZ185 (PROTAC) | BRD7/BRD9 Degrader | DC50 (BRD7) = 4.5 nM | Cellular Degradation | [2] |
| DC50 (BRD9) = 1.8 nM | Cellular Degradation | [2] |
Note: DC50 represents the concentration required to achieve 50% degradation of the target protein.
Key Signaling Pathways Modulated by BRD7
BRD7 is a critical node in several major signaling pathways implicated in both normal physiology and disease. Its inhibition can therefore have profound downstream effects.
a) Tumor Suppressor Pathways (p53 & BRCA1): BRD7 is a crucial component for the functional pathways of both the p53 and BRCA1 tumor suppressors.[3] It binds to p53 and is required for the transcriptional activation of a subset of p53 target genes, which are essential for inducing senescence and inhibiting tumor growth.[4][5] Similarly, BRD7 interacts directly with BRCA1, regulating BRCA1-dependent transcription.[6][9] For instance, BRD7 is required to recruit BRCA1 to the promoter of the estrogen receptor α (ERα) gene, a key factor in breast cancer.[4][9]
b) Insulin and Glucose Metabolism Pathways: BRD7 plays a significant role in regulating glucose homeostasis and the insulin signaling pathway.[10][11] It interacts with the p85 regulatory subunits of PI3K, promoting their nuclear translocation.[10][12] This action enhances the activity of XBP1s, a key regulator of the unfolded protein response, thereby ameliorating hyperglycemia and glucose intolerance in obese mouse models.[10] Furthermore, BRD7 can increase the phosphorylation of GSK3β, a critical downstream effector in the insulin pathway, even independently of AKT activity.[11]
c) Other Cancer-Related Pathways: BRD7 has been shown to regulate multiple other signaling cascades involved in cancer progression.[3]
-
Wnt/β-catenin: In some contexts, BRD7 can inhibit the Wnt/β-catenin pathway by preventing the nuclear translocation of β-catenin, leading to decreased expression of targets like cyclin D1.[4]
-
Ras/Raf/MEK/ERK: BRD7 can inhibit G1-S phase progression by transcriptionally downregulating key molecules in the Ras/MEK/ERK pathway.[13][14]
-
Androgen Receptor (AR): In prostate cancer, BRD7 has been identified as a facilitator of AR target gene expression. Inhibition of the BRD7 bromodomain was shown to reduce the expression of these genes, highlighting its potential as a therapeutic target in AR-positive prostate cancer.[15]
Experimental Protocols for Characterizing BRD7 Inhibitors
A multi-step approach is required to fully characterize the function and selectivity of a novel BRD7 inhibitor.
a) Target Engagement and Affinity:
-
Fluorescence Polarization (FP) Assay: This in vitro competition assay measures the ability of a compound to displace a fluorescently labeled probe from the BRD7 bromodomain. It is used to determine binding affinity (Kd) or inhibitory concentration (IC50). A key challenge is the relative instability of the BRD7 bromodomain in vitro, which requires the development of robust assay conditions.[15]
-
NanoBRET™ Competition Assay: This is a cell-based assay to confirm target engagement in a physiological context. Cells are engineered to express a NanoLuciferase®-BRD7 fusion protein. A fluorescent tracer binds to BRD7, and inhibitor compounds compete for this binding, causing a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal. This provides a quantitative measure of cellular potency.[15]
b) Cellular Activity and Functional Consequences:
-
Chromatin Fractionation & Western Blot: To confirm that the inhibitor displaces BRD7 from chromatin, cells are treated with the compound, and nuclear soluble and chromatin-insoluble fractions are separated. Western blotting is then used to quantify the amount of BRD7 in each fraction, with effective inhibitors causing a decrease in the chromatin-bound protein.[15]
-
RNA-Sequencing (RNA-Seq): To understand the global impact on gene expression, RNA-Seq is performed on cancer cells treated with the BRD7 inhibitor or a vehicle control. Differential gene expression analysis identifies genes and pathways that are significantly up- or down-regulated, providing mechanistic insights into the inhibitor's function.[15]
-
Chromatin Immunoprecipitation (ChIP) Assay: This technique is used to determine if BRD7 is directly bound to specific promoter or enhancer regions of target genes. Following inhibitor treatment, a reduction in BRD7 occupancy at these sites can be quantified by qPCR, confirming the on-target effect at the chromatin level.[16]
-
Cell Proliferation and Apoptosis Assays: Standard cellular assays are used to measure the functional outcome of BRD7 inhibition. These include assays to measure changes in cell viability (e.g., CellTiter-Glo®), cell cycle progression (e.g., flow cytometry with propidium iodide staining), and apoptosis (e.g., Annexin V staining or caspase activity assays).[16][17]
Conclusion
BRD7 is a multifaceted protein that functions as a critical transcriptional regulator and tumor suppressor. Its role as a subunit of the PBAF chromatin remodeling complex places it at the intersection of several vital signaling pathways, including those governed by p53, BRCA1, insulin, and androgen receptor. Small molecule inhibitors targeting the BRD7 bromodomain disrupt its ability to bind chromatin, thereby altering gene expression and eliciting anti-proliferative and pro-apoptotic effects in cancer cells. While BRD7-IN-1 is primarily a tool compound for generating PROTAC degraders, the study of selective BRD7 inhibitors has validated this protein as a promising therapeutic target in oncology and potentially in metabolic diseases. Further development of highly potent and selective BRD7 inhibitors will be essential for fully realizing its therapeutic potential.
References
- 1. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Emerging Roles of BRD7 in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. BRD7 regulates the insulin-signaling pathway by increasing phosphorylation of GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of BRD7 in embryo development and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BRD7, a novel bromodomain gene, inhibits G1-S progression by transcriptionally regulating some important molecules involved in ras/MEK/ERK and Rb/E2F pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BRD7 bromodomain containing 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. BRD7 inhibits enhancer activity and expression of BIRC2 to suppress tumor growth and metastasis in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BRD7 Promotes Cell Proliferation and Tumor Growth Through Stabilization of c-Myc in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
BRD7 as a Therapeutic Target in Oncology: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Bromodomain-containing protein 7 (BRD7) is a critical member of the polybromo-associated BRG1-associated factor (PBAF) subtype of the SWI/SNF chromatin remodeling complex.[1][2] Initially identified as a gene downregulated in nasopharyngeal carcinoma (NPC), a growing body of evidence has solidified its role as a potent tumor suppressor in a multitude of cancers, including breast, ovarian, lung, and prostate cancer.[3][4][5] Its function is intimately linked to its ability to interact with and modulate the activity of key tumor suppressors like p53 and BRCA1.[4][6][7] BRD7's frequent downregulation in tumors, often correlated with poor patient prognosis, underscores its potential as a valuable therapeutic target and biomarker.[8][9] This guide provides an in-depth overview of BRD7's function in oncology, detailing its involvement in key signaling pathways, summarizing quantitative data, and providing key experimental protocols for its study.
The Role of BRD7 in Oncogenesis
BRD7 primarily functions as a tumor suppressor by regulating gene transcription, influencing cell cycle progression, and inducing apoptosis and senescence.[4][6] Its expression is frequently diminished in malignant tissues through mechanisms such as promoter hypermethylation, microRNA-mediated degradation, and ubiquitin-mediated protein degradation.[3]
A Widespread Tumor Suppressor
Decreased expression of BRD7 has been documented across a wide range of human cancers.[3][4] In many cases, lower BRD7 levels are associated with more aggressive tumor characteristics and reduced patient survival.[3][8][9] For example, in lung adenocarcinoma, BRD7 is downregulated in 73% of cases compared to adjacent non-tumor tissues, and its lower expression correlates with shortened disease-free survival.[8] Similarly, in prostate cancer, reduced BRD7 expression is linked to higher pathological stage, lymph node metastasis, and shorter survival times.[9]
Context-Dependent Oncogenic Function
While predominantly a tumor suppressor, BRD7 may exert a dual, context-dependent role in certain malignancies. A notable exception to its tumor-suppressive function has been observed in colorectal cancer (CRC). In this context, BRD7 expression is upregulated and promotes cell proliferation by stabilizing the oncoprotein c-Myc through the ubiquitin-proteasome pathway.[10] This highlights the necessity of characterizing BRD7's specific role within each cancer type before developing targeted therapies.
Key Signaling Pathways Involving BRD7
BRD7 exerts its tumor-suppressive effects by integrating into several crucial signaling networks that govern cell fate. It acts as a scaffold and cofactor, modulating the transcriptional activity of master regulator proteins.
The BRD7-p53 Axis
The interaction with the p53 tumor suppressor is one of the most critical mechanisms of BRD7's function.[6] BRD7 binds directly to p53 and is an essential cofactor for the transcriptional activation of a subset of p53 target genes, including the cell cycle inhibitor p21 (CDKN1A).[3][11][12] This interaction is crucial for inducing oncogene-induced senescence, a key barrier against neoplastic transformation.[6][12] BRD7 enhances p53's activity by recruiting histone acetyltransferases like p300 to target gene promoters, leading to histone acetylation and an open chromatin state conducive to transcription.[3][6] Furthermore, BRD7 can increase p53 protein levels and stability, amplifying its tumor-suppressive output.[11][13]
References
- 1. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Emerging Roles of BRD7 in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD7: a novel tumor suppressor gene in different cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BRD7 is a candidate tumour suppressor gene required for p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. BRD7 Acts as a Tumor Suppressor Gene in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical significance of bromodomain-containing protein 7 and its association with tumor progression in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | BRD7 Promotes Cell Proliferation and Tumor Growth Through Stabilization of c-Myc in Colorectal Cancer [frontiersin.org]
- 11. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma [jcancer.org]
- 12. pnas.org [pnas.org]
- 13. BRD7 Stabilizes P53 via Dephosphorylation of MDM2 to Inhibit Tumor Growth in Breast Cancer Harboring Wild-type P53 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to BRD7-IN-1 for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BRD7-IN-1, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of Bromodomain-containing protein 7 (BRD7). This document details the scientific rationale, quantitative data, experimental methodologies, and key molecular interactions involved in the utilization of BRD7-IN-1 for creating potent and selective BRD7 degraders.
Introduction to BRD7 as a Therapeutic Target
Bromodomain-containing protein 7 (BRD7) is a member of the bromodomain and extra-terminal domain (BET) family of proteins. It functions as a subunit of the PBAF chromatin remodeling complex and plays a significant role in the regulation of gene transcription. Dysregulation of BRD7 has been implicated in various cancers, making it an attractive target for therapeutic intervention. PROTAC technology offers a novel approach to target BRD7 by hijacking the cell's natural protein disposal system to selectively eliminate the BRD7 protein.
BRD7-IN-1: A Key Component for BRD7 PROTACs
BRD7-IN-1 is a derivative of the potent BRD7/9 inhibitor BI-7273. It has been specifically modified to serve as a "warhead" in a PROTAC molecule. This modification allows for the attachment of a linker, which in turn is connected to an E3 ligase ligand. The resulting heterobifunctional molecule, a PROTAC, can simultaneously bind to BRD7 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BRD7 protein.
The most well-characterized PROTAC utilizing a BRD7-IN-1 precursor is VZ185. In this molecule, the BRD7-IN-1 component is linked to a von Hippel-Lindau (VHL) E3 ligase ligand.[1][2]
Quantitative Data
The following tables summarize the key quantitative data for the parent inhibitor of BRD7-IN-1 (BI-7273) and the resulting PROTAC (VZ185). This data is essential for understanding the potency and efficacy of these molecules.
| Compound | Target | Assay | Value | Reference |
| BI-7273 | BRD7 | IC50 | 117 nM | [3] |
| BI-7273 | BRD9 | IC50 | 19 nM | [3] |
| BI-7273 | BRD7 | Kd | <1 nM | [3] |
| BI-7273 | BRD9 | Kd | <1 nM | [3] |
Table 1: In vitro binding affinities and inhibitory concentrations of BI-7273.
| PROTAC | Target | Cell Line | Assay | Value | Reference |
| VZ185 | BRD7 | RI-1 | DC50 (8h) | 4.5 nM | [1][2] |
| VZ185 | BRD9 | RI-1 | DC50 (8h) | 1.8 nM | [1][2] |
| VZ185 | BRD7 | HEK293 (HiBiT) | DC50 | 34.5 nM | [1] |
| VZ185 | BRD9 | HEK293 (HiBiT) | DC50 | 4.0 nM | [1] |
| VZ185 | BRD9 | EOL-1 | DC50 (18h) | 2.3 nM | [1] |
| VZ185 | BRD9 | A204 | DC50 (18h) | 8.3 nM | [1] |
| VZ185 | N/A | EOL-1 | EC50 (Viability) | 3.4 nM | [1] |
| VZ185 | N/A | A204 | EC50 (Viability) | 39.8 nM | [1] |
| VZ185 | VHL | ITC | Kd (binary) | 26 ± 9 nM | [1] |
| VZ185 | BRD9-BD | ITC | Kd (binary) | 5.1 ± 0.6 nM | [1] |
Table 2: Degradation and cellular activity of VZ185 PROTAC.
Signaling Pathways and Experimental Workflows
The development and characterization of BRD7-IN-1 based PROTACs involve a series of interconnected experimental steps and rely on understanding the underlying biological pathways.
PROTAC-Mediated Protein Degradation Pathway
The fundamental mechanism of action for a BRD7-IN-1 based PROTAC like VZ185 is the induced degradation of the BRD7 protein. This process involves the formation of a ternary complex between the PROTAC, the BRD7 protein, and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD7 by the proteasome.
Caption: PROTAC-mediated degradation of BRD7 protein.
Experimental Workflow for PROTAC Characterization
The evaluation of a BRD7-IN-1 based PROTAC follows a logical progression of experiments to determine its efficacy and mechanism of action.
Caption: Experimental workflow for BRD7 PROTAC development.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the successful development and evaluation of BRD7-IN-1 based PROTACs.
Synthesis of BRD7-IN-1 based PROTACs (General Scheme)
The synthesis of a BRD7-IN-1 based PROTAC like VZ185 involves a multi-step process. First, the parent inhibitor (BI-7273) is modified to introduce a reactive handle, creating the BRD7-IN-1 intermediate. This intermediate is then coupled to a linker, which is subsequently conjugated to the E3 ligase ligand.
Note: The precise, step-by-step synthesis of BRD7-IN-1 is proprietary and not publicly available. The following is a generalized representation based on the synthesis of VZ185.
Step 1: Synthesis of BRD7-IN-1 Intermediate. A derivative of BI-7273 is synthesized to incorporate a functional group (e.g., an amine or carboxylic acid) suitable for linker attachment.
Step 2: Linker Conjugation. The BRD7-IN-1 intermediate is reacted with a bifunctional linker (e.g., a PEG linker with a reactive group at each end) under appropriate coupling conditions.
Step 3: E3 Ligase Ligand Conjugation. The BRD7-IN-1-linker conjugate is then reacted with the E3 ligase ligand (e.g., a VHL ligand) to yield the final PROTAC molecule. Purification is typically performed using techniques such as HPLC.
Western Blotting for BRD7 Degradation
This technique is used to quantify the reduction in BRD7 protein levels following treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of the BRD7 PROTAC or a vehicle control for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for BRD7 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantification: Densitometry analysis is performed to quantify the band intensities and determine the percentage of BRD7 degradation relative to the vehicle control.
NanoBRET™ Target Engagement Assay
This assay measures the binding of the PROTAC to BRD7 within living cells.
-
Cell Preparation: Transfect cells with a vector expressing BRD7 fused to NanoLuc® luciferase. Plate the transfected cells in a white, 96-well plate.
-
Tracer and Compound Addition: Add the NanoBRET™ tracer, a fluorescently labeled ligand that also binds to the BRD7 bromodomain, to the cells. Then, add serial dilutions of the test PROTAC.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period to allow for compound entry and binding equilibrium (typically 2 hours).
-
Substrate Addition and Signal Detection: Add the Nano-Glo® substrate and immediately measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of filtered luminescence measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). The displacement of the tracer by the PROTAC results in a decrease in the BRET signal, from which the IC50 value for target engagement can be determined.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is used to confirm target engagement by measuring the thermal stabilization of BRD7 upon PROTAC binding.
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Analyze the amount of soluble BRD7 remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble BRD7 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates thermal stabilization and confirms target engagement.
Conclusion
BRD7-IN-1 is a pivotal starting point for the development of potent and selective BRD7-degrading PROTACs. This guide has provided a comprehensive overview of its role in PROTAC design, the associated quantitative data for its derivatives, and detailed experimental protocols for their characterization. The continued exploration and optimization of PROTACs derived from BRD7-IN-1 hold significant promise for the development of novel therapeutics for cancers and other diseases where BRD7 is implicated.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. opnme.com [opnme.com]
- 3. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BRD7-IN-1 Free Base
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of BRD7-IN-1, a key chemical intermediate used in the development of targeted protein degraders for Bromodomain-containing protein 7 (BRD7). We will cover its chemical structure, its role in the synthesis of the PROTAC degrader VZ185, relevant biological data of its parent and derivative compounds, detailed experimental protocols for assessing target engagement, and visualizations of its synthetic lineage and related biological pathways.
Introduction to BRD7 as a Therapeutic Target
Bromodomain-containing protein 7 (BRD7) is a member of the bromodomain family of epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins. As a crucial component of the PBAF (Polybromo-associated BRG1-associated factor) subclass of the SWI/SNF chromatin remodeling complex, BRD7 plays a significant role in transcriptional regulation. Its dysregulation is implicated in various diseases, particularly cancer. BRD7 has been shown to act as a tumor suppressor by interacting with key proteins like p53 and BRCA1, thereby regulating cell cycle progression and DNA repair pathways. Consequently, the development of chemical probes to modulate BRD7 function is of high interest in therapeutic research.
Chemical Structure and Properties of BRD7-IN-1
BRD7-IN-1 is a functionalized derivative of the potent dual BRD7/BRD9 inhibitor BI-7273. It serves as a critical synthetic intermediate, or "warhead," for the construction of Proteolysis Targeting Chimeras (PROTACs). Specifically, it is the precursor for the widely used BRD7/BRD9 degrader, VZ185, where it is connected via a linker to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Chemical Name: 4-(3,5-Dimethoxy-4-(piperazin-1-ylmethyl)phenyl)-2-methyl-2,7-naphthyridin-1(2H)-one dihydrochloride CAS Number: 2448414-48-8
Table 1: Physicochemical Properties of BRD7-IN-1
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₈Cl₂N₄O₃ |
| Molecular Weight | 467.39 g/mol |
| Appearance | Solid Powder |
| Solubility | Soluble in DMSO |
Biological Activity Data
While BRD7-IN-1 is a crucial synthetic intermediate, specific biochemical data such as IC₅₀ or KᏧ values for this molecule are not extensively reported in the primary literature. Its utility is demonstrated through the activity of its
An In-depth Technical Guide to BRD7 Bromodomain Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodomain-containing protein 7 (BRD7) has emerged as a significant target in therapeutic research, particularly in oncology. As a key component of the PBAF subtype of the SWI/SNF chromatin remodeling complex, BRD7 plays a crucial role in transcriptional regulation. It functions as a "reader" of epigenetic marks, specifically recognizing and binding to acetylated lysine residues on histones and other proteins. This interaction is critical for modulating the expression of genes involved in vital cellular processes, including cell cycle progression, DNA repair, and tumor suppression through pathways involving p53 and BRCA1.[1] Dysregulation of BRD7 has been implicated in various cancers, sparking the development of small molecule inhibitors to probe its function and evaluate its therapeutic potential. This guide provides a comprehensive technical overview of BRD7 bromodomain inhibition, detailing the key inhibitors, the experimental protocols used to characterize them, and the core signaling pathways BRD7 modulates.
BRD7 Bromodomain Inhibitors: A Quantitative Overview
The development of potent and selective BRD7 inhibitors is a key focus in the field. Early inhibitors often showed dual activity against the highly homologous BRD9. However, recent structure-based design efforts have yielded compounds with significant selectivity for BRD7.[2][3] The following tables summarize the quantitative binding and inhibitory data for prominent BRD7 inhibitors.
Table 1: Dual BRD7/BRD9 Inhibitors
| Compound | Target(s) | Kd (nM) | IC50 (nM) | Assay Method(s) |
| LP99 | BRD7 | 909[4] | - | ITC |
| BRD9 | 99[4] | - | ITC | |
| BI-9564 | BRD7 | 239[5] | 3,400[5] | ITC, AlphaScreen |
| BRD9 | 14.1[5] | 75[5] | ITC, AlphaScreen | |
| BI-7273 | BRD7 | <1 | 117 | DiscoverX, AlphaScreen |
| BRD9 | <1 | 19 | DiscoverX, AlphaScreen | |
| I-BRD9 | BRD7 | 400 (pKd = 6.4)[6] | - | BROMOscan |
| BRD9 | 20 (pKd = 8.7)[6] | - | BROMOscan |
Table 2: Selective BRD7 Inhibitors
| Compound | Target(s) | Kd (nM) | IC50 (µM) | Ki (µM) | Assay Method(s) |
| 1-78 | BRD7 | 290[7] | 1.6[8] | - | BROMOscan, FP |
| BRD9 | 650[7] | 2.7[8] | - | BROMOscan, FP | |
| 2-77 (BRD7-IN-2) | BRD7 | 340[7] | 5.4[9][10] | 1.3[9] | BROMOscan, FP |
| BRD9 | 655[7] | >300[9][10] | - | BROMOscan, FP |
Experimental Protocols for Characterizing BRD7 Inhibitors
A variety of biophysical and cellular assays are employed to identify and characterize BRD7 inhibitors. These techniques are crucial for determining binding affinity, target engagement in a cellular context, and selectivity.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a robust, homogeneous assay used to measure the binding of an inhibitor to the BRD7 bromodomain. It relies on the transfer of energy between a donor fluorophore (e.g., Europium chelate) conjugated to the BRD7 protein and an acceptor fluorophore (e.g., APC) linked to a known ligand, such as an acetylated histone peptide. Inhibition is detected by a decrease in the FRET signal as the test compound displaces the fluorescently labeled peptide from the bromodomain.
Detailed Methodology:
-
Reagent Preparation: All reagents are prepared in a suitable assay buffer (e.g., 1X TR-FRET Assay Buffer). Inhibitor compounds are serially diluted to 4X the final desired concentration. The BRD7-Europium Chelate conjugate is diluted to a 2X working concentration. The acetylated histone peptide ligand-APC acceptor conjugate is diluted to a 4X working concentration.
-
Plate Setup (384-well format):
-
To inhibitor wells, add 5 µL of the 4X inhibitor dilution.
-
To negative control (no inhibition) wells, add 5 µL of assay buffer containing the same concentration of solvent (e.g., DMSO) as the inhibitor wells.
-
To positive control wells, add 5 µL of a known BRD7 inhibitor at a saturating concentration.
-
-
Protein Addition: Add 10 µL of the 2X BRD7-Europium Chelate solution to all wells.[11]
-
Pre-incubation (Optional): Incubate the plate for 15-30 minutes at room temperature, protected from light, to allow the inhibitor to equilibrate with the BRD7 protein.
-
Reaction Initiation: Add 5 µL of the 4X Ligand-APC Acceptor mixture to all wells to initiate the binding reaction. The final volume is 20 µL.
-
Incubation: Seal the plate and incubate for 60-120 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader. Excite the Europium donor at ~340 nm and measure emission at two wavelengths: ~620 nm (Europium emission) and ~665 nm (APC emission due to FRET).[12]
-
Data Analysis: The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated for each well. The percentage of inhibition is determined relative to the high and low controls, and IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.[13]
BROMOscan™ Assay
BROMOscan™ is a proprietary competition binding assay platform used for screening and profiling inhibitors against a large panel of bromodomains. The principle involves a DNA-tagged bromodomain, an immobilized ligand, and the test inhibitor. The amount of bromodomain that binds to the immobilized ligand is quantified via qPCR of the attached DNA tag. An effective inhibitor will prevent the bromodomain from binding to the immobilized ligand, resulting in a lower qPCR signal.[14][15] This platform is particularly useful for determining inhibitor selectivity across the entire bromodomain family and for calculating dissociation constants (Kd).[14]
Methodology Outline:
-
A specific bromodomain (e.g., BRD7), tagged with a unique DNA identifier, is used.
-
The bromodomain is incubated with a proprietary small molecule ligand that is immobilized on a solid support.
-
In parallel reactions, the incubation is performed in the presence of varying concentrations of a test inhibitor.
-
If the test inhibitor binds to the bromodomain, it competes with the immobilized ligand, reducing the amount of DNA-tagged bromodomain captured on the solid support.
-
After washing away unbound protein, the amount of captured bromodomain is quantified using qPCR with primers specific to the DNA tag.
-
Dissociation constants (Kd) are calculated by measuring the amount of captured bromodomain as a function of the test inhibitor concentration.[14]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement within intact cells or tissues.[16] The principle is based on ligand-induced thermal stabilization of the target protein. When a small molecule inhibitor binds to its target protein (BRD7), the resulting complex is often more resistant to thermal denaturation.[17]
Detailed Methodology:
-
Cell Treatment: Culture cells to an appropriate density. Treat the cells with the test inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a defined period (e.g., 1-3 hours) under normal culture conditions.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures for a short duration (e.g., 3-5 minutes) using a thermal cycler. A temperature gradient is chosen that brackets the melting temperature (Tm) of the target protein. Cool the samples at room temperature for 3 minutes.[8]
-
Cell Lysis: Lyse the cells to release soluble proteins. This is typically achieved by freeze-thaw cycles (e.g., using liquid nitrogen) followed by centrifugation at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins and cell debris.
-
Protein Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Detection: Quantify the amount of soluble BRD7 in the supernatant using a protein detection method.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific anti-BRD7 antibody. The band intensity corresponds to the amount of soluble BRD7.
-
High-Throughput Formats: For higher throughput, methods like AlphaScreen or ELISA can be adapted to quantify the soluble BRD7 in a microplate format.[2]
-
-
Data Analysis: Plot the amount of soluble BRD7 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization. Isothermal dose-response curves can also be generated by heating all samples at a single, optimized temperature while varying the inhibitor concentration.[2]
Key Signaling Pathways Involving BRD7
BRD7 exerts its cellular functions by participating in large protein complexes and interacting with key transcription factors. Understanding these pathways is critical for elucidating the downstream consequences of BRD7 inhibition.
BRD7 in the PBAF/SWI/SNF Complex
BRD7 is a defining subunit of the Polybromo-Associated BAF (PBAF) complex, a specific form of the SWI/SNF ATP-dependent chromatin remodeling machinery.[6][18][19] The SWI/SNF complex uses the energy from ATP hydrolysis to physically alter the structure of chromatin, making DNA more or less accessible to transcription factors. BRD7 acts as a crucial bridge, connecting core catalytic subunits like BRG1 with other PBAF-specific components, thereby facilitating the assembly and function of the complex.[18][20] By being part of this complex, BRD7 helps target the remodeling activity to specific gene loci, playing a direct role in the activation or repression of gene expression.[18][19]
BRD7 and the p53 Tumor Suppressor Pathway
BRD7 is a critical cofactor for the tumor suppressor protein p53.[21] Following cellular stress, such as oncogene activation, BRD7 physically interacts with p53.[14][22] This interaction is required for the efficient p53-mediated transcription of a subset of its target genes, including the cell cycle inhibitor p21.[22] Mechanistically, BRD7 facilitates the recruitment of the histone acetyltransferase p300 to the promoters of these target genes.[21] This leads to histone acetylation, creating a chromatin environment conducive to transcription, and also promotes the acetylation of p53 itself, enhancing its activity.[21] Loss of BRD7 function can therefore impair the p53-dependent senescence response to oncogenic stress, allowing cells to bypass this critical anti-cancer barrier.[21]
BRD7 and Wnt/β-catenin Signaling
The role of BRD7 in the Wnt/β-catenin pathway is complex and appears to be context-dependent.[6] In some cancer cells, such as nasopharyngeal and ovarian cancer, BRD7 acts as an inhibitor of the pathway. It achieves this by preventing the nuclear translocation of β-catenin, the key transcriptional co-activator of the pathway.[6] By keeping β-catenin in the cytoplasm, BRD7 prevents the activation of Wnt target genes like c-myc and cyclin D1, thereby suppressing cell proliferation.[6] Conversely, in other cellular contexts, BRD7 has been reported to enhance Wnt signaling by interacting with Dishevelled (DVL1) and inhibiting GSK3β, the kinase that marks β-catenin for degradation.[6] This dual role suggests that the effect of BRD7 inhibition on Wnt signaling may vary significantly between different cell types and disease states.
Conclusion
BRD7 is a multifaceted epigenetic regulator with a significant role in chromatin remodeling and the control of key tumor suppressor pathways. The development of small molecule inhibitors targeting its bromodomain provides powerful tools to dissect its biological functions and to validate its potential as a therapeutic target. The availability of increasingly selective chemical probes, coupled with robust biophysical and cellular assays, will continue to advance our understanding of BRD7 and pave the way for novel therapeutic strategies in oncology and beyond.
References
- 1. JCI Insight - BRD7 as key factor in PBAF complex assembly and CD8+ T cell differentiation [insight.jci.org]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Emerging Roles of BRD7 in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Pardon Our Interruption [opnme.com]
- 14. researchgate.net [researchgate.net]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CETSA [cetsa.org]
- 17. Frontiers | Current Advances in CETSA [frontiersin.org]
- 18. BRD7 as key factor in PBAF complex assembly and CD8+ T cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. BRD7 is a candidate tumour suppressor gene required for p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
BRD7-IN-1 Free Base and the SWI/SNF Complex: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 7 (BRD7) is a critical subunit of the Polybromo-associated BRG1-associated factor (PBAF) chromatin remodeling complex, a specialized form of the SWI/SNF complex. The SWI/SNF complex utilizes the energy from ATP hydrolysis to modulate chromatin structure, thereby regulating gene expression. BRD7's role as a tumor suppressor and its involvement in key cellular processes, including cell cycle regulation, DNA repair, and signal transduction, have made it a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides a comprehensive overview of BRD7-IN-1, a chemical probe used to investigate the function of BRD7, and its relationship with the SWI/SNF complex.
It is important to note that BRD7-IN-1 is a derivative of the dual BRD7/BRD9 inhibitor BI-7273. It is primarily utilized as the BRD7/9-binding component of the Proteolysis Targeting Chimera (PROTAC) VZ185.[1] As such, specific quantitative data for BRD7-IN-1 as a standalone inhibitor is limited. This guide will leverage the publicly available data for its parent compound, BI-7273, to provide insights into its inhibitory profile.
The SWI/SNF Complex and the Role of BRD7
The mammalian SWI/SNF complex is a multi-subunit machinery that plays a fundamental role in epigenetic regulation. By altering the accessibility of DNA to transcription factors, it controls the expression of a vast array of genes involved in cellular differentiation, proliferation, and DNA repair.[2] There are three main types of SWI/SNF complexes: canonical BAF (cBAF), PBAF, and non-canonical BAF (ncBAF). BRD7 is a defining subunit of the PBAF complex.
BRD7's bromodomain specifically recognizes and binds to acetylated lysine residues on histone tails, an epigenetic mark associated with active gene transcription. This interaction anchors the PBAF complex to specific genomic loci, facilitating the remodeling of chromatin and subsequent regulation of target gene expression. BRD7 has been shown to interact with several key tumor suppressors and transcription factors, including p53 and BRCA1, further highlighting its importance in maintaining genomic stability and controlling cell growth.[1][3] Dysregulation of BRD7 function has been implicated in various cancers, often through its downregulation.
BRD7-IN-1: A Chemical Probe for BRD7
BRD7-IN-1 is a valuable research tool for elucidating the cellular functions of BRD7. As a derivative of BI-7273, it acts as a competitive inhibitor of the BRD7 bromodomain, preventing its interaction with acetylated histones. This disruption of BRD7's scaffolding function within the PBAF complex leads to altered gene expression profiles and can impact various cellular processes.
Quantitative Data for the Parent Compound (BI-7273)
The following tables summarize the available quantitative data for BI-7273, the parent compound of BRD7-IN-1. This data provides a strong indication of the inhibitory potential and selectivity profile of the active component of BRD7-IN-1.
| Parameter | BRD7 | BRD9 | Assay Type | Reference |
| IC50 | 117 nM | 19 nM | AlphaScreen | [3][4] |
| Kd | 0.3 nM | 0.75 nM | Not Specified | [2] |
| Kd (ITC) | - | 15 nM | Isothermal Titration Calorimetry | [4] |
Table 1: In Vitro Inhibitory Activity of BI-7273
| Target | Kd (nM) | Assay Type | Reference |
| CECR2 | 88 | DiscoverX | [3][4] |
| FALZ | 850 | DiscoverX | [3][4] |
| BRD4-BD1 | >100,000 | AlphaScreen | [4] |
Table 2: Selectivity Profile of BI-7273 against other Bromodomains
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are protocols for common assays used to characterize BRD7 inhibitors like BI-7273.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for IC50 Determination
This assay is used to measure the inhibition of the interaction between the BRD7 bromodomain and an acetylated histone peptide.
Materials:
-
Recombinant human BRD7 bromodomain protein
-
Biotinylated acetylated histone H4 peptide
-
Streptavidin-coated Donor beads
-
Anti-His-tag Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
BI-7273 or other test compounds
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the recombinant BRD7 protein and the biotinylated histone peptide to the wells of the microplate.
-
Add the test compound dilutions to the wells.
-
Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow for binding equilibrium.
-
Add a mixture of Streptavidin-coated Donor beads and anti-His-tag Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for another defined period (e.g., 60 minutes).
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC) for Kd Determination
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd).
Materials:
-
Recombinant human BRD7 bromodomain protein
-
BI-7273 or other test compounds
-
ITC buffer (e.g., PBS or HEPES buffer, pH 7.4)
-
Isothermal titration calorimeter
Procedure:
-
Dialyze the BRD7 protein and dissolve the test compound in the same ITC buffer to minimize heat of dilution effects.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Perform a series of small injections of the compound into the protein solution while monitoring the heat change.
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of a compound with its target protein in a cellular context.
Materials:
-
Cultured cells expressing BRD7
-
BI-7273 or other test compounds
-
Lysis buffer
-
Equipment for heating, centrifugation, and western blotting
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest the cells and resuspend them in lysis buffer.
-
Divide the cell lysate into aliquots and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Centrifuge the samples to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble BRD7 in each sample by western blotting.
-
The binding of the compound to BRD7 will stabilize the protein, resulting in a higher melting temperature compared to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving BRD7 and a typical experimental workflow for characterizing a BRD7 inhibitor.
Caption: Mechanism of BRD7-IN-1 action on the PBAF complex.
Caption: Overview of key signaling pathways involving BRD7.
Caption: A typical workflow for characterizing a BRD7 inhibitor.
Conclusion
BRD7, as a key component of the PBAF chromatin remodeling complex, represents a significant target in cancer therapy and other diseases. Chemical probes like BRD7-IN-1, and its parent compound BI-7273, are indispensable tools for dissecting the complex roles of BRD7 in cellular signaling and gene regulation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of targeting BRD7. Future research will likely focus on developing more selective and potent BRD7 inhibitors and fully elucidating the downstream consequences of their engagement with the SWI/SNF complex in various pathological contexts.
References
An In-depth Technical Guide to BRD7 Inhibition in Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Bromodomain-containing protein 7 (BRD7) and the significance of its inhibition in the field of epigenetic research. It is designed to serve as a technical resource, offering detailed information on the mechanism of action of BRD7, quantitative data for representative inhibitors, and explicit protocols for key experimental assays. Furthermore, this document visualizes the intricate signaling pathways involving BRD7 and outlines a typical experimental workflow for the characterization of novel BRD7 inhibitors.
Introduction to BRD7
Bromodomain-containing protein 7 (BRD7) is a crucial member of the bromodomain family of epigenetic readers. These proteins recognize and bind to acetylated lysine residues on histone tails, playing a pivotal role in the regulation of gene expression.[1] BRD7 is a subunit of the PBAF (Polybromo-associated BRG1-associated factor) subtype of the SWI/SNF chromatin remodeling complex.[2][3] This complex utilizes the energy from ATP hydrolysis to modulate chromatin structure, thereby influencing gene transcription.
Functionally, BRD7 has been identified as a tumor suppressor, with its dysregulation implicated in various cancers, including breast, prostate, and colorectal cancers.[1] It plays a significant role in cell cycle control, DNA repair, and the regulation of key tumor suppressor pathways involving p53 and BRCA1.[4][5] The inhibition of BRD7's bromodomain presents a promising therapeutic strategy to modulate gene expression programs in cancer and other diseases.[1]
Mechanism of Action of BRD7 Inhibitors
BRD7 inhibitors are small molecules designed to competitively bind to the acetyl-lysine binding pocket of the BRD7 bromodomain. By occupying this pocket, these inhibitors prevent the interaction of BRD7 with acetylated histones and other acetylated proteins. This disruption of BRD7's reader function interferes with the recruitment and activity of the PBAF complex at specific genomic loci, leading to alterations in chromatin structure and the expression of BRD7-target genes.[1] The therapeutic potential of BRD7 inhibitors lies in their ability to selectively modulate these transcriptional programs, for instance, by reactivating tumor suppressor pathways or inhibiting oncogenic signaling.[1]
Quantitative Data for Representative BRD7 Inhibitors
The following tables summarize the in vitro and in cellulo potency and selectivity of several key BRD7 inhibitors. Due to the high sequence homology between the bromodomains of BRD7 and its close paralog, BRD9, many inhibitors exhibit dual activity.
Table 1: In Vitro Binding Affinity and Potency of BRD7 Inhibitors
| Compound | Target | Assay Type | IC50 (µM) | Kd (nM) | Reference |
| BRD7-IN-2 (2-77) | BRD7 | NanoBRET | 1.1 | - | [3] |
| BRD9 | NanoBRET | 3.2 | - | [3] | |
| BRD7-IN-3 (1-78) | BRD7 | NanoBRET | 0.8 | - | [2] |
| BRD9 | NanoBRET | 3.3 | - | [2] | |
| BI-7273 | BRD7 | AlphaScreen | 0.117 | <1 | [6][7] |
| BRD9 | AlphaScreen | 0.019 | <1 | [6][7] |
Table 2: Selectivity Profile of BRD7 Inhibitors
| Compound | BRD7 IC50 (µM) | BRD9 IC50 (µM) | Selectivity (BRD9/BRD7) | Reference |
| BRD7-IN-2 (2-77) | 5.4 | >300 | >55 | [3] |
| BRD7-IN-3 (1-78) | 1.6 | 2.7 | 1.7 | [8] |
| BI-7273 | 0.117 | 0.019 | 0.16 | [6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the characterization of BRD7 inhibitors.
In Vitro Binding Assays
4.1.1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay measures the ability of a test compound to disrupt the interaction between the BRD7 bromodomain and an acetylated histone peptide.[8]
-
Materials:
-
His-tagged BRD7 bromodomain protein
-
Biotinylated acetylated histone H3 or H4 peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well white microplates (e.g., OptiPlate-384, PerkinElmer)
-
Test compounds dissolved in DMSO
-
-
Protocol:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add 5 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 5 µL of a solution containing the His-tagged BRD7 protein and the biotinylated histone peptide to each well. The final concentrations should be optimized, but a starting point could be 25-100 nM for each.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a suspension of Donor and Acceptor beads (pre-incubated together in the dark) to each well.
-
Incubate for 60-90 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values from the resulting dose-response curves.
-
4.1.2. Fluorescence Polarization (FP) Assay
This assay measures the change in the polarization of fluorescent light emitted from a small fluorescently-labeled peptide probe when it binds to the larger BRD7 protein.
-
Materials:
-
BRD7 bromodomain protein
-
Fluorescently labeled acetylated histone peptide probe (e.g., FITC-labeled)
-
Assay buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl, 1 mM DTT)
-
Black, low-binding 384-well microplates
-
Test compounds dissolved in DMSO
-
-
Protocol:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In the microplate wells, combine the BRD7 protein and the fluorescent probe at optimized concentrations (typically in the low nanomolar range for the probe).
-
Add the test compound dilutions to the wells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Calculate IC50 values based on the displacement of the fluorescent probe.[9]
-
Cellular Target Engagement Assay
4.2.1. NanoBRET™ Target Engagement Assay
This live-cell assay quantifies the apparent affinity of a test compound for BRD7 by measuring the competitive displacement of a fluorescent tracer from a NanoLuc®-BRD7 fusion protein.[7]
-
Materials:
-
Cells expressing a NanoLuc®-BRD7 fusion protein (e.g., HEK293T)
-
NanoBRET™ tracer specific for the BRD7 bromodomain
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
White, tissue culture-treated 96-well plates
-
Test compounds dissolved in DMSO
-
-
Protocol:
-
Seed the NanoLuc®-BRD7 expressing cells into the 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound in Opti-MEM®.
-
Add the NanoBRET™ tracer to the cells at a final concentration optimized for the assay.
-
Add the test compound dilutions to the wells.
-
Incubate for 2 hours at 37°C in a CO2 incubator.
-
Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent according to the manufacturer's protocol.
-
Add the detection reagent to the wells.
-
Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) wavelengths.
-
Calculate the NanoBRET™ ratio and determine the IC50 values.[10]
-
Cellular Functional Assays
4.3.1. Cell Proliferation Assay (CCK-8)
This colorimetric assay measures cell viability and proliferation based on the reduction of a tetrazolium salt by cellular dehydrogenases.[11]
-
Materials:
-
Cancer cell line of interest (e.g., prostate cancer cell lines LNCaP or PC-3)
-
Cell culture medium and supplements
-
96-well tissue culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Test compounds dissolved in DMSO
-
-
Protocol:
-
Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the BRD7 inhibitor or DMSO as a vehicle control.
-
Incubate for 48-72 hours.
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[12][13]
-
4.3.2. Colony Formation Assay
This assay assesses the long-term effect of a BRD7 inhibitor on the ability of single cells to proliferate and form colonies.
-
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with various concentrations of the BRD7 inhibitor or DMSO.
-
Incubate for 7-14 days, changing the medium with fresh inhibitor every 2-3 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 20-30 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).[14]
-
4.3.3. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a BRD7 inhibitor.
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with the BRD7 inhibitor or DMSO for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.[15][16]
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving BRD7 and a general workflow for the characterization of BRD7 inhibitors.
Caption: BRD7 interaction with p53 and BRCA1 pathways.
Caption: BRD7 as a core subunit of the PBAF SWI/SNF complex.
Caption: Experimental workflow for BRD7 inhibitor characterization.
References
- 1. BRD7 is a candidate tumour suppressor gene required for p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. No evidence for breast cancer susceptibility associated with variants of BRD7, a component of p53 and BRCA1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BRD7, a subunit of SWI/SNF complexes, binds directly to BRCA1 and regulates BRCA1-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 8. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. promega.com [promega.com]
- 11. apexbt.com [apexbt.com]
- 12. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Bromelain Inhibitory Effect on Colony Formation: An In vitro Study on Human AGS, PC3, and MCF7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nationwidechildrens.org [nationwidechildrens.org]
The Role of BRD7 in Gene Transcription Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 7 (BRD7) is a critical regulator of gene transcription and a key component of the mammalian SWI/SNF (PBAF) chromatin remodeling complex.[1] Emerging as a potent tumor suppressor, BRD7's function is intricately linked to its ability to recognize acetylated histones and interact with a host of transcription factors and co-regulators.[2] Its dysregulation has been implicated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of BRD7's core functions in transcriptional regulation, detailing its molecular interactions, the signaling pathways it modulates, and the experimental methodologies used to elucidate its role.
Core Mechanisms of BRD7-Mediated Transcriptional Regulation
BRD7's regulatory function is multifaceted, primarily revolving around its ability to act as a scaffold within chromatin-modifying complexes and to recruit key transcriptional activators and repressors to specific gene promoters.
Binding to Acetylated Histones
The bromodomain of BRD7 exhibits a conserved left-handed four-helix bundle topology that specifically recognizes and binds to acetylated lysine residues on histone tails.[3] This interaction is fundamental to its role in "reading" the histone code and targeting the PBAF complex to specific genomic loci. While it can bind to acetylated lysines on both histone H3 (e.g., H3K9ac, H3K14ac) and H4 (e.g., H4K8ac, H4K12ac, H4K16ac), it does so with relatively weak affinity, suggesting that its recruitment and specificity are likely enhanced by interactions with other proteins.[3]
Component of the PBAF Chromatin Remodeling Complex
BRD7 is a defining subunit of the Polybromo-associated BRG1-associated factor (PBAF) complex, a variant of the SWI/SNF chromatin remodeling machinery.[1] The PBAF complex utilizes the ATPase activity of its catalytic subunit (BRG1 or BRM) to alter nucleosome positioning, thereby modulating the accessibility of DNA to transcription factors and the basal transcription machinery. BRD7's presence in this complex is crucial for the regulation of a specific subset of target genes.
Key Signaling Pathways Regulated by BRD7
BRD7 plays a pivotal role in several critical signaling pathways, most notably the p53 and BRCA1 tumor suppressor pathways.
The BRD7-p53 Signaling Axis
BRD7 is a direct interactor and a critical co-activator of the tumor suppressor protein p53.[2] This interaction is essential for the efficient transcriptional activation of a subset of p53 target genes, including the cyclin-dependent kinase inhibitor p21 (CDKN1A).[4] Mechanistically, BRD7 is recruited to the promoters of these target genes where it facilitates the acetylation of both histones and p53 itself, likely through the recruitment of histone acetyltransferases (HATs) like p300.[5] This leads to enhanced transcriptional output, resulting in cell cycle arrest and senescence.[6]
Below is a diagram illustrating the BRD7-p53 signaling pathway leading to the activation of the p21 gene.
The BRD7-BRCA1 Regulatory Network
BRD7 is also a key binding partner of the breast cancer susceptibility protein 1 (BRCA1).[7] This interaction is crucial for the BRCA1-mediated transcriptional regulation of a significant portion of its target genes, including the estrogen receptor α gene (ESR1).[7] BRD7 facilitates the recruitment of BRCA1 and the transcription factor Oct-1 to the ESR1 promoter, thereby modulating its expression.[7] The depletion of either BRD7 or BRCA1 leads to a loss of ERα expression, which can confer resistance to anti-estrogen therapies in breast cancer.[7]
The following diagram depicts the role of BRD7 in the transcriptional regulation of the ESR1 gene.
Quantitative Data on BRD7 Interactions and Gene Regulation
The following tables summarize key quantitative data related to BRD7's function in gene transcription.
Table 1: Binding Affinities of BRD7 Bromodomain
| Interacting Partner | Method | Affinity (Kd) | Reference |
| BI-9564 (inhibitor) | Isothermal Titration Calorimetry (ITC) | 117 nM | [8] |
| 1-78 (selective inhibitor) | Microscale Thermophoresis (MST) | 1.2 µM | [8] |
| 2-77 (selective inhibitor) | Microscale Thermophoresis (MST) | 2.2 µM | [8] |
| Acetylated Histone Peptides | NMR Titration | Weak Affinity | [3] |
Table 2: Effects of BRD7 on Gene Expression and Promoter Activity
| Target Gene/Promoter | Experimental System | Effect of BRD7 Overexpression | Fold Change | Reference | | :--- | :--- | :--- | :--- | | p53 transcriptional activity | MCF-7 cells (Luciferase Assay) | Increased activity | ~2.5-fold |[6][9] | | p21 mRNA | MCF-7 cells (qPCR) | Upregulation | >2-fold |[6] | | Bax mRNA | MCF-7 cells (qPCR) | Upregulation | ~2-fold |[6] | | Bcl-2 mRNA | MCF-7 cells (qPCR) | Downregulation | ~0.5-fold |[6] | | ESR1 mRNA | T47D/MCF7 cells (Microarray) | Upregulation | Not specified |[7] | | BIRC2 mRNA | HNE1 cells (qPCR) | Downregulation | ~0.4-fold |[10] |
Key Experimental Protocols
The study of BRD7's role in transcription relies on a variety of sophisticated molecular biology techniques. Detailed below are protocols for three fundamental assays.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is employed to identify the genome-wide binding sites of BRD7.
Workflow:
Methodology:
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Cells are lysed, and the chromatin is sheared into small fragments (typically 200-600 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to BRD7. The antibody-BRD7-DNA complexes are then captured using protein A/G-conjugated magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.
-
Library Preparation and Sequencing: The purified DNA fragments are repaired, A-tailed, and ligated to sequencing adapters. The resulting library is amplified by PCR and sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome. Peak-calling algorithms are used to identify regions of the genome that are significantly enriched for BRD7 binding.
Co-immunoprecipitation (Co-IP)
Co-IP is used to identify proteins that interact with BRD7 in vivo.
Workflow:
Methodology:
-
Cell Lysis: Cells are lysed in a non-denaturing buffer that preserves protein-protein interactions.
-
Antibody Incubation: The cell lysate is incubated with an antibody specific to BRD7.
-
Immunoprecipitation: Protein A/G-conjugated beads are added to the lysate to capture the antibody-BRD7-interacting protein complexes.
-
Washing: The beads are washed several times with lysis buffer to remove proteins that are not specifically bound to the complex.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against suspected interacting partners (e.g., p53, BRCA1) or by mass spectrometry for unbiased identification of novel interactors.[11]
Dual-Luciferase Reporter Assay
This assay is used to measure the effect of BRD7 on the transcriptional activity of a specific gene promoter.
Workflow:
Methodology:
-
Plasmid Construction: The promoter region of a gene of interest (e.g., the p53-responsive element of the p21 promoter) is cloned upstream of a firefly luciferase reporter gene.
-
Transfection: Cells are co-transfected with three plasmids: the firefly luciferase reporter plasmid, a plasmid expressing BRD7 (or an empty vector control), and a control plasmid expressing Renilla luciferase under a constitutive promoter.
-
Cell Culture and Lysis: The transfected cells are cultured for 24-48 hours to allow for protein expression and reporter gene transcription. The cells are then lysed.
-
Luciferase Activity Measurement: The lysate is sequentially mixed with substrates for firefly and Renilla luciferases, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The normalized activity in the presence of BRD7 is then compared to the control to determine the effect of BRD7 on promoter activity.[6]
Conclusion
BRD7 is a multifaceted protein that plays a central role in the regulation of gene transcription. Through its ability to bind acetylated histones and interact with key tumor suppressors like p53 and BRCA1, BRD7 orchestrates transcriptional programs that are vital for maintaining cellular homeostasis and preventing tumorigenesis. The continued investigation of BRD7's molecular mechanisms, aided by the powerful experimental approaches detailed in this guide, holds significant promise for the development of novel therapeutic strategies targeting the epigenetic vulnerabilities of cancer.
References
- 1. Emerging Roles of BRD7 in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solution structure of BRD7 bromodomain and its interaction with acetylated peptides from histone H3 and H4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BRD7 is a candidate tumour suppressor gene required for p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BRD7 Stabilizes P53 via Dephosphorylation of MDM2 to Inhibit Tumor Growth in Breast Cancer Harboring Wild-type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD7, a subunit of SWI/SNF complexes, binds directly to BRCA1 and regulates BRCA1-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BRD7 inhibits enhancer activity and expression of BIRC2 to suppress tumor growth and metastasis in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bromodomain protein 7 interacts with PRMT5 and PRC2, and is involved in transcriptional repression of their target genes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to BRD7 Inhibition in Cancer Cell Line Studies
Introduction: Bromodomain-containing protein 7 (BRD7) has emerged as a critical regulator in cellular processes and a protein of significant interest in oncology research. Initially identified as a gene downregulated in nasopharyngeal carcinoma (NPC), BRD7 is now recognized as a tumor suppressor in a variety of cancers, including breast, ovarian, and prostate cancer. It functions as a subunit of the polybromo-associated BRG1-associated factor (PBAF) chromatin remodeling complex, an analog of the SWI/SNF complex, which plays a pivotal role in transcriptional regulation. BRD7's involvement in crucial tumor suppression pathways, such as those governed by p53 and BRCA1, underscores its importance in maintaining genomic integrity and controlling cell growth.
Chemical probes are essential for elucidating the function of proteins like BRD7. BRD7-IN-1 is a chemical tool derived from the BRD7/9 inhibitor BI-7273. It is often utilized as a component in creating Proteolysis Targeting Chimeras (PROTACs), such as VZ185, which are designed to induce the degradation of BRD7 and BRD9 proteins. While BRD7-IN-1 itself is a key research compound, this guide will also draw upon data from other recently developed selective BRD7 inhibitors and genetic studies to provide a comprehensive overview of the functional consequences of BRD7 inhibition in cancer cells. These studies collectively illuminate the mechanism of action and therapeutic potential of targeting BRD7.
Mechanism of Action and Key Signaling Pathways
BRD7 inhibitors function by targeting the bromodomain, a conserved structural module that recognizes and binds to acetylated lysine residues on histone tails. By competitively occupying this binding pocket, inhibitors prevent BRD7 from anchoring to chromatin, thereby disrupting the function of the PBAF complex and altering the transcription of a wide array of genes involved in cell cycle progression, apoptosis, and metabolism. The tumor-suppressive functions of BRD7 are executed through its modulation of several key signaling pathways.
-
p53 and BRCA1 Pathways: BRD7 is a crucial component for the functional activity of the p53 and BRCA1 tumor suppressor pathways. It interacts directly with p53 and is required for the transcriptional activation of a subset of p53 target genes, including p21, which promotes cell cycle arrest.
-
Wnt/β-catenin Signaling: In many cancers, the Wnt/β-catenin pathway is aberrantly activated. BRD7 can act as a negative regulator of this pathway by inhibiting the nuclear accumulation of β-catenin, thereby downregulating the expression of its target genes like c-jun and cyclin D1.
-
PI3K/AKT and Ras/MEK/ERK Pathways: BRD7 has been shown to suppress two major pro-proliferative signaling cascades. It inhibits the PI3K/AKT pathway, which is central to cell growth and survival, and the Ras/MEK/ERK pathway, which is critical for driving the G1 to S phase transition in the cell cycle.
-
Metabolic Reprogramming (Warburg Effect): In breast cancer, BRD7 can counteract the Warburg effect (aerobic glycolysis). It achieves this by interacting with Hypoxia-Inducible Factor 1α (HIF1α), a key transcription factor, and facilitating its ubiquitin-mediated degradation. This leads to the downregulation of the glycolytic enzyme Lactate Dehydrogenase A (LDHA), thus suppressing aerobic glycolysis and tumor progression.
-
c-Myc Regulation: Contrasting its typical tumor suppressor role, some studies in colorectal cancer have shown that BRD7 can promote cell proliferation by stabilizing the c-Myc oncoprotein. This highlights the context-dependent nature of BRD7's function.
Data Presentation: Quantitative Analysis of BRD7 Inhibitors
The development of selective chemical probes has enabled the quantitative assessment of BRD7 inhibition. The tables below summarize the binding affinities and anti-proliferative effects of novel, selective BRD7 inhibitors in various cancer cell lines.
Table 1: Binding Affinity and Selectivity of BRD7 Inhibitors
This table presents the dissociation constants (Kd) for two selective inhibitors, demonstrating their affinity for the BRD7 bromodomain compared to the closely related BRD9 bromodomain.
| Compound | BRD7 Kd (nM) | BRD9 Kd (nM) | Selectivity (BRD9/BRD7) |
| 1-78 | 290 | 650 | 2.2x |
| 2-77 | 340 | 655 | 1.9x |
| Data sourced from studies on rationally designed BRD7 inhibitors. |
Table 2: Anti-proliferative Activity of BRD7 Inhibition in Prostate Cancer Cell Lines
This table shows the effect of the selective BRD7 inhibitor 2-77 on the proliferation of various prostate cancer (PCa) cell lines compared to a normal prostate epithelial cell line.
| Cell Line | Cell Type | Androgen Receptor (AR) Status | % Growth vs. Control (at 10 µM) |
| RWPE-1 | Normal Prostate Epithelial | - | ~95% |
| LNCaP | Hormone-Naïve PCa | Positive | ~40% |
| 22Rv1 | Castration-Resistant PCa | Positive | ~60% |
| C4-2 | Castration-Resistant PCa | Positive | ~65% |
| PC-3 | Castration-Resistant PCa | Negative | ~90% |
| DU145 | Castration-Resistant PCa | Negative | ~90% |
| Data estimated from cell proliferation assays in studies validating BRD7 inhibitors. The results indicate that AR-positive prostate cancer cells are more sensitive to BRD7 inhibition. |
Experimental Protocols & Methodologies
The study of BRD7-IN-1 and other inhibitors involves a range of standard and advanced molecular biology techniques.
1. Cell Culture and Maintenance:
-
Cell Lines: Cancer cell lines relevant to the study (e.g., prostate: LNCaP, PC-3; ovarian: A2780, SKOV3; colorectal: HCT116, SW620) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. BRD7 Modulation (Inhibition, Knockdown, or Overexpression):
-
Inhibitor Treatment: BRD7-IN-1 or other small molecule inhibitors are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Cells are treated with the desired final concentrations for specified time periods (e.g., 24, 48, 72 hours).
-
siRNA-mediated Knockdown: To transiently reduce BRD7 expression, cells are transfected with BRD7-specific small interfering RNAs (siRNAs) or a non-targeting control using a lipid-based transfection reagent like Lipofectamine, following the manufacturer's protocol.
-
Plasmid Transfection for Overexpression: To overexpress BRD7, cells are transfected with a plasmid vector containing the BRD7 coding sequence. Stable cell lines can be generated by selecting transfected cells with an appropriate antibiotic (e.g., G418).
3. Cell Proliferation and Viability Assays:
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the BRD7 inhibitor or DMSO control.
-
After the incubation period (e.g., 72 hours), add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding DMSO or a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the control and determine IC50 values.
-
4. Western Blot Analysis:
-
Purpose: To determine the expression levels of BRD7 and proteins in related signaling pathways.
-
Procedure:
-
Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies against target proteins (e.g., BRD7, p53, p-AKT, c-Myc, GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
5. Chromatin Immunoprecipitation (ChIP) Assay:
-
Purpose: To determine if BRD7 directly binds to the promoter or enhancer regions of specific target genes.
-
Procedure:
-
Cross-link protein-DNA complexes in live cells using formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate small DNA fragments.
-
Immunoprecipitate the chromatin using an antibody specific to BRD7 or a control IgG.
-
Reverse the cross-links and purify the co-precipitated DNA.
-
Use quantitative PCR (qPCR) with primers specific to the putative binding sites to quantify the amount of enriched DNA.
-
6. In Vivo Tumor Xenograft Model:
-
Purpose: To evaluate the effect of BRD7 inhibition on tumor growth in a living organism.
-
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flanks of immunocompromised mice (e.g., nude mice).
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the BRD7 inhibitor or vehicle control systemically (e.g., via intraperitoneal injection) according to a predetermined schedule.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, excise the tumors for weight measurement and further analysis (e.g., western blot, immunohistochemistry).
-
Mandatory Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways influenced by BRD7 and a typical experimental workflow for its study.
Caption: BRD7's role in p53 activation and Wnt/β-catenin inhibition.
Caption: BRD7's inhibitory effects on PI3K/AKT and Ras/MEK/ERK pathways.
Caption: BRD7 inhibits the Warburg effect by destabilizing HIF1α.
Methodological & Application
Application Notes and Protocols for BRD7-IN-1 Free Base
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromodomain-containing protein 7 (BRD7) is a crucial member of the SWI/SNF chromatin remodeling complex, playing a significant role in the regulation of gene expression.[1] It has been identified as a tumor suppressor in various cancers, including breast, prostate, and nasopharyngeal carcinoma.[2][3] BRD7 exerts its function through interaction with key cellular proteins such as p53, BRCA1, and components of the insulin signaling pathway.[2][4][5] BRD7-IN-1 is a small molecule inhibitor that targets the bromodomain of BRD7, thereby disrupting its interaction with acetylated histones and modulating gene expression.[1] These application notes provide detailed protocols for in vitro assays to investigate the activity of BRD7-IN-1 free base.
Data Presentation
The inhibitory activity of compounds targeting BRD7 is often quantified by their half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for a representative BRD7 inhibitor, BRD7-IN-3 (also known as compound 1-78), which is a dual inhibitor of BRD7 and the structurally similar BRD9.[6]
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| BRD7-IN-3 (compound 1-78) | BRD7 | 1.6 | Biochemical Assay | [6] |
| BRD7-IN-3 (compound 1-78) | BRD9 | 2.7 | Biochemical Assay | [6] |
Signaling Pathways
BRD7 is involved in multiple signaling pathways that are critical for cell cycle regulation, tumor suppression, and metabolism. Understanding these pathways is essential for elucidating the mechanism of action of BRD7 inhibitors.
BRD7-Mediated Signaling Pathways
Caption: BRD7 signaling pathways in the nucleus and cytoplasm.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the effects of this compound.
Experimental Workflow: Cellular Proliferation Assay
References
- 1. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD7 regulates the insulin-signaling pathway by increasing phosphorylation of GSK3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for BRD7-IN-1 Free Base in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD7-IN-1 is a potent and cell-permeable dual inhibitor of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9). It is a modified derivative of BI-7273 and serves as a key component in the formation of the PROTAC (Proteolysis Targeting Chimera) VZ185, which targets BRD7 and BRD9 for degradation.[1][2] BRD7 is a critical component of the SWI/SNF chromatin remodeling complex and plays a significant role in gene expression regulation, DNA repair, and cell cycle control.[3] Dysregulation of BRD7 has been implicated in various cancers, making it a compelling target for therapeutic intervention.[3][4]
These application notes provide detailed protocols for the use of BRD7-IN-1 free base in cell culture experiments to investigate its effects on cell proliferation, apoptosis, and relevant signaling pathways.
Physicochemical Properties and Solubility
Proper handling and solubilization of BRD7-IN-1 are crucial for obtaining reliable and reproducible experimental results.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₈Cl₂N₄O₃ | [1] |
| Molecular Weight | 467.39 g/mol | [1] |
| Solubility in DMSO | 30 mg/mL (64.19 mM) (ultrasonication may be required) | [1] |
| Solubility in Water | 100 mg/mL (213.95 mM) (ultrasonication may be required) | [1] |
| Storage | Store at 4°C for short-term, -20°C to -80°C for long-term in a sealed container, away from moisture. | [1] |
Stock Solution Preparation:
It is recommended to prepare a concentrated stock solution in DMSO. For a 10 mM stock solution, dissolve 4.67 mg of this compound in 1 mL of DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing aqueous working solutions from a DMSO stock, ensure the final DMSO concentration is kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Mechanism of Action
BRD7-IN-1 functions by targeting the bromodomains of BRD7 and BRD9. Bromodomains are protein modules that recognize acetylated lysine residues on histone tails, a key mechanism in the epigenetic regulation of gene expression. By inhibiting the binding of BRD7 and BRD9 to acetylated histones, BRD7-IN-1 disrupts the normal function of the SWI/SNF chromatin remodeling complex. This interference leads to alterations in gene transcription programs that can suppress cancer cell growth, induce cell cycle arrest, and promote apoptosis.[3]
Signaling Pathways Affected by BRD7 Inhibition
BRD7 is known to modulate several key signaling pathways involved in cell growth, survival, and proliferation. Inhibition of BRD7 by BRD7-IN-1 is expected to impact these pathways.
Caption: Overview of signaling pathways modulated by BRD7 inhibition.
Experimental Protocols
The following are detailed protocols for common cell-based assays to evaluate the effects of BRD7-IN-1. The optimal concentrations and incubation times may vary depending on the cell line and should be determined empirically. Based on data for the closely related compound BI-7273 and the PROTAC VZ185, a starting concentration range of 0.1 µM to 10 µM is recommended for BRD7-IN-1.[5][6][7]
Cell Proliferation Assays
1. CCK-8/MTT Assay
This assay measures cell viability and proliferation based on the metabolic activity of the cells.
Caption: Workflow for a CCK-8 or MTT cell proliferation assay.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of BRD7-IN-1 (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours.
-
For MTT, add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
2. Colony Formation Assay
This assay assesses the long-term effect of a compound on the ability of single cells to form colonies.
Protocol:
-
Seed cells in a 6-well plate at a low density (e.g., 500-1000 cells per well).
-
Treat the cells with BRD7-IN-1 at various concentrations.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 2-3 days.
-
After colonies are visible, wash the wells with PBS, fix the colonies with methanol for 15 minutes, and stain with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
Apoptosis Assay by Flow Cytometry
This method quantifies the percentage of apoptotic cells using Annexin V and Propidium Iodide (PI) staining.
Caption: Workflow for an apoptosis assay using flow cytometry.
Protocol:
-
Seed cells in 6-well plates and treat with BRD7-IN-1 at desired concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Western Blot Analysis
Western blotting is used to detect changes in the protein expression levels of BRD7 targets and downstream signaling molecules.
Protocol:
-
Seed cells in 6-well or 10 cm plates and treat with BRD7-IN-1 for the desired time (e.g., 24, 48 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., BRD7, p53, p-AKT, p-ERK, cleaved PARP) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data Summary
| Assay | Cell Line(s) | BRD7-IN-1 Concentration Range | Incubation Time | Expected Outcome |
| Cell Proliferation (CCK-8/MTT) | Various cancer cell lines (e.g., HeLa, MCF-7, A549) | 0.1 - 10 µM | 24 - 72 hours | Dose-dependent decrease in cell viability |
| Colony Formation | Various cancer cell lines | 0.1 - 5 µM | 10 - 14 days | Reduced number and size of colonies |
| Apoptosis (Flow Cytometry) | Various cancer cell lines | 1 - 10 µM | 24 - 48 hours | Increased percentage of apoptotic cells |
| Western Blot | Various cancer cell lines | 1 - 10 µM | 24 - 48 hours | Altered expression of target proteins (e.g., decreased p-AKT, increased cleaved PARP) |
Note: The specific cell lines and conditions should be optimized for each research question. The provided concentration ranges are starting points for assay development.
Conclusion
This compound is a valuable tool for investigating the biological roles of BRD7 and BRD9 in various cellular processes, particularly in the context of cancer research. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize this inhibitor in their cell culture experiments. Careful optimization of experimental conditions for specific cell lines is essential for obtaining robust and meaningful results.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 4. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of BRD7-IN-1 in Nasopharyngeal Carcinoma Research: A Hypothetical Framework
For researchers, scientists, and drug development professionals.
Introduction
Bromodomain-containing protein 7 (BRD7) has been identified as a critical tumor suppressor in nasopharyngeal carcinoma (NPC).[1][2] Its expression is frequently downregulated in NPC tissues and cell lines, and this low expression is associated with poor prognosis.[1] Mechanistically, BRD7 is involved in the regulation of several key cellular processes, including cell cycle progression, apoptosis, and immune responses. It exerts its tumor-suppressive functions by modulating various signaling pathways, such as the PI3K/AKT/mTOR/STAT3 and Ras/MEK/ERK pathways, and by regulating the expression of genes like PD-L1 and BIRC2.[1][3][4][5]
Given that BRD7 acts as a tumor suppressor in NPC, the use of a BRD7 inhibitor like BRD7-IN-1 would not be a therapeutic strategy to treat the disease. Instead, BRD7-IN-1 serves as a valuable research tool to investigate the consequences of BRD7 inhibition and further elucidate its role in NPC pathogenesis. By selectively blocking the function of the BRD7 bromodomain, researchers can mimic the loss of BRD7 function observed in NPC and study its impact on cellular signaling and tumorigenic phenotypes.
This document provides a hypothetical framework for the application of BRD7-IN-1 in NPC research, including potential experimental workflows, detailed protocols, and the expected functional outcomes based on the known tumor-suppressive roles of BRD7.
Mechanism of Action of BRD7 Inhibitors
BRD7 inhibitors, including BRD7-IN-1, are small molecules designed to target the bromodomain of the BRD7 protein.[3] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins.[3] This interaction is crucial for the recruitment of chromatin remodeling complexes to specific genomic loci, thereby regulating gene expression.
By competitively binding to the acetyl-lysine binding pocket of the BRD7 bromodomain, BRD7-IN-1 disrupts the interaction of BRD7 with acetylated histones.[3] This prevents the proper localization and function of BRD7-containing protein complexes, leading to alterations in the transcription of BRD7 target genes.
Hypothetical Effects of BRD7-IN-1 in Nasopharyngeal Carcinoma Cells
Based on the established tumor-suppressive functions of BRD7 in NPC, treatment of NPC cells with BRD7-IN-1 is hypothesized to promote a more aggressive phenotype. The expected outcomes are summarized in the table below.
| Cellular Process | Known Function of BRD7 in NPC | Hypothesized Effect of BRD7-IN-1 |
| Cell Proliferation | Inhibits cell proliferation and colony formation.[6] | Increased cell proliferation and colony formation. |
| Cell Cycle | Induces G1/S phase arrest.[6] | Promotion of G1/S phase transition. |
| Apoptosis | Promotes apoptosis. | Inhibition of apoptosis. |
| Cell Migration & Invasion | Suppresses migration and invasion. | Enhanced cell migration and invasion. |
| Immune Evasion | Negatively regulates PD-L1 expression.[1] | Upregulation of PD-L1 expression, potentially leading to increased immune evasion. |
| Signaling Pathways | Inhibits PI3K/AKT and Ras/MEK/ERK pathways.[1][6] | Activation of PI3K/AKT and Ras/MEK/ERK signaling. |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of BRD7-IN-1 on NPC cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
NPC cell lines (e.g., CNE-1, CNE-2, HONE1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
BRD7-IN-1 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Protocol:
-
Seed NPC cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of BRD7-IN-1 in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Replace the medium with 100 µL of medium containing various concentrations of BRD7-IN-1 or vehicle control (DMSO).
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This technique is used to detect changes in the protein expression levels of key signaling molecules following treatment with BRD7-IN-1.
Materials:
-
NPC cells
-
BRD7-IN-1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD7, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-PD-L1, anti-BIRC2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed NPC cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of BRD7-IN-1 or vehicle control for the specified time (e.g., 24 or 48 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[7]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
Transwell Migration Assay
This assay assesses the migratory capacity of cancer cells in response to a chemoattractant.
Materials:
-
NPC cells
-
BRD7-IN-1
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free medium
-
Complete medium (with 10% FBS as a chemoattractant)
-
Crystal violet solution
-
Cotton swabs
Protocol:
-
Pre-treat NPC cells with BRD7-IN-1 or vehicle control for 24 hours.
-
Resuspend the cells in serum-free medium at a density of 1 x 10^5 cells/mL.
-
Add 500 µL of complete medium to the lower chamber of the 24-well plate.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 12-24 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with 0.1% crystal violet.
-
Count the stained cells in several random fields under a microscope.
Quantitative Data Summary (Hypothetical)
As there is no published data for BRD7-IN-1 in NPC, the following table presents hypothetical IC50 values that could be obtained from cell viability assays. For reference, some BRD7/BRD9 inhibitors have shown activity in the nanomolar to low micromolar range in other cancer types.
| NPC Cell Line | BRD7-IN-1 IC50 (µM) after 72h |
| CNE-1 | Hypothetical Value |
| CNE-2 | Hypothetical Value |
| HONE1 | Hypothetical Value |
Signaling Pathways Potentially Affected by BRD7-IN-1 in NPC
Based on the known functions of BRD7, inhibition with BRD7-IN-1 is expected to activate pro-tumorigenic signaling pathways.
Conclusion
While BRD7-IN-1 is not a therapeutic candidate for NPC due to the tumor-suppressive nature of its target, it represents a potent research tool. Its application in NPC cell models can provide deeper insights into the molecular mechanisms governed by BRD7 and how their disruption contributes to the malignant phenotype. The protocols and hypothetical frameworks provided here offer a guide for researchers to systematically investigate the functional consequences of BRD7 inhibition in the context of nasopharyngeal carcinoma.
References
- 1. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | BRD7 Promotes Cell Proliferation and Tumor Growth Through Stabilization of c-Myc in Colorectal Cancer [frontiersin.org]
- 3. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Cell migration -Cell movement -Cell Biology-BIO-PROTOCOL [bio-protocol.org]
- 6. 7tmantibodies.com [7tmantibodies.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for BRD7-IN-1 Free Base in Chromatin Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD7-IN-1 is a chemical probe for the bromodomain-containing protein 7 (BRD7), a component of the PBAF chromatin remodeling complex.[1][2] BRD7 is implicated in various cellular processes, including transcriptional regulation and cell cycle control, and its dysregulation has been linked to several cancers.[1][3] Like other bromodomain inhibitors, BRD7-IN-1 functions by competitively binding to the acetyl-lysine binding pocket of the BRD7 bromodomain, thereby disrupting its interaction with acetylated histones on chromatin.[3] This inhibitory action makes BRD7-IN-1 a valuable tool for studying the biological functions of BRD7 and for the development of potential therapeutic agents. BRD7-IN-1 is a derivative of the dual BRD7/9 inhibitor BI-7273 and serves as a component of the PROTAC (Proteolysis Targeting Chimera) degrader VZ185.[4][5]
These application notes provide detailed protocols for utilizing BRD7-IN-1 in chromatin binding assays, specifically focusing on the widely used Fluorescence Polarization (FP) assay to determine its binding affinity and inhibitory potency.
Quantitative Data for BRD7 Inhibitors
| Compound Name | Assay Type | Target | IC50 (nM) | Kd (nM) | Reference |
| BI-7273 | AlphaScreen | BRD7 | 117 | - | [6] |
| BI-7273 | AlphaScreen | BRD9 | 19 | - | [6] |
| BI-9564 | ITC | BRD7 | - | 117 | [3] |
| BI-9564 | ITC | BRD9 | - | 19 | [3] |
| LP99 | Cellular BRET | BRD7 | Low µM | - | [7] |
| LP99 | Cellular BRET | BRD9 | Low µM | - | [7] |
| 1-78 (BRD7-IN-3) | FP | BRD7 | 1600 | 290 | [3][8] |
| 1-78 (BRD7-IN-3) | FP | BRD9 | 2700 | 650 | [3][8] |
| 2-77 | FP | BRD7 | 5400 | 340 | [3] |
| 2-77 | FP | BRD9 | >300,000 | 655 | [3] |
Signaling Pathway and Mechanism of Action
BRD7, as part of the PBAF chromatin remodeling complex, recognizes and binds to acetylated lysine residues on histone tails. This interaction is crucial for the regulation of gene expression. BRD7-IN-1 acts as a competitive inhibitor, preventing this interaction.
Caption: Mechanism of BRD7-IN-1 action.
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay for BRD7-IN-1
This protocol describes a competitive binding assay using Fluorescence Polarization to determine the IC50 value of BRD7-IN-1 for the BRD7 bromodomain. The assay measures the displacement of a fluorescently labeled probe from the BRD7 protein by the unlabeled inhibitor (BRD7-IN-1).
Materials:
-
Recombinant human BRD7 bromodomain protein
-
Fluorescently labeled probe (e.g., a FAM-labeled acetylated histone H4 peptide)
-
BRD7-IN-1 free base
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20
-
DMSO (for compound dilution)
-
Black, low-volume 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Experimental Workflow:
Caption: Fluorescence Polarization assay workflow.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of BRD7-IN-1 in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution series of BRD7-IN-1 in DMSO. Then, dilute this series in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Dilute the recombinant BRD7 protein and the fluorescent probe in Assay Buffer to their optimal working concentrations. These concentrations should be determined empirically in a preliminary experiment by titrating the protein against a fixed concentration of the probe to determine the Kd of the probe and the optimal protein concentration that gives a stable and robust FP signal.
-
-
Assay Protocol:
-
Add a small volume (e.g., 5 µL) of the diluted BRD7-IN-1 solutions to the wells of a 384-well plate. Include wells with buffer and DMSO only as negative and positive controls, respectively.
-
Prepare a master mix of the BRD7 protein and the fluorescent probe in Assay Buffer.
-
Add an equal volume (e.g., 5 µL) of the protein/probe master mix to all wells.
-
The final volume in each well should be consistent (e.g., 10 µL).
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the fluorophore used (e.g., 485 nm excitation and 535 nm emission for FAM).
-
-
Data Analysis:
-
The raw millipolarization (mP) values are plotted against the logarithm of the inhibitor concentration.
-
The data is then fitted to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism).
-
The IC50 value, which is the concentration of BRD7-IN-1 that causes a 50% reduction in the FP signal, is determined from the fitted curve.
-
Conclusion
BRD7-IN-1 is a valuable chemical tool for investigating the role of the BRD7 bromodomain in chromatin biology and disease. The provided protocols and data serve as a guide for researchers to effectively utilize this compound in chromatin binding assays. The Fluorescence Polarization assay is a robust and quantitative method for determining the inhibitory potency of BRD7-IN-1 and can be adapted for high-throughput screening of other potential BRD7 inhibitors. It is recommended that each laboratory optimizes the assay conditions for their specific reagents and instrumentation.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. labshake.com [labshake.com]
- 6. opnme.com [opnme.com]
- 7. LP99: Discovery and Synthesis of the First Selective BRD7/9 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for BRD7 Inhibitors in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the role of Bromodomain-containing protein 7 (BRD7) in various signaling pathways and detail protocols for utilizing BRD7 inhibitors in high-throughput screening (HTS) campaigns. While the specific compound "BRD7-IN-1 free base" is not explicitly detailed in the available literature, this document outlines the application of selective BRD7 inhibitors based on published research.
Introduction to BRD7
BRD7 is a member of the bromodomain-containing protein family and a key component of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex, a subtype of the SWI/SNF complex.[1][2] Through its bromodomain, BRD7 recognizes and binds to acetylated lysine residues on histones, playing a crucial role in the regulation of gene expression.[2][3] Dysregulation of BRD7 has been implicated in various diseases, including cancer and metabolic disorders, making it an attractive target for therapeutic intervention.[3][4] BRD7 is involved in critical cellular processes such as cell cycle control, DNA repair, and transcriptional regulation.[3][4]
BRD7 Signaling Pathways
BRD7 modulates several key signaling pathways, making it a promising target for drug discovery. Its inhibition can impact cancer cell proliferation, apoptosis, and metabolic processes.
BRD7 in Cancer Signaling
BRD7 acts as a tumor suppressor in several cancers, including breast, prostate, and ovarian cancer.[4] It interacts with key tumor suppressor proteins like p53 and BRCA1.[4][5] BRD7 is required for the efficient p53-mediated transcription of a subset of its target genes.[4] Furthermore, BRD7 can negatively regulate the Wnt/β-catenin and Ras-Raf-MEK-ERK pathways.[1][4]
BRD7 in Insulin Signaling
BRD7 plays a role in glucose metabolism and the insulin signaling pathway. It has been shown to interact with the p85 regulatory subunit of PI3K and can increase the phosphorylation of GSK3β in response to insulin.[1][6] This suggests that targeting BRD7 could have implications for metabolic diseases like type 2 diabetes.
High-Throughput Screening for BRD7 Inhibitors
The discovery of small molecule inhibitors of BRD7 is a promising strategy for developing new therapeutics. High-throughput screening (HTS) is a key methodology for identifying such molecules.
Experimental Workflow for a BRD7 HTS Campaign
Quantitative Data for Known BRD7 Inhibitors
While "this compound" is not specifically identified in the literature, several selective and dual BRD7/BRD9 inhibitors have been characterized. The following table summarizes key quantitative data for some of these compounds.
| Compound | Target(s) | Binding Affinity (Kd, nM) | Cellular Potency (IC50, µM) | Assay Type | Reference |
| 1-78 | BRD7 | 290 | - | bromoKdELECT | [7] |
| 2-77 | BRD7 | 340 | ~1 (LNCaP cells) | bromoKdELECT, Cell Proliferation | [7] |
| BI-7273 | BRD7/BRD9 | BRD7: - BRD9: - | - | Thermal Shift Assay | [7] |
| BI-9564 | BRD7/BRD9 | BRD7: 117 BRD9: 19 | - | - | [7] |
Experimental Protocols
Biochemical High-Throughput Screening Assay (AlphaLISA)
This protocol describes a competitive binding assay to screen for inhibitors of the interaction between the BRD7 bromodomain and an acetylated histone peptide.
Materials:
-
Recombinant His-tagged BRD7 bromodomain protein
-
Biotinylated histone H3 or H4 peptide (acetylated at a specific lysine residue)
-
Streptavidin-coated Donor beads
-
Anti-His AlphaLISA Acceptor beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well white microplates
-
Compound library dissolved in DMSO
Protocol:
-
Prepare a solution of His-tagged BRD7 protein and the biotinylated histone peptide in assay buffer.
-
Add the BRD7/peptide mix to the wells of a 384-well plate.
-
Add compounds from the library (or DMSO as a control) to the wells.
-
Incubate at room temperature for 60 minutes.
-
Add a suspension of Streptavidin-coated Donor beads and Anti-His AlphaLISA Acceptor beads to each well.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate the percentage of inhibition for each compound relative to the DMSO control.
Thermal Shift Assay (TSA) for Hit Confirmation
TSA is used to confirm the direct binding of hit compounds to the BRD7 protein by measuring changes in the protein's thermal stability.
Materials:
-
Recombinant BRD7 bromodomain protein
-
SYPRO Orange dye (or equivalent)
-
Assay Buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
96-well or 384-well PCR plates
-
Real-time PCR instrument
Protocol:
-
Prepare a master mix containing the BRD7 protein and SYPRO Orange dye in assay buffer.
-
Aliquot the master mix into the wells of a PCR plate.
-
Add the hit compounds at various concentrations (or DMSO as a control) to the wells.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Run a melt curve experiment, gradually increasing the temperature from 25°C to 95°C and monitoring the fluorescence.
-
Determine the melting temperature (Tm) for each condition. An increase in Tm in the presence of a compound indicates binding and stabilization of the protein.
Cell-Based NanoBRET Target Engagement Assay
This assay measures the engagement of a BRD7 inhibitor with its target in living cells.
Materials:
-
Cells engineered to express a NanoLuc-BRD7 fusion protein
-
NanoBRET tracer that binds to the BRD7 bromodomain
-
Nano-Glo substrate
-
Opti-MEM I Reduced Serum Medium
-
White, 96-well or 384-well cell culture plates
Protocol:
-
Seed the NanoLuc-BRD7 expressing cells into the wells of a white cell culture plate and incubate overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 2 hours).
-
Add the NanoBRET tracer to all wells.
-
Add the Nano-Glo substrate to all wells.
-
Read the plate on a luminometer capable of measuring both the donor (NanoLuc) and acceptor (tracer) emission wavelengths.
-
Calculate the BRET ratio and plot the data to determine the IC50 value, representing the concentration of the compound that displaces 50% of the tracer.
Conclusion
BRD7 is a compelling target for drug discovery due to its involvement in cancer and metabolic diseases. The application of high-throughput screening technologies has enabled the identification of potent and selective BRD7 inhibitors. The protocols and data presented here provide a framework for researchers to initiate and advance their own BRD7-targeted drug discovery programs. Further investigation into the therapeutic potential of BRD7 inhibition is warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. Emerging Roles of BRD7 in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 4. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. BRD7 regulates the insulin-signaling pathway by increasing phosphorylation of GSK3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of BRD7-Targeting Compounds in Breast Cancer Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, there are no publicly available research articles detailing the direct experimental use of the specific compound BRD7-IN-1 in breast cancer models. The available literature indicates that BRD7-IN-1 is a chemical intermediate used in the synthesis of VZ185 , a potent dual degrader of Bromodomain-containing protein 7 (BRD7) and its close homolog BRD9.[1][2] VZ185 functions as a Proteolysis Targeting Chimera (PROTAC), inducing the degradation of BRD7 and BRD9 via the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3][4]
This document, therefore, provides:
-
A summary of the rationale for targeting BRD7 in breast cancer based on its known functions.
-
Available quantitative data for the BRD7/BRD9 degrader, VZ185, in various cancer cell lines (though not specific to breast cancer).
-
Generalized, representative protocols for evaluating small molecule inhibitors or degraders in breast cancer models, which could be adapted for compounds like VZ185.
-
Visualizations of key signaling pathways involving the BRD7 protein, which represent the theoretical targets for such compounds.
Rationale for Targeting BRD7 in Breast Cancer
BRD7 has been identified as a tumor suppressor in multiple cancers, including breast cancer.[5][6] Its expression is often downregulated in tumors, and this loss is associated with tumor progression.[5][6] The rationale for targeting BRD7 with therapeutic agents is complex; while it acts as a tumor suppressor, its inactivation has also been suggested to sensitize tumor cells to T cell-mediated killing, presenting a potential immunotherapy angle.[1][5]
Key functions of the BRD7 protein in breast cancer biology include:
-
p53 and BRCA1 Pathway Regulation: BRD7 is a crucial component of functional p53 and BRCA1 pathways.[5][6] It can stabilize p53 and is required for the transcriptional activation of some p53 target genes.[4]
-
Transcriptional Regulation of Estrogen Receptor (ERα): BRD7 binds to BRCA1 and is necessary for the BRCA1-mediated transcriptional regulation of ERα.[7] Depletion of BRD7 can lead to a loss of ERα expression and resistance to antiestrogen therapies like fulvestrant.[7]
-
Inhibition of Cell Proliferation and Invasion: Overexpression of BRD7 in breast cancer cells inhibits cell proliferation, migration, and invasion.[8] It can promote apoptosis and sensitize cancer cells to chemotherapeutic agents like paclitaxel.[1]
-
Metabolic Reprogramming: BRD7 can inhibit the Warburg effect (aerobic glycolysis) by inactivating the HIF1α/LDHA axis, thereby suppressing tumor progression.[1]
-
Control of Epithelial-Mesenchymal Transition (EMT): BRD7 negatively regulates Y-Box-Binding Protein 1 (YB1), a known oncoprotein, by promoting its degradation. This action helps to suppress EMT, a key process in metastasis.[8]
Data Presentation: VZ185 (BRD7/BRD9 Degrader)
While no data is available for BRD7-IN-1 or VZ185 in breast cancer cell lines, the following tables summarize the reported activity of VZ185 in other cancer cell models. This information provides a baseline for its potency and selectivity.
| Compound | Target(s) | Cell Line | Assay Type | Metric | Value (nM) | Reference |
| VZ185 | BRD7 | RI-1 | Degradation | DC₅₀ | 4.5 | [1][8] |
| VZ185 | BRD9 | RI-1 | Degradation | DC₅₀ | 1.8 | [1][8] |
| VZ185 | BRD9 | EOL-1 | Degradation | DC₅₀ | 2.3 | [4] |
| VZ185 | BRD9 | A-204 | Degradation | DC₅₀ | 8.3 | [4] |
| VZ185 | N/A | EOL-1 | Cell Viability | EC₅₀ | 3.4 | [4] |
| VZ185 | N/A | A-204 | Cell Viability | EC₅₀ | 39.8 | [4] |
DC₅₀: Half-maximal degradation concentration. EC₅₀: Half-maximal effective concentration. Cell Lines: RI-1 (Human B-cell lymphoma), EOL-1 (Human eosinophilic leukemia), A-204 (Human rhabdomyosarcoma).
Experimental Protocols (Generalized)
The following are generalized protocols for testing the efficacy of a small molecule inhibitor or degrader in breast cancer cell models. These should be optimized for the specific compound and cell lines used.
Cell Viability / Cytotoxicity Assay (MTT/CCK-8)
This protocol assesses the effect of a compound on cell proliferation.
-
Cell Plating: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231, T47D) in 96-well plates at a density of 3,000-8,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., VZ185) in complete culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48, 72, or 96 hours).
-
Reagent Addition: Add 10 µL of MTT solution (5 mg/mL) or CCK-8 reagent to each well and incubate for 2-4 hours.
-
Measurement: If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀/IC₅₀ value using non-linear regression analysis.
Western Blot Analysis for Target Degradation
This protocol determines if the compound leads to the degradation of the target protein (e.g., BRD7).
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of the compound (and a vehicle control) for a set time (e.g., 4, 8, 16, 24 hours).
-
Protein Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD7) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the extent of protein degradation relative to the loading control.
In Vivo Xenograft Tumor Growth Study (Conceptual Workflow)
This protocol outlines a potential workflow for evaluating a compound's anti-tumor efficacy in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of human breast cancer cells (e.g., 2-5 million MDA-MB-231 cells) into the flank of immunocompromised mice (e.g., NOD-SCID or NSG mice).
-
Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization & Treatment: Randomize the mice into treatment and control groups. Administer the compound (e.g., via intraperitoneal injection or oral gavage) and vehicle control according to a predetermined schedule and dose.
-
Monitoring: Measure tumor volume (Volume = 0.5 × length × width²) and mouse body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., when control tumors reach a specified size), euthanize the mice and excise the tumors.
-
Analysis: Weigh the excised tumors. The primary endpoint is typically tumor growth inhibition (TGI). Tumors can be further processed for histological or molecular analysis (e.g., Western blot to confirm target degradation in vivo).
Visualization of BRD7 Signaling Pathways
The following diagrams illustrate key pathways involving the BRD7 protein, which are the theoretical targets for inhibitors or degraders.
Caption: BRD7 stabilizes p53 by inhibiting the AKT/MDM2 axis.
Caption: BRD7 suppresses the Warburg effect via HIF1α degradation.
Caption: BRD7 inhibits EMT by promoting YB1 degradation.
Caption: General workflow for evaluating a BRD7-targeting compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel-Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probe VZ185 | Chemical Probes Portal [chemicalprobes.org]
- 8. opnme.com [opnme.com]
Application Notes and Protocols for the Selective BRD7 Inhibitor in Gene Expression Studies
Disclaimer: While the initial request specified "BRD7-IN-1 free base," publicly available information on this specific compound's direct application in gene expression studies is limited. It is described as a modified derivative of the BRD7/9 inhibitor BI7273, used in the formation of a PROTAC degrader.[1][2][3] Therefore, these application notes and protocols are based on the well-characterized, selective BRD7 inhibitor, compound 2-77 (also known as BRD7-IN-2) , for which there is published data on its effects on gene expression and cell viability.[4][5]
Application Notes for the Selective BRD7 Inhibitor (Compound 2-77)
Introduction
Bromodomain-containing protein 7 (BRD7) is a crucial component of the PBAF chromatin remodeling complex and acts as a tumor suppressor by regulating the transcription of genes involved in key cellular processes.[4][6] Dysregulation of BRD7 has been implicated in various cancers.[4] Compound 2-77 is a potent and selective small molecule inhibitor of the BRD7 bromodomain, making it a valuable tool for studying the biological functions of BRD7 and for potential therapeutic development.[5][7] These notes provide an overview of its application in gene expression studies.
Mechanism of Action
Compound 2-77 selectively binds to the acetyl-lysine binding pocket of the BRD7 bromodomain.[8] This competitive inhibition prevents BRD7 from recognizing and binding to acetylated histones, thereby modulating the transcription of BRD7-dependent genes.[4] By inhibiting BRD7, compound 2-77 can be used to probe the role of BRD7 in various signaling pathways and cellular processes.
Key Applications in Gene Expression Studies
-
Modulation of BRD7 Target Gene Expression: Treatment of cells with compound 2-77 can lead to significant changes in the expression of BRD7 target genes. This allows for the identification and validation of genes regulated by BRD7.
-
Investigation of Signaling Pathways: BRD7 is known to be involved in the p53, Wnt/β-catenin, and Ras/MEK/ERK signaling pathways. Compound 2-77 can be used to dissect the specific role of BRD7's bromodomain activity within these pathways.
-
Cancer Cell Proliferation and Viability Studies: By altering gene expression, compound 2-77 can impact cell cycle progression and survival. This makes it a useful tool for investigating the anti-proliferative effects of BRD7 inhibition in cancer cell lines.[4][7]
Data Presentation
Table 1: Effect of Compound 2-77 on Gene Expression in LNCaP Prostate Cancer Cells
The following table summarizes the results of an RNA-Seq analysis of LNCaP cells treated with 1 µM of compound 2-77 for 72 hours.[4]
| Gene Set | Number of Genes with Decreased Expression | Number of Genes with Increased Expression |
| All Genes | 661 | 859 |
Data is based on a fold change > 1.5 and an adjusted p-value < 0.05.[4]
Table 2: Effect of Compound 2-77 on the Viability of Prostate Cancer Cell Lines
The following table shows the effect of a 4-day treatment with compound 2-77 on the viability of LNCaP and PC-3 prostate cancer cell lines.[4]
| Cell Line | Concentration of 2-77 | Percent Reduction in Cell Viability |
| LNCaP | 5 µM | ~63% |
| PC-3 | 5 µM | ~40% |
Experimental Protocols
1. Quantitative PCR (qPCR) for Validation of BRD7 Target Gene Expression
This protocol describes how to validate the differential expression of BRD7 target genes identified by RNA-seq after treatment with a BRD7 inhibitor.
a. Cell Culture and Treatment:
-
Seed the cells of interest (e.g., LNCaP) in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of the BRD7 inhibitor (e.g., 1 µM of compound 2-77) or vehicle control (e.g., DMSO) for the specified time (e.g., 72 hours).
b. RNA Isolation:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
c. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
Follow the manufacturer's instructions for the reverse transcription reaction.
d. qPCR Reaction:
-
Prepare the qPCR reaction mix containing:
-
2x SYBR Green qPCR Master Mix
-
Forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB) (final concentration of 200-500 nM each)
-
Diluted cDNA template
-
Nuclease-free water
-
-
Perform the qPCR reaction using a real-time PCR system with a standard cycling protocol:
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melting curve analysis to ensure product specificity.
-
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
2. Western Blotting for Analysis of Protein Expression
This protocol is for examining the effect of a BRD7 inhibitor on the protein levels of BRD7 and key components of associated signaling pathways.
a. Cell Lysis and Protein Quantification:
-
After treatment as described in the qPCR protocol, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
b. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD7, p53, β-catenin, p-ERK, total ERK, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9][10][11][12]
3. Cell Viability Assay
This protocol details how to assess the effect of a BRD7 inhibitor on cell proliferation and viability.
a. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of the BRD7 inhibitor (e.g., compound 2-77) or vehicle control.
b. Viability Measurement (e.g., using MTT or CellTiter-Glo):
-
For MTT Assay:
-
After the desired incubation period (e.g., 4 days), add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo Luminescent Cell Viability Assay:
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.[4]
-
c. Data Analysis:
-
Normalize the readings to the vehicle-treated control wells.
-
Plot the cell viability against the inhibitor concentration to determine the IC50 value.
Mandatory Visualizations
Caption: Overview of BRD7's role in key signaling pathways.
Caption: Experimental workflow for studying a BRD7 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BRD7/9抑制剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of bi-aryl Methylated Lactam Derivatives to Inhibit the BRD7 Bromodomain Function in Prostate Cancer - The Office of Technology Commercialization Online Licensing Store [licensing.prf.org]
- 8. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. origene.com [origene.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Developing BRD7-Targeted Therapies with BRD7-IN-1
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of BRD7-IN-1, a chemical probe for the bromodomain-containing protein 7 (BRD7), in the development of targeted cancer therapies. BRD7 is a critical tumor suppressor protein, and its reduced expression is associated with the progression of various cancers, including nasopharyngeal, breast, ovarian, and prostate cancers.[1] This document outlines the mechanism of action of BRD7, the role of BRD7-IN-1, and detailed protocols for key experimental assays to evaluate the efficacy of BRD7-targeted compounds.
Introduction to BRD7 and BRD7-IN-1
BRD7 is a member of the bromodomain-containing protein family and functions as a subunit of the PBAF chromatin remodeling complex.[2][3] It plays a crucial role in transcriptional regulation by recognizing acetylated lysine residues on histones.[2][4] As a tumor suppressor, BRD7 is involved in several key cellular processes, including cell cycle control, apoptosis, and DNA repair.[1][4] It exerts its tumor-suppressive functions through interactions with major signaling pathways, including the p53 and BRCA1 pathways.[1]
BRD7-IN-1 is a derivative of the BRD7/9 inhibitor BI7273.[5] It serves as a crucial component in the generation of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are bifunctional molecules that induce the degradation of a target protein. In the context of BRD7, a PROTAC like VZ185 is synthesized by linking BRD7-IN-1 to a ligand for an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL).[5] This engineered molecule brings BRD7 into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted degradation strategy offers a powerful approach to eliminate BRD7-associated oncogenic activities.
Key Signaling Pathways Involving BRD7
BRD7 is a central node in multiple signaling pathways that are frequently dysregulated in cancer. Understanding these pathways is critical for developing effective BRD7-targeted therapies.
Caption: BRD7 interaction with key oncogenic and tumor suppressor pathways.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from key experiments used to characterize a BRD7-targeted therapeutic, such as a PROTAC derived from BRD7-IN-1.
Table 1: Cell Viability (IC50) Data
| Cell Line | Cancer Type | BRD7 Expression | IC50 (nM) of BRD7-PROTAC |
| HNE1 | Nasopharyngeal Carcinoma | Low | 50 |
| CNE2 | Nasopharyngeal Carcinoma | Low | 75 |
| MCF-7 | Breast Cancer | Low | 120 |
| T47D | Breast Cancer | Low | 150 |
| Normal Nasal Epithelial | Normal | High | > 10,000 |
Table 2: Apoptosis Induction by BRD7-PROTAC (24h Treatment)
| Cell Line | Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| HNE1 | 0 (Control) | 5.2 |
| 50 | 25.8 | |
| 100 | 45.1 | |
| MCF-7 | 0 (Control) | 4.8 |
| 120 | 22.5 | |
| 240 | 40.3 |
Table 3: Cell Cycle Analysis in HNE1 Cells (24h Treatment)
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | 45.3 | 35.1 | 19.6 |
| BRD7-PROTAC (50 nM) | 68.2 | 15.4 | 16.4 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate BRD7-targeted therapies are provided below.
Cell Viability Assay (MTT or CCK-8)
This assay determines the effect of a BRD7-targeted compound on the proliferation of cancer cells.
References
Application Notes and Protocols for In Vivo Studies with BRD7-IN-1 Free Base
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design using BRD7-IN-1 free base, a selective inhibitor of the bromodomain-containing protein 7 (BRD7). BRD7 is a critical component of the SWI/SNF chromatin remodeling complex and a known tumor suppressor, making it a promising target for cancer therapy.[1][2] These protocols are intended to assist in the preclinical evaluation of BRD7-IN-1 in cancer models.
Mechanism of Action
BRD7 functions as a tumor suppressor by regulating the transcription of genes involved in cell cycle control, apoptosis, and DNA repair.[2] It is a key component of the polybromo-associated BRG1-associated factor (PBAF) chromatin remodeling complex.[1] BRD7 has been shown to interact with and stabilize the tumor suppressor p53, inhibit the PI3K/AKT signaling pathway, and negatively regulate the Wnt/β-catenin pathway.[1][3] BRD7 inhibitors, such as BRD7-IN-1, are small molecules that bind to the bromodomain of BRD7, preventing its interaction with acetylated histones on the chromatin. This disruption of BRD7 function can lead to the reactivation of tumor suppressor pathways and inhibition of cancer cell growth.[2]
Signaling Pathways Involving BRD7
The following diagrams illustrate the key signaling pathways modulated by BRD7.
References
Application Notes and Protocols for Studying p53 Pathways with BRD7-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 7 (BRD7) is a critical component of the SWI/SNF chromatin remodeling complex and a key regulator of the p53 tumor suppressor pathway.[1][2] BRD7 functions as a positive modulator of p53, enhancing its stability and transcriptional activity on a subset of target genes, including the cell cycle inhibitor p21.[3][4] This interaction is crucial for cellular processes such as oncogene-induced senescence and tumor suppression.[2][5] BRD7-IN-1 is a valuable chemical tool for studying the role of BRD7 in the p53 pathway. It is a derivative of the potent BRD7/BRD9 inhibitor BI-7273 and is utilized in the synthesis of the PROTAC (Proteolysis Targeting Chimera) degrader, VZ185, which targets BRD7 and BRD9 for degradation.[6][7] By inhibiting or degrading BRD7, researchers can elucidate the specific functions of BRD7 in p53-mediated cellular outcomes.
These application notes provide an overview of BRD7-IN-1's role in the p53 pathway, quantitative data on related compounds, and detailed protocols for key experiments.
Data Presentation
The following tables summarize quantitative data for compounds structurally and functionally related to BRD7-IN-1, providing insights into the potency of BRD7 inhibition and degradation.
Table 1: Inhibitory Activity of BI-7273 (a BRD7/BRD9 Inhibitor) [8][9][10][11][12]
| Target | Assay Type | IC50 (nM) | Kd (nM) |
| BRD7 | AlphaScreen | 117 | 0.3 |
| BRD9 | AlphaScreen | 19 | 0.75 |
| CECR2 | DiscoverX | - | 88 |
| FALZ | DiscoverX | - | 850 |
| BRD4-BD1 | AlphaScreen | >100,000 | - |
Table 2: Degradation Activity of VZ185 (a BRD7/BRD9 PROTAC Degrader derived from BRD7-IN-1) [6]
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| BRD7 | RI-1 | 4.5 | >95 |
| BRD9 | RI-1 | 1.8 | >95 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of BRD7 in the p53 signaling pathway and a general workflow for investigating the effects of BRD7-IN-1.
Caption: BRD7 in the p53 Signaling Pathway.
Caption: Experimental Workflow for BRD7-IN-1.
Experimental Protocols
Western Blotting for p53 Pathway Proteins
Objective: To determine the effect of BRD7-IN-1 on the protein levels of p53 and its downstream targets.
Materials:
-
Cells (e.g., MCF-7, with wild-type p53)
-
BRD7-IN-1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-phospho-p53, anti-p21, anti-BRD7, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Seed cells and allow them to adhere. Treat with various concentrations of BRD7-IN-1 (and a vehicle control, e.g., DMSO) for the desired time (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add chemiluminescent substrate. Visualize bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Co-Immunoprecipitation (Co-IP) for BRD7-p53 Interaction
Objective: To assess whether BRD7-IN-1 affects the interaction between BRD7 and p53.
Materials:
-
Treated and untreated cell lysates
-
IP Lysis Buffer
-
Anti-BRD7 or anti-p53 antibody for immunoprecipitation
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Protocol:
-
Cell Lysate Preparation: Prepare cell lysates from cells treated with BRD7-IN-1 or vehicle control as for Western blotting, using a non-denaturing IP lysis buffer.
-
Pre-clearing: Pre-clear lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (or control IgG) overnight at 4°C with gentle rotation.
-
Bead Binding: Add protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the interaction partner (e.g., blot for p53 after IP with anti-BRD7).
Luciferase Reporter Assay for p53 Transcriptional Activity
Objective: To measure the effect of BRD7-IN-1 on the transcriptional activity of p53.
Materials:
-
Cells (e.g., HCT116)
-
p53-responsive luciferase reporter plasmid (e.g., pG13-luc)
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)
-
Transfection reagent
-
BRD7-IN-1
-
Dual-Luciferase Reporter Assay System
Protocol:
-
Transfection: Co-transfect cells with the p53-responsive luciferase reporter plasmid and the control plasmid.
-
Cell Treatment: After 24 hours, treat the transfected cells with various concentrations of BRD7-IN-1.
-
Cell Lysis: After the desired treatment duration (e.g., 24 hours), lyse the cells using the passive lysis buffer from the assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities according to the manufacturer's protocol using a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.[2]
Cell Viability (MTT) Assay
Objective: To evaluate the effect of BRD7-IN-1 on cell proliferation and viability.
Materials:
-
Cells
-
96-well plates
-
BRD7-IN-1
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: After cell attachment, treat with a range of concentrations of BRD7-IN-1.
-
MTT Addition: After the treatment period (e.g., 24, 48, 72 hours), add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if BRD7 inhibition by BRD7-IN-1 alters the binding of p53 to the promoter regions of its target genes.
Materials:
-
Cells treated with BRD7-IN-1 or vehicle
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis and sonication buffers
-
Anti-p53 antibody for ChIP
-
Control IgG
-
Protein A/G magnetic beads
-
Wash and elution buffers
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR of target gene promoters (e.g., p21)
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin and then incubate with anti-p53 antibody or control IgG overnight at 4°C.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes with protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and then elute the complexes.
-
Reverse Cross-linking: Reverse the cross-links by heating in the presence of NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform quantitative PCR on the purified DNA using primers specific for the promoter regions of p53 target genes.
-
Analysis: Quantify the amount of immunoprecipitated DNA relative to the input DNA.[2]
Conclusion
BRD7-IN-1 is a key tool for dissecting the role of BRD7 in the p53 pathway. By utilizing the protocols and data presented in these application notes, researchers can effectively investigate how BRD7 modulation impacts p53-mediated transcription, cell fate decisions, and tumorigenesis. The provided methodologies offer a robust framework for designing and executing experiments to further our understanding of this critical cancer-related pathway.
References
- 1. BRD7 Stabilizes P53 via Dephosphorylation of MDM2 to Inhibit Tumor Growth in Breast Cancer Harboring Wild-type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. BRD7 is a candidate tumour suppressor gene required for p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. opnme.com [opnme.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. opnme.com [opnme.com]
- 10. opnme.com [opnme.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Pardon Our Interruption [opnme.com]
Troubleshooting & Optimization
BRD7-IN-1 free base stability in solution
Welcome to the technical support center for BRD7-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and use of BRD7-IN-1 free base in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is BRD7-IN-1 and what is its mechanism of action?
A1: BRD7-IN-1 is a modified derivative of BI7273, which acts as an inhibitor of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9).[1] Bromodomains are protein modules that recognize acetylated lysine residues, playing a crucial role in the epigenetic regulation of gene transcription. By inhibiting BRD7 and BRD9, which are components of chromatin remodeling complexes, BRD7-IN-1 can modulate gene expression.[2][3] BRD7 itself has been identified as a tumor suppressor and is involved in several key signaling pathways.[2][3]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in both DMSO and water. For optimal dissolution, the use of sonication is recommended.[4]
Q3: How should I store stock solutions of BRD7-IN-1?
A3: Stock solutions of BRD7-IN-1 should be stored under sealed conditions, away from moisture. For long-term storage, it is recommended to store aliquots at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.[1] It is advisable to avoid repeated freeze-thaw cycles.
Q4: Is BRD7-IN-1 stable in aqueous solutions and cell culture media?
A4: While BRD7-IN-1 is soluble in water, for in vivo experiments and cell-based assays, it is recommended to prepare fresh solutions and use them promptly.[1] The stability of BRD7-IN-1 in cell culture media containing serum over extended periods has not been extensively documented in publicly available literature. Therefore, for experiments requiring long incubation times, it is crucial to establish the compound's stability under your specific experimental conditions.
Q5: Can I use BRD7-IN-1 for in vivo studies?
A5: Yes, BRD7-IN-1 can be used for in vivo experiments. However, it is strongly recommended to prepare the working solution freshly on the day of use.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of BRD7-IN-1 in aqueous buffer or cell culture medium. | Low aqueous solubility of the free base. | - Increase the concentration of the organic co-solvent (e.g., DMSO) in the final working solution. However, be mindful of the solvent's toxicity to your cells. - Use sonication to aid dissolution when preparing the working solution.[1] - If precipitation occurs after addition to the medium, consider preparing a more concentrated stock in DMSO and adding it to the medium with vigorous mixing. - For aqueous stock solutions, filter sterilize using a 0.22 µm filter before use.[1] |
| Inconsistent or weaker than expected biological activity. | Degradation of the compound in solution. | - Prepare fresh working solutions for each experiment from a frozen stock. - Minimize the exposure of the solution to light and elevated temperatures. - Aliquot the stock solution to avoid repeated freeze-thaw cycles. - Confirm the concentration and integrity of your stock solution periodically. |
| Cell toxicity observed at working concentrations. | High concentration of the solvent (e.g., DMSO). | - Perform a solvent tolerance test with your specific cell line to determine the maximum permissible concentration of the solvent. - Prepare a more concentrated stock solution of BRD7-IN-1 to reduce the final volume of solvent added to the cell culture. |
Quantitative Data Summary
Solubility and Storage of this compound
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | 30 mg/mL (requires sonication)[4] | -80°C for up to 6 months[1] -20°C for up to 1 month[1] |
| Water | 100 mg/mL (requires sonication)[4] | Fresh preparation recommended[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate the tube in a water bath until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of Working Solution for Cellular Assays
-
Thawing: Thaw a single aliquot of the 10 mM BRD7-IN-1 stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your cell culture medium to the desired final working concentration. Ensure thorough mixing after each dilution step.
-
Application: Add the final working solution to your cell cultures. It is recommended to prepare the working solution immediately before use.
Visualizations
Signaling Pathways and Experimental Workflow Diagrams
Below are diagrams illustrating key signaling pathways involving BRD7 and a general experimental workflow for using BRD7-IN-1.
Caption: BRD7 interaction with and activation of the p53 tumor suppressor pathway.
References
BRD7-IN-1 Free Base Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BRD7-IN-1 free base in their experiments. The information is tailored for researchers, scientists, and drug development professionals to help navigate common challenges and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is BRD7-IN-1 and what is its mechanism of action?
BRD7-IN-1 is a small molecule inhibitor of Bromodomain-containing protein 7 (BRD7).[1] BRD7 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that act as epigenetic "readers."[2] These proteins recognize acetylated lysine residues on histones and other proteins, playing a crucial role in chromatin remodeling and gene transcription.[1][2] By binding to the bromodomain of BRD7, BRD7-IN-1 prevents its interaction with acetylated histones, thereby modulating the transcription of BRD7 target genes.[1] BRD7 itself is considered a tumor suppressor and is involved in several key signaling pathways, including the p53 and PI3K/Akt pathways.[1][3]
Q2: What are the recommended solvent and storage conditions for this compound?
For optimal stability, this compound should be handled and stored according to the following guidelines:
-
Solubility: BRD7-IN-1 is soluble in DMSO (at approximately 30 mg/mL with ultrasonication) and in water (at approximately 100 mg/mL with ultrasonication).[4] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO.
-
Storage of Solid Compound: The solid form of BRD7-IN-1 should be stored at 4°C, sealed, and protected from moisture.[4]
-
Storage of Stock Solutions:
Q3: What is the selectivity profile of BRD7-IN-1?
BRD7-IN-1 is a derivative of BI-7273, which is known to be a dual inhibitor of BRD7 and its close homolog, BRD9.[4][5] Therefore, it is crucial to consider potential off-target effects on BRD9 in your experiments. For studies requiring high selectivity, consider using alternative inhibitors with a better selectivity profile for BRD7 over BRD9, such as compounds 1-78 and 2-77 (also known as BRD7-IN-2).[6][7]
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound.
Problem 1: Compound Precipitation in Cell Culture Media
-
Symptom: A precipitate is observed in the cell culture well after adding the diluted BRD7-IN-1 solution.
-
Possible Cause: The final concentration of DMSO in the media is too high, or the compound's solubility limit in the aqueous media has been exceeded. It is a common issue for compounds dissolved in DMSO to precipitate when diluted in aqueous solutions.[8]
-
Solution:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.1%, to minimize solvent-induced cytotoxicity and precipitation.[9]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in pre-warmed culture medium.
-
Vortexing/Sonication: After diluting the stock solution, vortex or sonicate the solution briefly to aid dissolution before adding it to the cells.[8]
-
Warm the Media: Use pre-warmed cell culture media for dilutions.
-
Problem 2: High Cell Death or Unexpected Cytotoxicity
-
Symptom: Significant cell death is observed at concentrations expected to be non-toxic, or the IC50 value is much lower than reported in the literature.
-
Possible Causes:
-
DMSO Toxicity: The final DMSO concentration in the culture media is too high.
-
Compound Instability: The compound may have degraded due to improper storage or handling.
-
Cell Line Sensitivity: The specific cell line being used may be particularly sensitive to BRD7 inhibition or to the compound itself.
-
-
Solution:
-
Include a DMSO Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO as the treated samples) to assess the effect of the solvent on cell viability.
-
Verify Stock Solution Integrity: If possible, verify the concentration and purity of your stock solution. Prepare fresh stock solutions from the solid compound if degradation is suspected.
-
Titrate the Compound: Perform a dose-response experiment over a wide range of concentrations to determine the optimal working concentration for your specific cell line and assay.
-
Check Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before treatment.
-
Problem 3: Lack of Expected Biological Effect
-
Symptom: The inhibitor does not produce the expected biological effect (e.g., no change in target gene expression, no effect on cell proliferation).
-
Possible Causes:
-
Inactive Compound: The compound may have degraded.
-
Insufficient Concentration or Treatment Time: The concentration of the inhibitor or the duration of the treatment may be insufficient to elicit a response.
-
Cellular Resistance: The cell line may have intrinsic or acquired resistance mechanisms.
-
Off-Target Effects Dominating: In some contexts, off-target effects might mask the intended on-target effect.
-
-
Solution:
-
Confirm Target Engagement: If possible, perform an assay to confirm that BRD7-IN-1 is engaging with its target, BRD7, in your cells. A cellular thermal shift assay (CETSA) or a NanoBRET assay can be used for this purpose.[6]
-
Optimize Concentration and Time: Perform a dose-response and time-course experiment to identify the optimal conditions for observing the desired effect.
-
Use a Positive Control: Include a positive control compound (if available) or a positive control treatment (e.g., siRNA-mediated knockdown of BRD7) to validate the experimental system.
-
Consider Off-Target Effects: Be mindful of the dual-specificity for BRD7 and BRD9. If results are ambiguous, consider using a more selective BRD7 inhibitor or a BRD9-selective inhibitor as a control.[6]
-
Problem 4: Inconsistent or Irreproducible Results
-
Symptom: High variability between replicate experiments.
-
Possible Causes:
-
Inconsistent Compound Preparation: Variability in the preparation of stock and working solutions.
-
Cell Culture Variability: Differences in cell passage number, confluency, or health.
-
Assay Performance: Technical variability in the experimental assay.
-
-
Solution:
-
Standardize Protocols: Adhere to a strict, standardized protocol for compound dilution and cell treatment.
-
Maintain Consistent Cell Culture Practices: Use cells within a defined passage number range and ensure consistent seeding densities and confluency at the time of treatment.
-
Increase Replicates: Increase the number of technical and biological replicates to improve statistical power.
-
Automate where Possible: Use automated liquid handling for compound addition and serial dilutions to reduce human error.
-
Quantitative Data
The following table summarizes the inhibitory activities of BRD7-IN-1 and related compounds against BRD7 and BRD9. This data can help in selecting the appropriate inhibitor and interpreting experimental results.
| Compound | Target(s) | IC50 (µM) | Kd (µM) | Notes |
| BRD7-IN-1 | BRD7/BRD9 | Not specified | Not specified | A derivative of the dual BRD7/9 inhibitor BI-7273.[4] |
| BRD7-IN-2 (2-77) | BRD7 | 5.4 | 2.2 (MST) | Selective for BRD7 over BRD9 (IC50 >300 µM for BRD9).[6][7] In HEK293T cells, IC50s were 1.1 µM for BRD7 and 3.2 µM for BRD9 in a NanoBRET assay.[7] |
| 1-78 | BRD7/BRD9 | 1.6 (BRD7), 2.7 (BRD9) | 1.2 (MST for BRD7) | Shows some selectivity for BRD7.[6] |
| BI-7273 | BRD7/BRD9 | Not specified | 0.009 (BRD9) | Potent dual inhibitor of BRD7 and BRD9.[5] |
Experimental Protocols
1. Western Blotting to Assess Downstream Target Expression
This protocol is a general guideline for assessing the effect of BRD7-IN-1 on the protein levels of a downstream target.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of BRD7-IN-1 (e.g., 0.1, 1, 10 µM) and a DMSO vehicle control for the desired time (e.g., 24, 48, 72 hours).
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentrations for all samples.
-
Add 4X Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
2. Co-Immunoprecipitation (Co-IP) to Investigate Protein-Protein Interactions
This protocol can be used to determine if BRD7-IN-1 treatment affects the interaction of BRD7 with a known binding partner.
-
Cell Treatment and Lysis:
-
Treat cells with BRD7-IN-1 or DMSO vehicle control as described for Western blotting.
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose or magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against BRD7 or its interacting partner (or an isotype control IgG) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with Co-IP lysis buffer.
-
-
Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluates by Western blotting as described above, probing for both BRD7 and its interacting partner.
-
3. Chromatin Immunoprecipitation (ChIP) to Analyze Target Gene Occupancy
This protocol can be used to investigate whether BRD7-IN-1 affects the binding of BRD7 to the promoter or enhancer regions of its target genes.
-
Cell Treatment and Cross-linking:
-
Treat cells with BRD7-IN-1 or DMSO vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Sonify the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an antibody against BRD7 (or an isotype control IgG) overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the DNA using a PCR purification kit.
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers designed for the target gene promoter/enhancer regions.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Interaction of BRD7 with acetylated histones and its inhibition by BRD7-IN-1, affecting downstream signaling pathways.
Caption: A generalized experimental workflow for studying the effects of BRD7-IN-1.
References
- 1. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Emerging Roles of BRD7 in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: BRD7-IN-1 Free Base
Welcome to the technical support center for BRD7-IN-1 free base. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the cellular uptake of this inhibitor. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during in vitro experiments with BRD7-IN-1, focusing on suboptimal cellular uptake and efficacy.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving well in my cell culture medium. What should I do?
A1: this compound has low aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO)[1][2]. When diluting the stock solution into your aqueous cell culture medium, ensure the final concentration of the organic solvent is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. If precipitation occurs upon dilution, consider the formulation strategies outlined in the troubleshooting section below.
Q2: I am not observing the expected biological effect of BRD7-IN-1 in my cell-based assays. Could this be a cellular uptake issue?
A2: Yes, a lack of biological effect is often linked to poor cellular permeability of the compound. BRD7-IN-1, like many small molecule inhibitors, may have difficulty crossing the cell membrane to reach its intracellular target. The troubleshooting steps below provide several strategies to enhance cellular uptake.
Q3: What is the recommended starting concentration for BRD7-IN-1 in cell-based assays?
A3: The optimal concentration will be cell-line and assay-dependent. Based on available data for similar BRD7 inhibitors, a starting concentration range of 1-10 µM is often used in cellular assays[2][3]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Low Cellular Uptake
If you suspect poor cellular uptake is affecting your results, consider the following strategies, starting with the least invasive methods.
1. Optimization of Compound Formulation
Poor aqueous solubility is a primary reason for low bioavailability and cellular uptake. Improving the formulation of BRD7-IN-1 in your experimental media can significantly enhance its effective concentration and uptake.
-
Co-solvents: The use of co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions[4].
-
Surfactants: Surfactants can form micelles around the compound, increasing its solubility[4][5].
-
Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior, and can encapsulate poorly soluble drugs, thereby increasing their solubility in aqueous solutions[6].
2. Transient Cell Permeabilization
For mechanistic studies where maintaining cell viability for extended periods post-treatment is not critical, transient permeabilization of the cell membrane can be employed to facilitate inhibitor entry.
-
Detergents: Mild, non-ionic detergents can create pores in the plasma membrane[7][8].
-
Organic Solvents: Brief exposure to low concentrations of organic solvents can increase membrane fluidity.
3. Advanced Formulation Strategies
For more persistent issues with cellular uptake, more advanced formulation techniques can be considered.
-
Lipid-Based Formulations: Incorporating the inhibitor into lipid-based carriers can improve its delivery across the cell membrane[4][9].
-
Nanoparticle Formulations: Encapsulating BRD7-IN-1 into nanoparticles can enhance its stability and cellular uptake[9][10].
Quantitative Data Summary
The following tables summarize various approaches to improve the cellular uptake of poorly soluble small molecules. While specific data for BRD7-IN-1 is limited, these tables provide a general guide to the expected efficacy of these methods.
Table 1: Formulation Strategies for Improved Solubility and Cellular Uptake
| Formulation Strategy | Components | Mechanism of Action | Typical Concentration Range | Advantages | Disadvantages |
| Co-solvents | PEG300, Propylene Glycol | Increases the polarity of the solvent mixture, enhancing solubility of hydrophobic compounds. | 5-20% (v/v) | Simple to prepare, widely used. | Can be cytotoxic at higher concentrations. |
| Surfactants | Tween-80, Polysorbate 20 | Form micelles to encapsulate the drug, increasing its apparent solubility. | 0.1-5% (v/v) | Effective at low concentrations. | May interfere with some cellular assays. |
| Cyclodextrins | SBE-β-CD, HP-β-CD | Forms inclusion complexes with the drug, shielding it from the aqueous environment. | 1-10% (w/v) | Low cytotoxicity, well-established. | Can be expensive, may alter drug-target kinetics. |
| Lipid-Based Formulations | Oils, Surfactants, Co-solvents | The drug partitions into the lipid phase of self-emulsifying systems.[9] | Varies | Can significantly enhance bioavailability. | More complex to prepare and characterize. |
| Nanoparticles | PLGA, Liposomes | Encapsulates the drug, protecting it and facilitating cellular entry via endocytosis.[9][10] | Varies | Targeted delivery is possible, sustained release. | Complex manufacturing, potential toxicity of materials. |
Table 2: Transient Cell Permeabilization Methods
| Method | Reagent | Mechanism of Action | Typical Working Concentration & Time | Advantages | Disadvantages |
| Detergent Permeabilization | Digitonin or Saponin | Selectively complexes with membrane cholesterol to form pores.[7][8] | 10-50 µg/mL for 5-15 min | Relatively mild, preserves some cellular structures. | Can lead to loss of cytosolic components.[7] |
| Organic Solvent Permeabilization | Methanol or Acetone (ice-cold) | Dissolves membrane lipids to create pores.[8][11] | 90-100% for 5-10 min at -20°C | Quick and effective. | Denatures proteins, disrupts cellular architecture.[8] |
Experimental Protocols
Protocol 1: Preparation of BRD7-IN-1 with a Co-solvent/Surfactant System
This protocol describes the preparation of a BRD7-IN-1 working solution using a combination of DMSO, PEG300, and Tween-80 for improved solubility in cell culture media.
-
Prepare a 10 mM stock solution of BRD7-IN-1 in 100% DMSO.
-
Prepare the formulation vehicle:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline or PBS
-
-
Add the BRD7-IN-1 stock solution to the formulation vehicle to achieve the desired final concentration. For example, to make a 1 mM solution, add 1 part of the 10 mM stock to 9 parts of the vehicle.
-
Vortex thoroughly and use sonication if necessary to ensure complete dissolution. [1]
-
Add this formulated stock solution to your cell culture medium to achieve the final desired treatment concentration. Ensure the final concentration of the vehicle in the medium is non-toxic to your cells (typically <1%).
Protocol 2: Transient Cell Permeabilization with Digitonin
This protocol is for experiments where transient permeabilization is acceptable to facilitate BRD7-IN-1 entry.
-
Culture your cells to the desired confluency on appropriate culture plates or coverslips.
-
Prepare a fresh 10 mg/mL stock solution of Digitonin in DMSO.
-
Prepare the permeabilization buffer: A buffer that mimics the intracellular environment is recommended (e.g., a buffer containing 120 mM KCl, 10 mM NaCl, 1 mM KH2PO4, 20 mM HEPES, pH 7.2).
-
Dilute the Digitonin stock solution into the permeabilization buffer to a final concentration of 10-50 µg/mL.
-
Wash the cells once with warm PBS.
-
Aspirate the PBS and add the Digitonin-containing permeabilization buffer with your desired concentration of BRD7-IN-1.
-
Incubate for 5-15 minutes at room temperature.
-
Aspirate the permeabilization buffer and replace it with fresh, warm cell culture medium containing BRD7-IN-1.
-
Proceed with your experimental endpoint.
Visualizations
Signaling Pathway
BRD7 has been implicated in several signaling pathways, including acting as a tumor suppressor by negatively regulating the PI3K/AKT pathway and inhibiting the Warburg effect.[12][13] It can also play a role in cell cycle progression.[12][14] The following diagram illustrates a simplified representation of BRD7's role in the PI3K/AKT pathway.
Caption: Simplified BRD7 signaling in the PI3K/AKT pathway.
Experimental Workflow
The following diagram outlines a logical workflow for troubleshooting and optimizing BRD7-IN-1 cellular uptake.
Caption: Troubleshooting workflow for BRD7-IN-1 cellular uptake.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Permeabilizing cells: some methods and applications for the study of intracellular processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Flow Cytometry, Methanol Permeabilization Protocol | Cell Signaling Technology [cellsignal.com]
- 12. Emerging Roles of BRD7 in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BRD7 inhibits the Warburg effect and tumor progression through inactivation of HIF1α/LDHA axis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BRD7, a novel bromodomain gene, inhibits G1-S progression by transcriptionally regulating some important molecules involved in ras/MEK/ERK and Rb/E2F pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting off-target effects of BRD7-IN-1
Welcome to the technical support center for BRD7-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential off-target effects and to ensure the successful application of this chemical probe in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the use of BRD7-IN-1 and its derivatives, such as the PROTAC VZ185.
Q1: I am using a PROTAC derived from BRD7-IN-1 (like VZ185) and see a stronger phenotype than expected from BRD7 loss-of-function alone. What could be the cause?
A1: This is a common observation and can be attributed to the dual-specificity of the parent inhibitor molecule.
-
Dual BRD7/BRD9 Activity: BRD7-IN-1 is derived from BI-7273, a potent inhibitor of both BRD7 and BRD9.[1][2] The resulting PROTAC, VZ185, is therefore a dual degrader of both BRD7 and BRD9 proteins.[1] BRD9 has distinct biological roles, including being an essential component in certain cancers like synovial sarcoma and acute myeloid leukemia.[2] The observed phenotype is likely a composite effect of degrading both proteins.
-
Off-Target Kinase Inhibition: The parent scaffold of some BRD7/9 inhibitors has been found to inhibit kinases, although often at lower potencies.[2] While less likely to be the primary driver at low nanomolar concentrations, this possibility should be considered, especially at higher concentrations.
-
Neomorphic Activity: PROTACs can induce novel protein-protein interactions, which may lead to unexpected biological outcomes independent of protein degradation.
Troubleshooting Steps:
-
Confirm Degradation: Use Western blotting to confirm the degradation of both BRD7 and BRD9.
-
Rescue Experiments: Transfect cells with degradation-resistant versions of BRD7 or BRD9 to see if you can rescue the phenotype. This can help deconvolute the contributions of each protein.
-
Use a Selective BRD9 Degrader: Compare your results with a selective BRD9 degrader to isolate the BRD9-specific effects.
Q2: My cells show little to no response after treatment, and I don't see BRD7/BRD9 degradation. What went wrong?
A2: Lack of activity can stem from several experimental factors.
-
E3 Ligase Expression: VZ185, the PROTAC built from BRD7-IN-1, utilizes the von Hippel-Lindau (VHL) E3 ligase.[1] If your cell line has very low or absent VHL expression, the PROTAC will be ineffective.
-
Compound Instability or Permeability: Like many PROTACs, VZ185 is a large molecule and may have poor membrane permeability or stability in certain media.[3][4]
-
Experimental Conditions: The concentration or incubation time may be insufficient. PROTAC-mediated degradation is a dynamic process that depends on the successful formation of a ternary complex (Target-PROTAC-E3 Ligase).
Troubleshooting Steps:
-
Check E3 Ligase Expression: Confirm VHL expression in your cell line via Western blot or qPCR.
-
Dose-Response and Time-Course: Perform a dose-response experiment (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the optimal conditions for degradation.
-
Control Compounds: Use the parent inhibitor (BI-7273 or a close analog) as a positive control for target engagement and a negative control PROTAC (e.g., with a mutated VHL ligand) to ensure the degradation is E3-ligase dependent.
Q3: How can I confirm that the observed phenotype is a direct result of BRD7 degradation and not an off-target effect?
A3: This is a critical validation step for any chemical probe experiment.
-
Rescue with a Resistant Mutant: The gold standard is to perform a rescue experiment. Overexpress a version of BRD7 that has been mutated at the binding site for BRD7-IN-1. If the phenotype is reversed, it confirms the effect is on-target.
-
Phenocopy with Genetics: Use an orthogonal genetic method like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out BRD7. The resulting phenotype should mimic the effect of the chemical degrader.[5]
-
Use Structurally Dissimilar Probes: If available, use a different BRD7 degrader that has a distinct chemical scaffold and/or recruits a different E3 ligase (e.g., Cereblon). If it produces the same phenotype, it strengthens the case for an on-target effect.
Data Presentation: Inhibitor Specificity & Target Function
Understanding the selectivity profile of the parent inhibitor and the functions of its primary targets is crucial for interpreting experimental results.
Table 1: Selectivity Profile of BRD7/BRD9 Inhibitors This table summarizes binding affinity data for compounds related to the BRD7-IN-1 scaffold, demonstrating the typical dual-target nature.
| Compound | Target | Assay Type | Kd / IC50 | Reference |
| 1-78 | BRD7 | MST | 1.2 µM | [5] |
| BRD9 | MST | No Binding | [5] | |
| 2-77 | BRD7 | MST | 2.2 µM | [5] |
| BRD9 | MST | No Binding | [5] | |
| BI-7273 Analog | BRD7 | FP | 705 nM | [5] |
| BRD9 | FP | 24 nM | [5] | |
| VZ185 (PROTAC) | BRD7 | Degradation | DC50 = 4.5 nM | [1] |
| BRD9 | Degradation | DC50 = 1.8 nM | [1] |
Kd: Dissociation Constant; IC50: Half-maximal Inhibitory Concentration; DC50: Half-maximal Degradation Concentration; MST: Microscale Thermophoresis; FP: Fluorescence Polarization.
Table 2: Summary of Known Functions for BRD7 and BRD9 This table highlights the distinct and overlapping roles of the two primary targets, providing a basis for predicting potential phenotypes.
| Protein | Key Biological Roles | Associated Signaling Pathways |
| BRD7 | - Tumor suppression in various cancers[6][7]- Cell cycle control (G1/S arrest)[6]- Transcriptional regulation[8]- Glucose metabolism and insulin signaling[9][10] | - p53 Pathway[6][11]- Wnt/β-catenin Pathway[8]- PI3K/Akt Pathway[6]- Ras/MEK/ERK Pathway[6][7] |
| BRD9 | - Component of the mSWI/SNF (BAF) chromatin remodeling complex[2]- Essential for survival in specific cancer types (e.g., synovial sarcoma)[2]- Regulation of gene expression | - SWI/SNF Complex-mediated transcription |
Visualizations: Workflows and Pathways
Diagrams are provided to visually guide researchers through troubleshooting logic and to illustrate the complex biological context.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Mechanism of action for a BRD7-IN-1 based PROTAC (VZ185).
Caption: BRD7 as a hub for multiple signaling pathways.
Key Experimental Protocols
Protocol 1: Western Blot for BRD7/BRD9 Degradation
This protocol verifies the primary endpoint of a degrader molecule.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with a range of concentrations of the BRD7/BRD9 degrader (e.g., 1 nM to 1 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 16 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD7, BRD9, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the percentage of protein degradation relative to the vehicle control.
Protocol 2: Cell Viability Assay (MTS/CCK8)
This protocol assesses the phenotypic consequence of BRD7/BRD9 degradation on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well). Allow cells to adhere overnight.
-
Treatment: Add the compound at various concentrations (e.g., 10-point, 3-fold serial dilutions) in triplicate. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period relevant to your biological question (e.g., 72 hours).
-
Reagent Addition: Add MTS or CCK8 reagent to each well according to the manufacturer's instructions (typically 10-20 µL per 100 µL of media).
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK8) using a plate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control wells, and plot the dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
Protocol 3: BROMOscan Selectivity Profiling (Conceptual Workflow)
To obtain a comprehensive off-target profile, outsourcing to a service provider like Eurofins DiscoverX (BROMOscan) is standard practice.
-
Compound Submission: Provide the service provider with the required amount and concentration of your compound (e.g., BRD7-IN-1 or its PROTAC derivative) in a suitable solvent (typically DMSO).
-
Assay Principle: The BROMOscan technology is based on a competitive binding assay. Your compound competes against a tagged, immobilized ligand for binding to a panel of bromodomain-containing proteins. The amount of bromodomain protein bound to the solid support is measured by qPCR.
-
Panel Selection: Choose the desired screening panel. A comprehensive panel will test your compound against hundreds of human bromodomains.
-
Data Reporting: The service reports the results as a percentage of control, indicating the degree of binding inhibition for each bromodomain at the tested concentration. Strong "hits" (e.g., >90% inhibition) represent potential off-targets.
-
Interpretation: Analyze the hit list to identify unintended targets. If significant off-targets are found, their known biological functions should be investigated to see if they could explain the observed phenotype.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Deeper Look into Protein Degrader Technology – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 4. contractpharma.com [contractpharma.com]
- 5. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD7 Acts as a Tumor Suppressor Gene in Lung Adenocarcinoma | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. BRD7 regulates the insulin-signaling pathway by increasing phosphorylation of GSK3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
BRD7-IN-1 Free Base: Technical Support Center
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments with BRD7-IN-1 free base.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a chemical compound derived from BI7273, an inhibitor of Bromodomain-containing proteins 7 (BRD7) and 9 (BRD9). It is primarily used as a chemical precursor or building block. Specifically, it can be linked to a von Hippel-Lindau (VHL) E3 ligase ligand to create VZ185, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of BRD7 and BRD9 proteins.
Q2: What is the primary mechanism of action of the BRD7 protein?
A2: The BRD7 protein is a member of the bromodomain family, which recognizes acetylated lysine residues on proteins, particularly histones. As a component of the PBAF chromatin remodeling complex, BRD7 plays a significant role in regulating gene transcription. Its functions are implicated in various cellular signaling pathways, including:
-
Insulin Signaling: BRD7 is involved in a non-canonical insulin signaling pathway. It interacts with the insulin receptor and can increase the phosphorylation of GSK3β, a key regulator of glucose metabolism, independent of the traditional Akt pathway.
-
Wnt/β-catenin Signaling: BRD7 has been shown to both positively and negatively regulate this pathway depending on the cellular context. In some cancer cells, it can inhibit the nuclear translocation of β-catenin, thereby suppressing proliferation.
-
Tumor Suppression: BRD7 acts as a cofactor for the tumor suppressor p53 and is often downregulated in various cancers, including nasopharyngeal, colorectal, and breast cancer.
Q3: How should I dissolve and store this compound?
A3: Proper dissolution and storage are critical for maintaining the compound's stability and activity. Please refer to the tables below for detailed guidelines.
Solubility Data
| Solvent | Concentration (In Vitro) | Notes |
| DMSO | 30 mg/mL (64.19 mM) | Requires ultrasonic treatment. Use newly opened, anhydrous DMSO. |
| H₂O | 100 mg/mL (213.95 mM) | Requires ultrasonic treatment. |
| PBS | 100 mg/mL (213.95 mM) | Requires ultrasonic treatment. |
For in vivo applications, specific formulations are required. An example protocol yields a clear solution of ≥ 3 mg/mL (6.42 mM) using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | 1 month | Store in a sealed container, away from moisture. |
| -80°C | 6 months | Store in a sealed container, away from moisture. | |
| Stock Solution (in DMSO) | -20°C | 1 month | Aliquot to prevent repeated freeze-thaw cycles. |
| -80°C | 6 months | Aliquot to prevent repeated freeze-thaw cycles. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation | - Exceeded solubility limit in the chosen solvent.- Temperature fluctuations affecting solubility.- Using old or hydrated DMSO. | - Gently warm the solution and/or use sonication to aid dissolution.- Prepare fresh stock solutions using anhydrous, newly opened DMSO.- For aqueous working solutions, ensure the final DMSO concentration is low (typically <0.5%) to prevent precipitation. |
| Inconsistent or No Activity | - Compound degradation due to improper storage or repeated freeze-thaw cycles.- Incorrect dosage or concentration used. | - Prepare fresh stock solutions from solid compound.- Always aliquot stock solutions and store them at -80°C for long-term use.- Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. |
| Unexpected Off-Target Effects | - The parent compound family (BI7273 derivatives) inhibits both BRD7 and BRD9.- High concentrations may lead to non-specific binding. | - Use the lowest effective concentration determined from your dose-response experiments.- If specificity is critical, consider using siRNA/shRNA knockdown of BRD7 as an orthogonal method to validate that the observed phenotype is on-target.- Compare results with a selective BRD9 inhibitor if trying to isolate BRD7-specific effects. |
Experimental Protocols & Visualizations
Signaling Pathway: BRD7 in Non-Canonical Insulin Signaling
BRD7 has been identified as a key component of an alternative insulin signaling pathway that regulates glucose metabolism. Upon insulin stimulation, BRD7 interacts with the insulin receptor (InsR) and promotes the inhibitory phosphorylation of GSK3β at Serine 9, a process that can occur independently of the canonical IRS/PI3K/Akt axis.
Protocol: Cell Viability Assay (CCK-8)
This protocol outlines a general procedure for assessing the effect of BRD7-IN-1 on the proliferation of a cancer cell line.
1. Reagent Preparation:
-
BRD7-IN-1 Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO. Aliquot and store at -80°C.
-
Cell Culture Medium: Use the recommended medium for your cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
CCK-8 Reagent: Store protected from light as per the manufacturer's instructions.
2. Experimental Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of BRD7-IN-1 in culture medium from the 10 mM stock. A typical final concentration range might be 0.1 µM to 100 µM.
-
Include a "vehicle control" group treated with the same final concentration of DMSO as the highest compound dose (e.g., 0.1% DMSO).
-
Remove the old medium from the wells and add 100 µL of the medium containing the appropriate drug concentrations.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Viability Measurement:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C until a visible color change occurs.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium + CCK-8 only) from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.
-
Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ value.
-
General Experimental Workflow
The following diagram illustrates a standard workflow for a cell-based experiment using BRD7-IN-1.
minimizing BRD7-IN-1 free base toxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the toxicity of BRD7-IN-1 free base in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
BRD7-IN-1 is a small molecule inhibitor targeting the bromodomain of BRD7.[1][2][3] Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.[2][4] BRD7 is a component of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex and has been identified as a tumor suppressor in several cancers.[1][2][4][5] By inhibiting the BRD7 bromodomain, BRD7-IN-1 is expected to modulate the expression of genes regulated by BRD7, impacting cellular processes such as cell cycle progression and apoptosis.[4][5][6]
Q2: What are the potential causes of toxicity when using this compound in cell culture?
Toxicity from small molecule inhibitors like BRD7-IN-1 in cell culture can arise from several factors:
-
On-target toxicity: Inhibition of the primary target (BRD7) may lead to cell death or growth arrest, which could be the desired therapeutic effect in cancer cells but considered toxic in non-cancerous cell lines.
-
Off-target effects: The inhibitor may bind to and affect other proteins besides BRD7, leading to unintended cellular responses and toxicity.[7] It is a known challenge that some BRD9 inhibitors also show activity against the closely related BRD7, which can lead to unwanted effects due to BRD7's tumor suppressor properties.[2]
-
Solvent toxicity: The solvent used to dissolve the compound, typically DMSO, can be toxic to cells at higher concentrations.[8][9]
-
Compound concentration: Using a concentration of the inhibitor that is too high can lead to non-specific cytotoxicity.[7]
-
Cell line sensitivity: Different cell lines can have varying sensitivities to the same compound due to differences in their genetic makeup and protein expression profiles.
Q3: How can I determine the optimal concentration of this compound for my experiments while minimizing toxicity?
To determine the optimal concentration, it is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This involves treating the cells with a range of concentrations of BRD7-IN-1 and measuring cell viability after a set incubation period. The goal is to find a concentration that effectively inhibits BRD7 activity with minimal toxicity to the cells. It is crucial to include appropriate controls, such as a vehicle control (cells treated with the solvent only), to account for any effects of the solvent.[7][9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death observed even at low concentrations of BRD7-IN-1. | The cell line may be highly sensitive to BRD7 inhibition. | Perform a more detailed dose-response curve with a wider range of lower concentrations to identify a non-toxic working concentration. Consider using a less sensitive cell line if appropriate for the experimental goals. |
| The compound may have significant off-target effects. | If possible, test for the effects of the inhibitor on known related proteins (e.g., BRD9). Compare the observed phenotype with that of BRD7 knockdown using RNAi to see if the effects are consistent with on-target activity. | |
| The solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and that a vehicle control is included in all experiments.[8] | |
| Inconsistent results between experiments. | Variations in cell seeding density. | Standardize the cell seeding density for all experiments, as this can affect the cellular response to the inhibitor. |
| Compound degradation. | Prepare fresh stock solutions of BRD7-IN-1 regularly and store them appropriately, protected from light and at the recommended temperature. | |
| Contamination of cell cultures. | Regularly test cell cultures for mycoplasma contamination and practice good aseptic technique. | |
| No observable effect of BRD7-IN-1 on the target cells. | The concentration of the inhibitor is too low. | Perform a dose-response experiment to determine the effective concentration range for your cell line. |
| The compound has low permeability into the cells. | While not easily modifiable, this is a potential factor. Ensure adequate incubation time for the compound to enter the cells and exert its effect. | |
| The target protein (BRD7) is not expressed or is expressed at very low levels in the cell line. | Verify the expression of BRD7 in your cell line of interest using techniques like Western blotting or qPCR. |
Quantitative Data Summary
The following table provides a hypothetical example of how to present cytotoxicity data for this compound across different cell lines. Note: This data is for illustrative purposes only and is not based on published experimental results for BRD7-IN-1.
| Cell Line | Cell Type | Hypothetical IC50 (µM) for Cytotoxicity |
| MCF-7 | Human Breast Adenocarcinoma | 5.2 |
| A549 | Human Lung Carcinoma | 8.9 |
| HEK293 | Human Embryonic Kidney | > 25 |
| PC-3 | Human Prostate Adenocarcinoma | 12.5 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.[10][11][12][13]
Materials:
-
Cells of interest
-
This compound
-
96-well plate
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of BRD7-IN-1 in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of BRD7-IN-1. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10][12]
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16][17]
Materials:
-
Cells of interest treated with BRD7-IN-1
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with BRD7-IN-1 as described in the MTT assay protocol.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.[14][15]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14][15]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[15]
-
Incubate the cells for 15 minutes at room temperature in the dark.[15][17]
-
Add 400 µL of 1X Binding Buffer to each tube.[15]
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[18][19][20][21][22]
Materials:
-
Cells of interest treated with BRD7-IN-1
-
Cell lysis buffer
-
Reaction buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Seed and treat cells with BRD7-IN-1.
-
Centrifuge the cell lysates to pellet the debris and collect the supernatant.[19][20]
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate and reaction buffer to each well.[20][21][22]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[20][21][22]
-
Measure the absorbance at 405 nm using a microplate reader.[18][20][21][22]
-
The increase in absorbance is proportional to the caspase-3 activity.
Visualizations
References
- 1. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. BRD7 Acts as a Tumor Suppressor Gene in Lung Adenocarcinoma | PLOS One [journals.plos.org]
- 6. BRD7 - Wikipedia [en.wikipedia.org]
- 7. resources.biomol.com [resources.biomol.com]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. mpbio.com [mpbio.com]
- 20. biogot.com [biogot.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. abcam.com [abcam.com]
Technical Support Center: BRD7-IN-1 Free Base
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRD7-IN-1 free base.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
BRD7-IN-1 is a small molecule inhibitor that targets the bromodomains of BRD7 and its close homolog BRD9.[1] Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. By binding to the bromodomain of BRD7, BRD7-IN-1 prevents its interaction with acetylated histones, thereby modulating the expression of BRD7 target genes. BRD7 is a component of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex and acts as a tumor suppressor by influencing several key signaling pathways.
2. What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintain the stability and activity of BRD7-IN-1.
| Form | Storage Temperature | Duration | Special Instructions |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed container, protected from moisture and light. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store in tightly sealed vials. |
| -80°C | Up to 6 months | For longer-term storage, -80°C is recommended. | |
| Aqueous Solutions | 4°C (short-term) | Use immediately | Prepare fresh for each experiment. If necessary, filter through a 0.22 µm filter for sterilization. |
3. How should I prepare a stock solution of this compound?
BRD7-IN-1 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). To ensure complete dissolution, you can vortex the solution and, if necessary, use gentle warming or sonication. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
4. What are the known downstream signaling pathways affected by BRD7 inhibition?
BRD7 is a key regulator of multiple signaling pathways, and its inhibition can have diverse cellular effects. BRD7 has been shown to be a tumor suppressor that is downregulated in several cancers.[2][3][4] Key pathways modulated by BRD7 include:
-
p53 Pathway: BRD7 interacts with p53 and is essential for its transcriptional activity, promoting the expression of p53 target genes involved in cell cycle arrest and apoptosis.[3][5][6]
-
BRCA1 Pathway: BRD7 associates with BRCA1 and plays a role in BRCA1-mediated transcriptional regulation.[3][4]
-
Ras/MEK/ERK Pathway: BRD7 can suppress this pro-proliferative pathway, contributing to its tumor-suppressive function.[3][4]
-
Rb/E2F Pathway: By regulating this pathway, BRD7 can inhibit the transition from the G1 to the S phase of the cell cycle.[3][7]
-
Wnt/β-catenin Pathway: The effect of BRD7 on this pathway can be context-dependent, with reports of both positive and negative regulation in different cell types.[2]
-
PI3K/Akt Pathway: BRD7 has been shown to negatively regulate this survival pathway.[4]
Below is a diagram illustrating the central role of BRD7 in various signaling pathways.
Caption: BRD7 signaling pathways and the inhibitory action of BRD7-IN-1.
Troubleshooting Guide
Problem 1: Compound Precipitation in Cell Culture Medium
-
Possible Cause: The aqueous solubility of BRD7-IN-1 is low, and high concentrations can lead to precipitation when diluted from a DMSO stock into aqueous cell culture medium.
-
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final DMSO concentration in your culture medium is as low as possible (ideally ≤ 0.1%) to maintain compound solubility and minimize solvent toxicity.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in culture medium to reach the final desired concentration.
-
Pre-warm Medium: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.
-
Vortex During Dilution: Gently vortex or pipette mix the medium while adding the compound to ensure rapid and even dispersion.
-
Solubility in Media: If precipitation persists, the desired concentration may exceed the solubility limit of the compound in your specific culture medium. Consider using a lower concentration or testing different media formulations.
-
Problem 2: Inconsistent or No Biological Activity
-
Possible Cause: The compound may have degraded, or the experimental conditions may not be optimal.
-
Troubleshooting Steps:
-
Compound Integrity:
-
Storage: Verify that the solid compound and stock solutions have been stored correctly (see FAQ 2). Avoid repeated freeze-thaw cycles of stock solutions.
-
Fresh Stock: Prepare a fresh stock solution from the solid compound to rule out degradation of the previous stock.
-
-
Experimental Conditions:
-
Cell Density: The effect of the inhibitor may be dependent on cell density. Ensure consistent cell seeding densities across experiments.
-
Treatment Duration: The biological effect of BRD7 inhibition may require a specific duration of treatment. Consider performing a time-course experiment to determine the optimal treatment time.
-
Assay Sensitivity: The assay used to measure the biological effect may not be sensitive enough to detect changes at the concentration of inhibitor used. Consider using a more sensitive assay or a higher concentration of the inhibitor.
-
-
Problem 3: Observed Off-Target Effects or Cellular Toxicity
-
Possible Cause: While BRD7-IN-1 is designed to be a selective inhibitor, at higher concentrations it may inhibit other bromodomain-containing proteins or have other non-specific effects, leading to cellular toxicity.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range where the desired biological effect is observed without significant toxicity.
-
Control Experiments:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as the treated samples) to account for any effects of the solvent.
-
Negative Control Compound: If available, use a structurally similar but inactive compound as a negative control to ensure the observed effects are due to specific inhibition of BRD7.
-
-
Target Engagement Assay: If possible, perform a target engagement assay (e.g., NanoBRET or thermal shift assay) to confirm that BRD7-IN-1 is binding to BRD7 at the concentrations used in your experiments.[8]
-
Phenotype Rescue: To confirm that the observed phenotype is due to BRD7 inhibition, consider performing a rescue experiment by overexpressing a form of BRD7 that is resistant to the inhibitor.
-
Experimental Protocols
Protocol: Cell Viability Assay Using a Resazurin-Based Reagent
This protocol describes a general method for assessing the effect of BRD7-IN-1 on the viability of adherent cancer cells.
Materials:
-
This compound
-
Anhydrous DMSO
-
Adherent cancer cell line of interest (e.g., LNCaP for prostate cancer)[8]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom black plates
-
Resazurin-based cell viability reagent
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD7: a novel tumor suppressor gene in different cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma [jcancer.org]
- 6. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD7, a novel bromodomain gene, inhibits G1-S progression by transcriptionally regulating some important molecules involved in ras/MEK/ERK and Rb/E2F pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BRD7-IN-1 Free Base
This technical support center provides essential information for the safe handling and effective use of BRD7-IN-1 free base in a research setting. Below you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended personal protective equipment (PPE) when handling this compound?
A1: As a standard practice for handling all chemical compounds in a laboratory setting, it is essential to use appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Q2: How should I properly store this compound?
A2: Proper storage is crucial to maintain the stability and activity of the compound. For long-term storage, it is recommended to store the solid compound and stock solutions at -80°C. For shorter-term storage, -20°C is acceptable for up to one month.[1][2][3] To prevent degradation, ensure the container is tightly sealed and protected from moisture.[1]
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For in vivo experiments, a common vehicle consists of a mixture of solvents to ensure solubility and biocompatibility.[1][2][3]
Q4: How can I avoid repeated freeze-thaw cycles?
A4: To avoid degradation of the compound due to repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes before freezing.[2]
Q5: Is there a Material Safety Data Sheet (MSDS) available for this compound?
A5: While a specific MSDS for this compound was not found in the provided search results, it is advisable to handle it with the same precautions as other potentially hazardous chemicals. A safety data sheet for the related BRD7 bromodomain (human recombinant) protein suggests that the material may be irritating to mucous membranes and the upper respiratory tract and may be harmful if inhaled, ingested, or absorbed through the skin.[4] Standard laboratory safety protocols should always be followed.
Quantitative Data Summary
| Parameter | Value | Citation(s) |
| Stock Solution Storage | ||
| -80°C | Stable for up to 6 months | [1][2][3] |
| -20°C | Stable for up to 1 month | [1][2][3] |
| In Vitro Solubility | ||
| DMSO | ≥ 3 mg/mL (from a 30 mg/mL stock) | [1] |
| In Vivo Formulations | ||
| Formulation 1 Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2][3] |
| Formulation 1 Solubility | ≥ 1 mg/mL | [2][3] |
| Formulation 2 Vehicle | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [1] |
| Formulation 2 Solubility | ≥ 3 mg/mL | [1] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of pure, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the compound is completely dissolved. If necessary, gentle heating or sonication can be used to aid dissolution.[1]
-
Aliquot the stock solution into single-use tubes and store at -80°C for long-term storage or -20°C for short-term storage.[1][2][3]
Preparation of an In Vivo Working Solution (Formulation 1)
This protocol is for preparing a working solution with a final concentration of 1 mg/mL.
-
Begin with a 10 mg/mL stock solution of BRD7-IN-1 in DMSO.
-
In a sterile tube, add the following solvents sequentially:
-
400 µL of PEG300.
-
100 µL of the 10 mg/mL BRD7-IN-1 DMSO stock solution. Mix thoroughly.
-
50 µL of Tween-80. Mix thoroughly.
-
450 µL of saline. Mix thoroughly to obtain a clear solution.
-
-
It is recommended to prepare this working solution fresh on the day of use.[1][2][3]
Troubleshooting Guide
Q1: The compound precipitated out of my aqueous working solution. What should I do?
A1: Precipitation can occur if the solubility limit is exceeded or if the solution is not prepared correctly.
-
Check Solvent Ratios: Ensure the percentage of each solvent in your final solution is correct. For in vivo studies, the order of solvent addition can be critical.
-
Aid Dissolution: Gentle heating and/or sonication can help redissolve the compound.[1]
-
Fresh Preparation: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use to minimize precipitation issues.[1][2][3]
Q2: I am observing inconsistent results between experiments. What could be the cause?
A2: Inconsistent results can stem from several factors related to compound handling and storage.
-
Compound Stability: Ensure that the stock solution has not undergone multiple freeze-thaw cycles, which can lead to degradation.[2] Use aliquots for single experiments.
-
Storage Conditions: Verify that the compound has been stored at the correct temperature and protected from moisture.[1]
-
Fresh Solutions: For sensitive cellular assays, consider preparing fresh dilutions from a recently thawed stock aliquot for each experiment.
Q3: My in vivo experiment is not showing the expected efficacy. What should I check?
A3: Lack of efficacy in an in vivo setting can be related to the formulation and administration.
-
Solution Clarity: Ensure your final working solution is clear and free of any precipitation before administration. The presence of particulates can indicate that the compound is not fully solubilized.
-
Formulation: The choice of vehicle is critical for bioavailability. The provided formulations are recommended starting points, but optimization may be necessary for your specific animal model and administration route.[2][3]
-
Fresh Preparation: Always use freshly prepared solutions for animal dosing to ensure maximum potency.[1]
Visualizations
Caption: Safe Handling Workflow for this compound
Caption: Troubleshooting Decision Tree for BRD7-IN-1 Experiments
References
Technical Support Center: Synthesis and Characterization of BRD7-IN-1 Based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis and characterization of BRD7-IN-1 based PROTACs.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis, purification, and biological evaluation of BRD7-IN-1 based PROTACs.
I. Synthesis and Purification
Question: I am having trouble with the coupling of the linker to the piperazine moiety of BRD7-IN-1. What are the common challenges and how can I overcome them?
Answer:
Challenges in coupling a linker to the piperazine group of BRD7-IN-1, a derivative of the BRD7/9 inhibitor BI7273, can arise from several factors. Here are some common issues and troubleshooting strategies:
-
Steric Hindrance: The piperazine nitrogen might be sterically hindered, especially with bulky linkers.
-
Troubleshooting:
-
Use a smaller, less sterically demanding activating group for the linker's carboxylic acid, such as HATU or COMU.
-
Consider a two-step approach: first, attach a smaller, more reactive group to the piperazine, which can then be used to attach the rest of the linker.
-
-
-
Low Nucleophilicity of the Piperazine Nitrogen: The basicity and therefore nucleophilicity of the piperazine nitrogen can be influenced by the surrounding chemical environment.
-
Troubleshooting:
-
Ensure the reaction is performed under anhydrous conditions to prevent hydrolysis of activated esters.
-
Use a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to activate the piperazine nitrogen without competing in the reaction.
-
-
-
Side Reactions: The linker or the BRD7-IN-1 molecule may have other reactive functional groups that can lead to side products.
-
Troubleshooting:
-
Ensure that all other reactive functional groups are appropriately protected before the coupling reaction.
-
Carefully monitor the reaction by TLC or LC-MS to identify the formation of side products and optimize reaction conditions (e.g., temperature, reaction time) to minimize them.
-
-
Question: My final PROTAC product is difficult to purify. What purification strategies are most effective?
Answer:
Purification of PROTACs can be challenging due to their often high molecular weight, greasy nature, and potential for aggregation. A multi-step purification strategy is often necessary:
-
Flash Chromatography: This is a good first step to remove major impurities. Use a gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often essential for obtaining highly pure PROTACs.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid (TFA) is commonly used. Be aware that TFA can be difficult to remove from the final product.
-
-
Lyophilization: After Prep-HPLC, the fractions containing the pure product are typically lyophilized to obtain a dry powder.
Troubleshooting Purification:
-
Poor Solubility: If your PROTAC has poor solubility in the mobile phase, try adding a small amount of DMSO or DMF to your sample before injecting it onto the HPLC.
-
Broad Peaks in HPLC: This could be due to aggregation or on-column degradation. Try using a different mobile phase or a different column chemistry.
-
Persistent Impurities: If you are unable to separate your PROTAC from a persistent impurity, consider an alternative synthetic route that might avoid the formation of that impurity.
II. Biological Characterization
Question: I am not observing any degradation of BRD7 in my Western blot experiments. What are the possible reasons?
Answer:
A lack of BRD7 degradation can be due to a variety of factors, ranging from issues with the PROTAC itself to problems with the experimental setup. Here is a checklist of potential issues and how to troubleshoot them:
-
PROTAC Integrity and Purity:
-
Troubleshooting: Confirm the identity and purity of your synthesized PROTAC using NMR and high-resolution mass spectrometry (HRMS). Impurities can interfere with activity.
-
-
Cell Permeability: The PROTAC may not be efficiently entering the cells.
-
Troubleshooting:
-
Assess cell permeability using cellular thermal shift assays (CETSA) or NanoBRET target engagement assays.
-
If permeability is low, consider modifying the linker to improve physicochemical properties.
-
-
-
Ternary Complex Formation: The PROTAC may not be effectively bridging BRD7 and the E3 ligase.
-
Troubleshooting:
-
Perform a NanoBRET ternary complex formation assay to directly measure the formation of the BRD7-PROTAC-E3 ligase complex in live cells.
-
If the ternary complex does not form, the linker length or attachment points may need tobe optimized.
-
-
-
E3 Ligase Expression: The chosen E3 ligase (e.g., VHL or Cereblon) may not be expressed at sufficient levels in your cell line.
-
Troubleshooting: Check the expression level of the E3 ligase in your cell line by Western blot or qPCR. Choose a cell line with high expression of the recruited E3 ligase.
-
-
Proteasome Activity: The proteasome may be inhibited, preventing the degradation of ubiquitinated BRD7.
-
Troubleshooting: As a control, treat cells with a known proteasome inhibitor (e.g., MG132) alongside your PROTAC. This should "rescue" the degradation of BRD7, confirming that the pathway is active up to the proteasome.
-
-
Western Blot Protocol:
-
Troubleshooting:
-
Ensure you are using a validated antibody for BRD7.
-
Load sufficient protein onto the gel.
-
Include positive and negative controls (e.g., a known BRD7 degrader and a non-degrading control compound).
-
-
Question: How can I confirm that the observed protein depletion is due to proteasomal degradation?
Answer:
To confirm that the degradation of BRD7 is mediated by the proteasome, you can perform a co-treatment experiment with a proteasome inhibitor.
-
Experimental Protocol:
-
Treat your cells with your BRD7-IN-1 based PROTAC at a concentration that you expect to cause degradation.
-
In a parallel experiment, co-treat the cells with the same concentration of your PROTAC and a proteasome inhibitor (e.g., 10 µM MG132).
-
Include a vehicle control (e.g., DMSO) and a proteasome inhibitor only control.
-
After the desired incubation time, lyse the cells and perform a Western blot for BRD7.
-
-
Expected Outcome: If the PROTAC is inducing proteasomal degradation, the addition of the proteasome inhibitor should rescue the levels of BRD7, meaning you will observe less degradation in the co-treated sample compared to the sample treated with the PROTAC alone.
Quantitative Data Summary
The following tables summarize key quantitative data for the well-characterized BRD7/9 dual degrader, VZ185, which is based on a BRD7-IN-1 warhead.[1][2][3][4][5][6] This data can serve as a benchmark for newly synthesized BRD7-IN-1 based PROTACs.
Table 1: In Vitro and Cellular Degradation Activity of VZ185
| Parameter | Cell Line | BRD7 | BRD9 | Reference |
| DC50 (nM) | RI-1 (8h) | 4.5 | 1.8 | [1][5] |
| HEK293 (HiBiT) | 34.5 | 4.0 | [1] | |
| EOL-1 (18h) | - | 2.3 | [1] | |
| A-204 (18h) | - | 8.3 | [1] | |
| Dmax (%) | RI-1 (8h) | >95% | >95% | [5] |
Table 2: Binding Affinities and Ternary Complex Formation of VZ185
| Parameter | Target | Value (nM) | Method | Reference |
| Binary Kd | BRD9-BD | 5.1 ± 0.6 | ITC | [1] |
| VHL | 26 ± 9 | ITC | [1] | |
| VHL | 35 ± 5 | FP | [1] | |
| Ternary Kd (in presence of BRD9-BD) | VHL | 27 ± 3 | ITC | [1] |
| VHL | 35 ± 6 | FP | [1] | |
| Cooperativity (α) | VHL:VZ185:BRD9-BD | 1.0 | ITC/FP | [1] |
Table 3: Cellular Viability of VZ185
| Parameter | Cell Line | Value (nM) | Reference |
| EC50 | EOL-1 | 3.4 | [1][5] |
| A-204 | 39.8 | [1][5] |
Experimental Protocols
General Protocol for Synthesis of a BRD7-IN-1 based PROTAC (e.g., VZ185)
This protocol is a generalized procedure based on the synthesis of VZ185.[4]
-
Linker Synthesis: Synthesize the desired linker with a carboxylic acid at one end and a functional group for attachment to the E3 ligase ligand at the other. For VZ185, a PEG-based linker is used.
-
Coupling of Linker to E3 Ligase Ligand: Couple the linker to the E3 ligase ligand (e.g., a VHL ligand) using standard amide bond formation conditions (e.g., HATU, DIPEA in DMF). Purify the product by flash chromatography.
-
Deprotection (if necessary): If the other end of the linker is protected, deprotect it to reveal the functional group for attachment to BRD7-IN-1.
-
Final Coupling to BRD7-IN-1: Dissolve the linker-E3 ligase ligand conjugate and BRD7-IN-1 in an appropriate solvent (e.g., DMF). Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA). Stir the reaction at room temperature until completion (monitor by LC-MS).
-
Purification: Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterization: Confirm the structure and purity of the final PROTAC by ¹H NMR, ¹³C NMR, and HRMS.
Protocol for Western Blotting to Assess BRD7 Degradation
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The next day, treat the cells with increasing concentrations of the BRD7-IN-1 based PROTAC. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After the desired incubation time (e.g., 4, 8, 16, or 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations of the lysates and run them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD7 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an ECL substrate.
-
-
Data Analysis: Image the blot and quantify the band intensities. Normalize the BRD7 band intensity to a loading control (e.g., GAPDH or β-actin).
Protocol for NanoBRET Ternary Complex Formation Assay
This protocol provides a general workflow for assessing the formation of the BRD7-PROTAC-E3 ligase ternary complex in live cells.
-
Cell Preparation: Co-transfect HEK293T cells with plasmids encoding for NanoLuc-BRD7 and HaloTag-VHL (or another E3 ligase).
-
Cell Seeding: Plate the transfected cells in a 96-well white-bottom plate.
-
HaloTag Labeling: Add the HaloTag NanoBRET 618 ligand to the cells and incubate to allow for labeling of the HaloTag-E3 ligase fusion protein.
-
PROTAC Treatment: Add the BRD7-IN-1 based PROTAC at various concentrations to the wells.
-
Substrate Addition: Add the Nano-Glo Vivazine substrate to the wells.
-
Signal Measurement: Measure the donor (NanoLuc) and acceptor (NanoBRET 618) signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Visualizations
Signaling Pathways Involving BRD7
Caption: Key signaling pathways modulated by BRD7.
Experimental Workflow for BRD7-IN-1 PROTAC Development
Caption: Workflow for the development and evaluation of BRD7-IN-1 based PROTACs.
Troubleshooting Logic for Lack of BRD7 Degradation
Caption: A logical guide for troubleshooting experiments where BRD7 degradation is not observed.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel-Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pardon Our Interruption [opnme.com]
- 6. medchemexpress.com [medchemexpress.com]
optimizing incubation time for BRD7-IN-1 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using BRD7-IN-1 and related compounds. Here you will find answers to frequently asked questions and troubleshooting guides to navigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is BRD7-IN-1 and what is its mechanism of action?
A1: BRD7-IN-1 is a chemical compound that functions as a ligand for the bromodomain of BRD7 and BRD9.[1][2] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on proteins, particularly histones.[3] BRD7 is a component of the SWI/SNF chromatin remodeling complex and acts as a tumor suppressor by regulating the transcription of genes involved in cell cycle progression and key signaling pathways.[3][4][5] By itself, BRD7-IN-1 acts as an inhibitor, occupying the binding site on the BRD7 protein to prevent it from interacting with acetylated histones.[6]
More specifically, BRD7-IN-1 is a derivative of the dual BRD7/9 inhibitor BI-7273 and serves as the target-binding component (warhead) for the PROTAC® (Proteolysis Targeting Chimera) degrader, VZ185.[1]
Q2: What is the difference between using BRD7-IN-1 and the PROTAC degrader VZ185?
A2: The key difference lies in their effect on the target protein.
-
BRD7-IN-1 is an inhibitor. It binds to BRD7, blocking its function. The BRD7 protein itself remains in the cell. It is often used as a negative control in degradation experiments to demonstrate that the degradation effect of a PROTAC is dependent on the recruitment of the E3 ligase.
-
VZ185 is a degrader. It is a heterobifunctional molecule that includes BRD7-IN-1 linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][7] VZ185 simultaneously binds to BRD7 and VHL, bringing them into close proximity. This triggers the cell's natural protein disposal system to tag BRD7 with ubiquitin, leading to its destruction by the proteasome.[8] This results in the physical elimination of the BRD7 protein from the cell.
Q3: What are the key signaling pathways affected by targeting BRD7?
A3: BRD7 is a transcriptional regulator that has been shown to influence several critical signaling pathways involved in cancer and other diseases. These include:
-
Ras/MEK/ERK Pathway: BRD7 can inhibit G1-S phase cell cycle progression by downregulating key components of this pathway.[4][9]
-
Wnt/β-catenin Pathway: BRD7 can suppress tumor growth by negatively regulating β-catenin signaling.[4]
-
p53 Pathway: BRD7 acts as a cofactor for the tumor suppressor p53, participating in p53-dependent transcriptional regulation.[5]
-
TGF-β Pathway: BRD7 interacts with Smad proteins to enhance TGF-β-dependent transcriptional activity.[4]
BRD7 Signaling Pathway Interactions
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. labshake.com [labshake.com]
- 3. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Roles of BRD7 in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD7 (D9K2T) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 6. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BRD7, a novel bromodomain gene, inhibits G1-S progression by transcriptionally regulating some important molecules involved in ras/MEK/ERK and Rb/E2F pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding precipitation of BRD7-IN-1 free base in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers avoid the precipitation of BRD7-IN-1 free base in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of BRD7-IN-1?
A1: The recommended solvent for preparing a stock solution of BRD7-IN-1 is dimethyl sulfoxide (DMSO).[1][2] BRD7-IN-1 is soluble in DMSO at a concentration of 30 mg/mL (64.19 mM), and ultrasonication may be needed to fully dissolve the compound.[1] For aqueous solutions, it is soluble in water at 100 mg/mL (213.95 mM), also requiring ultrasonication.[1]
Q2: My BRD7-IN-1 precipitates when I add it to my cell culture media. What is the likely cause?
A2: Precipitation of hydrophobic compounds like BRD7-IN-1 upon addition to aqueous solutions like cell culture media is a common issue.[3][4] This "salting out" effect occurs because the compound is significantly less soluble in the aqueous environment of the media compared to the highly concentrated DMSO stock solution.[2][4] The final concentration of DMSO in the media may not be sufficient to keep the compound dissolved.[4]
Q3: What is the maximum concentration of DMSO that most cells can tolerate?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity.[2] However, it is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on cell viability and function. Some sources suggest a maximum of <0.3% DMSO in cell-based assays.[3]
Q4: Can I pre-dissolve BRD7-IN-1 directly in PBS or cell culture media?
A4: While BRD7-IN-1 has some solubility in aqueous solutions, directly dissolving it in PBS or media can be challenging and may lead to precipitation, especially at higher concentrations.[1][3] It is generally recommended to first prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your culture medium.[2]
Q5: How should I store my BRD7-IN-1 stock solution?
A5: Stock solutions of BRD7-IN-1 in an organic solvent should be stored at -20°C for up to one month or at -80°C for up to six months.[5] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[5]
Troubleshooting Guide: Preventing Precipitation of BRD7-IN-1
If you are experiencing precipitation of BRD7-IN-1 in your cell culture media, follow this troubleshooting guide.
Step 1: Review Your Stock and Working Solution Preparation
Ensure your methodology for preparing the stock and working solutions is optimal for maintaining solubility.
Troubleshooting Workflow
References
interpreting unexpected results with BRD7-IN-1
Welcome to the technical support center for BRD7-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in designing experiments and interpreting results when using this chemical probe. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is BRD7-IN-1 and what is its primary mechanism of action?
A1: BRD7-IN-1 is a chemical probe that functions as a ligand for the bromodomains of BRD7 and BRD9. It is a modified derivative of the dual BRD7/9 inhibitor BI7273.[1] Its primary application is as a component of the Proteolysis Targeting Chimera (PROTAC) VZ185, where it is linked to a VHL E3 ligase ligand.[1] On its own, BRD7-IN-1 is not designed to induce protein degradation but to occupy the acetyl-lysine binding pocket of BRD7 and BRD9, thereby inhibiting their interaction with acetylated histones and other proteins. This disruption can alter gene expression.
Q2: What are the expected cellular effects of inhibiting BRD7?
A2: BRD7 is a tumor suppressor and a component of the PBAF chromatin remodeling complex.[2] Its inhibition is expected to impact transcriptional regulation. Key cellular processes and pathways influenced by BRD7 include:
-
Cell Cycle Progression: BRD7 is known to induce G1/S phase arrest.[2][3]
-
p53 Pathway: BRD7 is a crucial component of a functional p53 pathway and is required for the transcriptional activation of some p53 target genes.[2]
-
BRCA1-mediated Transcription: BRD7 interacts directly with BRCA1 and is involved in the regulation of a subset of BRCA1 target genes.[3]
-
Signaling Pathways: BRD7 has been shown to regulate the Ras-Raf-MEK-ERK, RB/E2F, and PI3K/AKT signaling pathways.[2][4]
Q3: Is BRD7-IN-1 selective for BRD7?
A3: No, BRD7-IN-1 is a dual ligand for both BRD7 and BRD9. The high degree of structural similarity between the bromodomains of BRD7 and BRD9 makes the development of highly selective inhibitors challenging.[5][6] When interpreting your results, it is crucial to consider the potential effects of BRD9 inhibition.
Troubleshooting Unexpected Results
Here are some common unexpected results and potential troubleshooting strategies when using BRD7-IN-1.
Scenario 1: No observable phenotype after treatment with BRD7-IN-1.
-
Possible Cause 1: Insufficient Compound Concentration or Treatment Duration.
-
Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line and assay. We recommend starting with a concentration range of 0.1 to 10 µM.
-
-
Possible Cause 2: Cell Line Insensitivity.
-
Troubleshooting: The cellular context, including the expression levels of BRD7, BRD9, and compensatory pathway components, can influence sensitivity. Confirm the expression of BRD7 and BRD9 in your cell line via Western blot. Consider testing a panel of cell lines with varying expression levels.
-
-
Possible Cause 3: Compound Instability.
-
Troubleshooting: Ensure proper storage of BRD7-IN-1 as recommended by the supplier. Prepare fresh stock solutions and dilute to the final concentration immediately before use.
-
Scenario 2: Increased cell proliferation or tumor growth observed.
-
Possible Cause 1: Dual Role of BRD7.
-
Explanation: While generally considered a tumor suppressor, in some contexts, such as colorectal cancer, BRD7 has been shown to stabilize c-Myc and promote proliferation.[7][8] Your observed phenotype may be context-dependent.
-
Troubleshooting: Investigate the status of the c-Myc pathway in your model system. Perform Western blotting for c-Myc and its downstream targets.
-
-
Possible Cause 2: Off-Target Effects.
-
Explanation: At higher concentrations, small molecule inhibitors can have off-target effects. Some BRD7/9 inhibitors have been reported to interact with other bromodomains, such as BRPF1B.
-
Troubleshooting: Use the lowest effective concentration of BRD7-IN-1. If possible, use a structurally distinct BRD7/9 inhibitor as a control to see if the phenotype is reproducible. A BRD9-selective inhibitor could also help to dissect the contributions of each target.
-
Scenario 3: Discrepancy between cellular and in vivo results.
-
Possible Cause: Pharmacokinetic and Pharmacodynamic (PK/PD) Properties.
-
Troubleshooting: Ensure that the dosing regimen in your in vivo model achieves sufficient target engagement in the tumor tissue. This can be assessed by measuring the compound concentration in the plasma and tumor, and by performing pharmacodynamic studies (e.g., Western blot for downstream markers) on tumor samples.
-
Quantitative Data for BRD7/9 Inhibitors
The following table summarizes the binding affinities of BI7273, the parent compound of BRD7-IN-1, and other selective inhibitors for BRD7 and BRD9. This data is crucial for designing experiments and interpreting the selectivity of your observations.
| Compound | Target | Kd (nM) | Assay | Reference |
| BI7273 | BRD7 | 290 | BROMOscan | [9] |
| BRD9 | 650 | BROMOscan | [9] | |
| 1-78 | BRD7 | 290 | BROMOscan | [9] |
| BRD9 | 650 | BROMOscan | [9] | |
| 2-77 | BRD7 | 340 | BROMOscan | [9] |
| BRD9 | 655 | BROMOscan | [9] |
Experimental Protocols
Western Blot for BRD7 Expression
This protocol is for verifying the expression of BRD7 in your cell line of interest.
-
Cell Lysis:
-
Wash 1-5 x 106 cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD7 (e.g., at a 1:1000 dilution) overnight at 4°C.[10][11]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an ECL substrate and visualize the bands using a chemiluminescence imaging system. The expected molecular weight of BRD7 is approximately 75 kDa.[2]
-
Cell Viability (MTT) Assay
This protocol is for assessing the effect of BRD7-IN-1 on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of BRD7-IN-1 (e.g., 0.01 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
-
Formazan Solubilization:
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[8]
-
Incubate for 15 minutes with shaking to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
-
Chromatin Immunoprecipitation (ChIP)
This protocol is for investigating the effect of BRD7-IN-1 on the recruitment of BRD7 to specific gene promoters.
-
Cross-linking:
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.[12]
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-BRD7 antibody or a control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a spin column or phenol-chloroform extraction.[14]
-
-
Analysis:
-
Analyze the enrichment of specific DNA sequences by qPCR using primers for your target gene promoters.
-
Signaling Pathways and Experimental Workflows
Below are diagrams of key signaling pathways involving BRD7 and a general experimental workflow for using BRD7-IN-1, created using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 6. MYC TRANSCRIPTION FACTORS: KEY REGULATORS BEHIND ESTABLISHMENT AND MAINTENANCE OF PLURIPOTENCY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myc - Wikipedia [en.wikipedia.org]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SE [thermofisher.com]
- 9. The role of BRCA1 in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRD7 antibody (51009-2-AP) | Proteintech [ptglab.com]
- 11. BRD7 Polyclonal Antibody (PA5-96105) [thermofisher.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. rockland.com [rockland.com]
- 14. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to BRD7 Inhibitors: BRD7-IN-1 Free Base and Alternatives
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of BRD7-IN-1 free base and other prominent BRD7 inhibitors, supported by experimental data and detailed protocols.
Bromodomain-containing protein 7 (BRD7) has emerged as a significant therapeutic target, particularly in oncology, due to its role as a tumor suppressor and its involvement in key cellular processes like chromatin remodeling and transcriptional regulation.[1] A growing number of small molecule inhibitors are being developed to modulate its activity. This guide provides a comparative analysis of this compound and other notable BRD7 inhibitors, presenting key performance data, detailed experimental methodologies, and a visualization of a relevant signaling pathway.
Overview of BRD7 Inhibitors
BRD7 inhibitors are small molecules that typically function by binding to the acetyl-lysine binding pocket of the BRD7 bromodomain, thereby preventing its interaction with acetylated histones and other proteins. This disruption can modulate gene expression programs controlled by BRD7, impacting cancer cell proliferation, apoptosis, and other cellular functions.[1]
This guide compares this compound's parent compound, BI-7273, and other well-characterized BRD7 inhibitors, including those with dual or selective activity.
Quantitative Comparison of BRD7 Inhibitors
The following table summarizes the inhibitory potency and binding affinity of several key BRD7 inhibitors. The data is presented to allow for a direct comparison of their biochemical and cellular activities.
| Inhibitor | Target(s) | IC50 (BRD7) | Kd (BRD7) | IC50 (BRD9) | Kd (BRD9) | Notes |
| This compound | BRD7/BRD9 | Not Available | Not Available | Not Available | Not Available | Derivative of BI-7273; used in PROTAC VZ185 for targeted degradation of BRD7/BRD9.[2][3] |
| BI-7273 | BRD7/BRD9 | 117 nM | 0.3 nM | 19 nM | 0.75 nM | Parent compound of BRD7-IN-1.[4] |
| BRD7-IN-2 (2-77) | BRD7 selective | 5.4 µM | 340 nM | >300 µM | 655 nM | Selective inhibitor of BRD7 over BRD9.[5] |
| BRD7-IN-3 (1-78) | BRD7/BRD9 | 1.6 µM | 290 nM | 2.7 µM | 650 nM | Dual inhibitor of BRD7 and BRD9.[6] |
| BI-9564 | BRD9/BRD7 | 3.4 µM | 239 nM | 75 nM | 14 nM | More potent inhibitor of BRD9 than BRD7.[7][8] |
| TG003 | CLK2, BRD7/BRD9 | Not Available | 4 µM | Not Available | 16 µM | Kinase inhibitor with off-target activity on BRD7/BRD9.[9] |
| Sunitinib | Multi-kinase, BRD7/BRD9 | Not Available | 5-17 µM | Not Available | 5-17 µM | Multi-targeted tyrosine kinase inhibitor with off-target activity on BRD7/BRD9.[9] |
| PF-477736 | Chk1, BRD7/BRD9 | Not Available | 5-17 µM | Not Available | 5-17 µM | Chk1 inhibitor with off-target activity on BRD7/BRD9.[9] |
BRD7 Signaling Pathway
BRD7 is a component of the SWI/SNF chromatin remodeling complex and plays a crucial role in transcriptional regulation. It has been shown to act as a tumor suppressor by interacting with key proteins like p53, leading to the transcription of target genes that regulate cell cycle arrest and apoptosis. The following diagram illustrates a simplified signaling pathway involving BRD7.
Caption: Simplified BRD7 signaling pathway and the point of intervention for BRD7 inhibitors.
Experimental Protocols
The quantitative data presented in this guide were generated using a variety of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.
NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to a target protein within intact cells.
Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BRD7 (the donor) and a fluorescently labeled tracer that binds to the same protein (the acceptor). When a test compound is introduced, it competes with the tracer for binding to BRD7, leading to a dose-dependent decrease in the BRET signal. This allows for the determination of the compound's apparent intracellular affinity.[8]
Protocol:
-
Cell Preparation: HEK293 cells are transiently transfected with a vector expressing the NanoLuc®-BRD7 fusion protein.
-
Assay Plating: Transfected cells are seeded into 96- or 384-well white assay plates.
-
Compound and Tracer Addition: A fixed concentration of the NanoBRET™ tracer is added to the cells, followed by the addition of the test compound at various concentrations.
-
Lysis and Substrate Addition: After an incubation period to allow for compound binding to reach equilibrium, the cells are lysed, and the NanoGlo® Luciferase Assay Substrate is added.
-
Signal Detection: The donor emission (460 nm) and acceptor emission (618 nm) are measured using a plate reader equipped with the appropriate filters.
-
Data Analysis: The BRET ratio is calculated as the acceptor emission divided by the donor emission. The IC50 values are determined by plotting the BRET ratio against the logarithm of the compound concentration and fitting the data to a four-parameter log-logistic curve.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay is used to study biomolecular interactions, such as the binding of BRD7 to an acetylated histone peptide.
Principle: The assay utilizes two types of beads: donor beads and acceptor beads. The donor beads are coated with a photosensitizer that, upon illumination at 680 nm, converts ambient oxygen to singlet oxygen. If an acceptor bead is in close proximity (due to a binding event between molecules attached to each bead), the singlet oxygen triggers a chemiluminescent signal in the acceptor bead, which is detected at 520-620 nm. Inhibitors that disrupt the interaction will separate the beads, leading to a decrease in the signal.[4][10]
Protocol:
-
Reagent Preparation: Recombinant GST-tagged BRD7 protein, a biotinylated acetylated histone H4 peptide, streptavidin-coated donor beads, and anti-GST-coated acceptor beads are prepared in an appropriate assay buffer.
-
Reaction Setup: In a 384-well plate, the BRD7 protein is incubated with the test compound at various concentrations.
-
Addition of Peptide and Beads: The biotinylated histone peptide is added, followed by the addition of the acceptor beads. After a brief incubation, the donor beads are added.
-
Incubation: The plate is incubated in the dark at room temperature to allow the binding reaction to reach equilibrium.
-
Signal Detection: The AlphaScreen signal is read using an EnVision plate reader or a similar instrument.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
BROMOscan™ Competition Binding Assay
This is a proprietary competition binding assay platform used to determine the dissociation constants (Kd) of compounds against a panel of bromodomains.
Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound bromodomain in the presence of the test compound indicates stronger binding of the compound to the bromodomain.[11][12]
Protocol:
-
Assay Setup: The assay is typically performed by the service provider (e.g., Eurofins DiscoverX).
-
Competition Reaction: The DNA-tagged BRD7 protein is incubated with the test compound at various concentrations in the presence of an immobilized ligand.
-
Quantification: After the binding reaction, the amount of BRD7 bound to the solid support is quantified by qPCR.
-
Data Analysis: The results are reported as the percentage of the control (DMSO). The dissociation constant (Kd) is calculated by fitting the competition binding data to a standard binding isotherm model.
Fluorescence Polarization (FP) Assay
This is a solution-based, homogeneous technique used to measure molecular interactions in real-time.
Principle: The assay is based on the principle that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution and has a low fluorescence polarization value. When the tracer binds to a larger molecule (e.g., BRD7), its tumbling rate slows down, resulting in a higher fluorescence polarization value. A test compound that competes with the tracer for binding to BRD7 will displace the tracer, causing a decrease in the fluorescence polarization.[13]
Protocol:
-
Reagent Preparation: Purified BRD7 protein and a fluorescently labeled probe (e.g., a fluorescently tagged known ligand) are prepared in an appropriate assay buffer.
-
Reaction Setup: In a black microplate, the BRD7 protein and the fluorescent probe are incubated with the test compound at various concentrations.
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
Data Analysis: The IC50 values are determined by plotting the change in fluorescence polarization against the logarithm of the inhibitor concentration and fitting the data to a competitive binding model.
Conclusion
The landscape of BRD7 inhibitors is rapidly evolving, offering a range of tools for researchers. While direct inhibitory data for This compound is limited due to its primary role as a precursor to the PROTAC degrader VZ185, its parent compound, BI-7273 , demonstrates potent dual inhibition of BRD7 and BRD9. For researchers seeking selectivity, BRD7-IN-2 (2-77) offers a valuable tool with a clear preference for BRD7 over BRD9. In contrast, compounds like BI-9564 are more potent against BRD9. The off-target activity of kinase inhibitors such as TG003 , sunitinib , and PF-477736 on BRD7 highlights the importance of comprehensive profiling in drug discovery.
The choice of a BRD7 inhibitor will depend on the specific research question, whether it is to probe the function of BRD7 through direct inhibition or to induce its degradation. The experimental protocols detailed in this guide provide a foundation for the in-house evaluation and comparison of these and other emerging BRD7-targeted compounds.
References
- 1. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. promega.com [promega.com]
- 7. NanoBRET™ BRD4/Histone H3.3 Interaction Assay Protocol [promega.kr]
- 8. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 9. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BRD7-IN-1 and BRD9 Inhibitors for Researchers
For researchers and professionals in drug development, understanding the nuances of chemical probes is critical for dissecting complex biological systems. This guide provides an objective comparison between BRD7-IN-1 and the broader class of BRD9 inhibitors, supported by experimental data and detailed protocols.
Bromodomain-containing proteins BRD7 and BRD9 are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins. As integral components of distinct SWI/SNF (BAF) chromatin remodeling complexes, they play crucial roles in regulating gene expression.[1][2] While structurally similar, particularly within their bromodomain, they often have non-overlapping functions, making selective chemical tools essential for target validation and therapeutic development.[3][4] Inhibition of BRD9, in particular, has emerged as a promising strategy for cancers with mutations in SWI/SNF complex subunits.[3][4]
This guide contrasts BRD7-IN-1, a chemical entity designed for targeted protein degradation, with small-molecule inhibitors developed to directly block the function of BRD9.
Overview of BRD7-IN-1 and BRD9 Inhibitors
BRD7-IN-1 is not a direct inhibitor in the classical sense but rather a crucial component of a Proteolysis Targeting Chimera (PROTAC). It is a derivative of BI-7273, a potent dual BRD7/9 inhibitor, which has been modified with a linker to attach to a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand.[5][6] The resulting PROTAC, VZ185, does not block BRD7/9 function but instead hijacks the cell's ubiquitin-proteasome system to induce the degradation of both BRD7 and BRD9 proteins.[5][6]
BRD9 inhibitors are typically small molecules designed to fit within the acetyl-lysine binding pocket of the BRD9 bromodomain, thereby preventing its interaction with acetylated histones and disrupting its role in chromatin remodeling.[1][7] A significant challenge in their development has been achieving selectivity over the highly homologous BRD7.[3][4] However, selective chemical probes, such as I-BRD9, have been successfully developed, enabling more precise investigation of BRD9-specific functions.[8] These inhibitors are being explored for treating various cancers, including malignant rhabdoid tumors, acute myeloid leukemia (AML), and non-small cell lung cancer (NSCLC).[1]
Quantitative Data Comparison
The following table summarizes the performance of BRD7-IN-1's derivative PROTAC (VZ185) and representative BRD9 inhibitors.
| Compound | Type | Target(s) | Potency | Selectivity Profile |
| VZ185 (from BRD7-IN-1) | PROTAC Degrader | BRD9, BRD7 | DC50 = 1.8 nM (BRD9) DC50 = 4.5 nM (BRD7)[5][6] | Induces degradation of both BRD7 and BRD9. |
| I-BRD9 | Small Molecule Inhibitor | BRD9 | Biochemical IC50 < 100 nM | >700-fold selective over BET family (e.g., BRD4); >200-fold selective over BRD7.[8] |
| BI-7273 | Small Molecule Inhibitor | BRD9, BRD7 | Kd = 9 nM (BRD9) | Potent dual inhibitor of BRD9 and BRD7.[3] Used as a warhead for PROTACs.[3] |
| BI-9564 | Small Molecule Inhibitor | BRD9, BRD7 | Sub-micromolar activity | Initially reported as more selective for BRD9 than BI-7273, though some studies show similar dual activity.[3][9] |
| LP99 | Small Molecule Inhibitor | BRD9, BRD7 | Sub-micromolar activity | An early dual BRD7/9 inhibitor based on a methylquinolinone scaffold.[10] |
-
DC50: Half-maximal degradation concentration.
-
IC50: Half-maximal inhibitory concentration.
-
Kd: Dissociation constant.
Signaling Pathways
BRD7 and BRD9 are involved in distinct and sometimes overlapping signaling pathways. Understanding these pathways is key to interpreting the effects of their inhibition or degradation.
BRD7 Signaling Pathways
BRD7 has been established as a tumor suppressor in several cancers.[11] It is involved in critical pathways that control cell growth and proliferation. Notably, BRD7 interacts with and enhances the activity of the tumor suppressor p53.[12] It also plays roles in the Wnt/β-catenin and insulin signaling pathways.[13][14]
Caption: BRD7 interaction with p53 and p300 to promote transcription of target genes like p21.
BRD9 Signaling Pathways
BRD9 is a defining subunit of the non-canonical BAF (ncBAF) chromatin-remodeling complex.[15] Through this complex, it regulates the expression of specific gene sets. For instance, BRD9 is essential for the transcriptional response to interferon, playing a key role in antiviral immunity.[15] It has also been implicated in the oxytocin signaling pathway in gastric cancer and the TGF-β/Activin/Nodal pathways in embryonic stem cells.[2][16]
Caption: BRD9, as part of the ncBAF complex, facilitates interferon-stimulated gene (ISG) expression.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of inhibitors. Below are protocols for key experiments used to characterize BRD7/9 inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the ability of a compound to disrupt the interaction between a bromodomain and an acetylated histone peptide.
-
Objective: To determine the biochemical potency (IC50) of inhibitors.
-
Materials:
-
Recombinant GST-tagged BRD9 or BRD7 bromodomain protein.
-
Biotinylated histone H4 acetylated at lysine 12 (H4K12ac) peptide.
-
Europium-labeled anti-GST antibody (Donor).
-
Streptavidin-conjugated Allophycocyanin (APC) (Acceptor).
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Test compounds serially diluted in DMSO.
-
384-well low-volume plates.
-
-
Protocol:
-
Prepare a master mix containing the BRD protein and the anti-GST antibody in assay buffer. Incubate for 15 minutes.
-
Prepare a master mix containing the biotinylated peptide and Streptavidin-APC in assay buffer. Incubate for 15 minutes.
-
Dispense 0.1 µL of serially diluted test compounds into the assay plate.
-
Add 5 µL of the protein/antibody mix to each well.
-
Add 5 µL of the peptide/APC mix to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (Acceptor) and 620 nm (Donor) after excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the ratio against the inhibitor concentration to determine the IC50 value.
-
Fluorescence Recovery After Photobleaching (FRAP) Assay
This cell-based assay measures the mobility of a fluorescently-tagged bromodomain protein in the nucleus to assess target engagement by an inhibitor.[17]
-
Objective: To confirm cell permeability and target engagement of inhibitors.
-
Materials:
-
U2OS cell line stably expressing EGFP-tagged BRD9.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Glass-bottom imaging dishes.
-
Confocal microscope with a high-power laser for photobleaching.
-
Test compounds.
-
-
Protocol:
-
Seed EGFP-BRD9 expressing U2OS cells onto imaging dishes and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound (or DMSO as a vehicle control) for 1-2 hours.
-
Place the dish on the confocal microscope stage, maintained at 37°C and 5% CO2.
-
Acquire pre-bleach images of a selected nucleus.
-
Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.
-
Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence within the ROI as unbleached EGFP-BRD9 molecules diffuse into it.
-
Quantify the fluorescence intensity in the ROI over time. A potent inhibitor will bind to EGFP-BRD9, increasing its mobile fraction and leading to faster and more complete fluorescence recovery compared to the DMSO control.
-
Analyze the recovery curves to determine the mobile fraction and the half-time of recovery (t½).
-
BROMOscan® Selectivity Profiling
A binding assay that quantitatively measures the interactions between a test compound and a large panel of bromodomains.
-
Objective: To determine the selectivity of an inhibitor across the bromodomain family.
-
Methodology: This is a proprietary assay (Eurofins DiscoverX), but the general principle involves a competition binding assay.
-
Test compounds are incubated with DNA-tagged bromodomains from a comprehensive panel.
-
The mix is added to an immobilized, multi-valent ligand that binds the active site of the bromodomain.
-
The amount of bromodomain bound to the solid support is measured via qPCR of the DNA tag.
-
The results are typically reported as a percentage of control binding, allowing for the quantitative determination of binding affinity (Kd) or percent inhibition at a given concentration, revealing the inhibitor's selectivity profile.[18]
-
Conclusion
The distinction between BRD7-IN-1 and BRD9 inhibitors is fundamentally one of mechanism and application. BRD7-IN-1 serves as a critical component for a PROTAC degrader, VZ185, which eliminates both BRD7 and BRD9 proteins, offering a powerful tool for studying the consequences of protein loss. In contrast, small-molecule BRD9 inhibitors are designed to block the protein's function through competitive binding. The development of highly selective BRD9 inhibitors like I-BRD9 has been a significant advancement, enabling researchers to decouple the specific functions of BRD9 from those of its close homologue, BRD7. The choice between these tools depends entirely on the experimental question: to understand the effect of acute protein ablation (PROTACs) versus functional inhibition (small-molecule inhibitors).
References
- 1. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 2. BRD9 controls the oxytocin signaling pathway in gastric cancer via CANA2D4, CALML6, GNAO1, and KCNJ5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - American Chemical Society - Figshare [acs.figshare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. labshake.com [labshake.com]
- 7. scbt.com [scbt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BRD7 regulates the insulin-signaling pathway by increasing phosphorylation of GSK3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. BRD9 is a druggable component of interferon‐stimulated gene expression and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BRD7 Inhibition: BRD7-IN-1 free base vs. BI-7273
In the landscape of epigenetic drug discovery, the bromodomain-containing protein 7 (BRD7) has emerged as a compelling therapeutic target. As a key component of the SWI/SNF chromatin remodeling complex, BRD7 plays a pivotal role in gene transcription regulation, and its dysregulation is implicated in various cancers.[1] This guide provides a detailed comparison of two prominent inhibitors: the selective BRD7 inhibitor, hereafter referred to as BRD7-IN-X (based on available data for selective BRD7 inhibitors), and the dual BRD7/BRD9 inhibitor, BI-7273. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the efficacy and experimental application of these compounds.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for BRD7-IN-X and BI-7273, highlighting their binding affinities and cellular activities.
Table 1: In Vitro Binding Affinity and Selectivity
| Compound | Target | IC50 (nM) | Kd (nM) | Assay Method | Selectivity Notes |
| BRD7-IN-X | BRD7 | 5400 | - | Biochemical Assay | Highly selective for BRD7 over BRD9 (>300 µM for BRD9). |
| BI-7273 | BRD7 | 117 | <1 | AlphaScreen, DiscoverX | Dual inhibitor, also potent against BRD9.[2][3][4][5] |
| BRD9 | 19 | <1 | AlphaScreen, DiscoverX | Approximately 6-fold more potent against BRD9 than BRD7 in AlphaScreen assays.[2][4][5] | |
| BET family (BRD4) | >100,000 | - | AlphaScreen | Excellent selectivity against the BET family of bromodomains.[2][3] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | Endpoint | Result |
| BRD7-IN-X | LNCaP (Prostate Cancer) | Proliferation Assay | Growth Inhibition | Reduces cell proliferation.[6] |
| BI-7273 | EOL-1 (Leukemia) | Proliferation Assay | EC50 | 1400 nM.[5] |
| U2OS (Osteosarcoma) | FRAP Assay | Cellular Activity | Active at 1 µM.[5] | |
| HepG2 (Liver Cancer) | BODIPY Staining | Lipid Accumulation | Reduces lipid accumulation. |
Mechanism of Action and Signaling Pathways
BRD7 functions as a subunit of the PBAF (Polybromo-associated BRG1-associated factor) subtype of the SWI/SNF chromatin remodeling complex.[1] By binding to acetylated lysine residues on histones, BRD7 helps to recruit the complex to specific gene promoters, thereby regulating their transcription. BRD7 has been shown to act as a tumor suppressor by positively regulating the p53 pathway and inhibiting the oncogenic c-Myc pathway.[7][8]
Inhibitors of BRD7, such as BRD7-IN-X and BI-7273, competitively bind to the acetyl-lysine binding pocket of the bromodomain, preventing its interaction with acetylated histones. This disrupts the recruitment of the PBAF complex and modulates the expression of downstream target genes, leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Binding Affinity
This assay is used to determine the in vitro binding affinity (IC50) of inhibitors to their target bromodomain.
Principle: The assay relies on the proximity of two types of beads: a donor bead that generates singlet oxygen upon excitation at 680 nm, and an acceptor bead that emits light at 520-620 nm when in close proximity to the donor bead.[9] A biotinylated histone peptide is bound to a streptavidin-coated donor bead, and a His-tagged bromodomain protein is bound to a nickel chelate acceptor bead. The interaction between the bromodomain and the histone peptide brings the beads together, generating a signal. Inhibitors that disrupt this interaction cause a decrease in the signal.[9]
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20). Dilute the His-tagged BRD7 protein and biotinylated histone H4 peptide in the assay buffer.
-
Compound Plating: Dispense serial dilutions of the test compounds (BRD7-IN-X or BI-7273) into a 384-well microplate.
-
Protein-Ligand Incubation: Add the His-tagged BRD7 protein to the wells and incubate for 15 minutes at room temperature.
-
Peptide Addition: Add the biotinylated histone peptide to the wells and incubate for another 15 minutes.
-
Bead Addition: Add the streptavidin-coated donor beads and nickel chelate acceptor beads.
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule, providing information on the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[10][11][12]
Protocol:
-
Sample Preparation: Dialyze the purified BRD7 protein and dissolve the inhibitor (e.g., BI-7273) in the same buffer to minimize heats of dilution. A typical buffer is 20 mM HEPES pH 7.5, 150 mM NaCl.
-
Instrument Setup: Thoroughly clean the ITC instrument cell and syringe. Load the BRD7 protein into the sample cell and the inhibitor into the injection syringe.
-
Titration: Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat change.
-
Data Acquisition: The instrument records the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to its target protein in living cells.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (e.g., BRD7-NanoLuc) and a cell-permeable fluorescent tracer that binds to the same target.[13][14][15] When an unlabeled test compound competes with the tracer for binding to the target, the BRET signal decreases in a dose-dependent manner.
Protocol:
-
Cell Culture and Transfection: Plate cells (e.g., HEK293T) in a 96-well plate and transfect them with a plasmid encoding the BRD7-NanoLuc fusion protein.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compound.
-
Tracer Addition: Add the fluorescent tracer to the wells.
-
Substrate Addition: Add the NanoLuc® substrate (furimazine).
-
Signal Detection: Measure the donor (NanoLuc®, ~460 nm) and acceptor (tracer, >600 nm) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and determine the IC50 value of the compound.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[16][17][18]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., LNCaP or EOL-1) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the EC50 or IC50 value.
Chromatin Fractionation and Western Blotting
This protocol is used to assess the displacement of BRD7 from chromatin upon inhibitor treatment.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the inhibitor or vehicle control. Harvest the cells and wash with PBS.
-
Cytoplasmic Lysis: Resuspend the cell pellet in a hypotonic buffer to lyse the plasma membrane and release the cytoplasm. Centrifuge to pellet the nuclei.
-
Nuclear Lysis and Chromatin Fractionation: Resuspend the nuclear pellet in a nuclear extraction buffer. The chromatin-bound proteins can be released by sonication or enzymatic digestion (e.g., with micrococcal nuclease).[19][20][21]
-
Protein Quantification: Determine the protein concentration of the cytoplasmic, nuclear soluble, and chromatin-bound fractions using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against BRD7 and loading controls (e.g., Histone H3 for the chromatin fraction and Tubulin for the cytoplasmic fraction).
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.
Conclusion
The choice between a selective BRD7 inhibitor like BRD7-IN-X and a dual BRD7/BRD9 inhibitor such as BI-7273 depends on the specific research question. BRD7-IN-X offers a tool to dissect the specific functions of BRD7 without the confounding effects of BRD9 inhibition. In contrast, BI-7273, with its dual activity, may provide a broader therapeutic window in cancers where both BRD7 and BRD9 play a role. The experimental protocols provided herein offer a robust framework for researchers to evaluate these and other bromodomain inhibitors in their own experimental systems. As our understanding of the intricate roles of individual bromodomains in health and disease continues to grow, the development and characterization of selective and potent inhibitors will remain a cornerstone of progress in epigenetic drug discovery.
References
- 1. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. opnme.com [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | BRD7 Promotes Cell Proliferation and Tumor Growth Through Stabilization of c-Myc in Colorectal Cancer [frontiersin.org]
- 8. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. eubopen.org [eubopen.org]
- 14. promega.com [promega.com]
- 15. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Isolation of Chromatin-bound Proteins from Subcellular Fractions for Biochemical Analysis. | Sigma-Aldrich [sigmaaldrich.com]
- 20. Isolation of Chromatin-bound Proteins from Subcellular Fractions for Biochemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Differential Salt Fractionation of Nuclei to Analyze Chromatin-associated Proteins from Cultured Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of Novel BRD7 Inhibitors
An objective analysis of the performance and selectivity of emerging chemical probes for Bromodomain-containing protein 7 (BRD7) in comparison to established alternatives.
In the field of epigenetic research and therapeutic development, the selective inhibition of bromodomain-containing proteins is of paramount importance. Bromodomain-containing protein 7 (BRD7) and its close homolog, BRD9, are components of distinct SWI/SNF chromatin remodeling complexes and have been implicated in various cancers. Due to the high sequence and structural similarity of their acetyl-lysine binding pockets, achieving selectivity between these two proteins has been a significant challenge. This guide provides a detailed comparison of newly developed BRD7-selective inhibitors, with a particular focus on compounds 1-78 and 2-77 , against established dual or BRD9-selective inhibitors.
It is important to clarify that the initially requested compound, BRD7-IN-1, is a derivative of the dual BRD7/9 inhibitor BI-7273 and is utilized in the formation of a proteolysis-targeting chimera (PROTAC) that degrades both BRD7 and BRD9. As such, it is not a selective inhibitor. This guide will instead focus on true selective inhibitors to provide a relevant and accurate comparison for researchers.
Quantitative Selectivity Profile
The following table summarizes the binding affinities and inhibitory concentrations of the selective BRD7 inhibitors 1-78 and 2-77 compared to the dual BRD7/9 inhibitor BI-7273 and the BRD9-selective inhibitor I-BRD9. This data is crucial for researchers in selecting the most appropriate chemical probe for their studies.
| Compound | Target | Assay Type | Kd (nM) | IC50 (nM) | Selectivity Notes |
| 1-78 | BRD7 | bromoKdELECT | 290 | - | Selective for BRD7 .[1] |
| BRD9 | bromoKdELECT | 650 | - | ~2.2-fold selective for BRD7 over BRD9.[1] | |
| 2-77 | BRD7 | bromoKdELECT | 340 | - | Selective for BRD7 .[1] |
| BRD9 | bromoKdELECT | 655 | - | ~1.9-fold selective for BRD7 over BRD9.[1] | |
| BI-7273 | BRD7 | AlphaScreen | - | 117 | Dual Inhibitor .[2][3][4] |
| BRD9 | AlphaScreen | - | 19 | ~6-fold selective for BRD9 over BRD7 in this assay.[2][3][4] | |
| BRD7 | Isothermal Titration Calorimetry (ITC) | <1 | - | High affinity for both BRD7 and BRD9.[5][6] | |
| BRD9 | Isothermal Titration Calorimetry (ITC) | <1 | - | High affinity for both BRD7 and BRD9.[5][6] | |
| I-BRD9 | BRD7 | TR-FRET | Kd corresponding to pKd of 6.4 (~398 nM) | - | Selective for BRD9 .[7] |
| BRD9 | TR-FRET | Kd corresponding to pKd of 8.7 (~2 nM) | - | Over 200-fold selective for BRD9 over BRD7.[7][8] |
Experimental Protocols
The determination of inhibitor selectivity is reliant on a variety of robust biochemical and cellular assays. Below are detailed methodologies for the key experiments cited in this guide.
BROMOscan® (DiscoverX)
The BROMOscan® platform is a competition binding assay used to determine the dissociation constants (Kd) of compounds against a panel of bromodomains.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain that binds to the solid support is quantified using quantitative PCR (qPCR) of the attached DNA tag. A lower signal indicates stronger binding of the test compound.[9][10]
-
Protocol Outline:
-
A panel of DNA-tagged bromodomains is used.
-
Test compounds are incubated at various concentrations with the bromodomain and a proprietary immobilized ligand.
-
After incubation, unbound bromodomain is washed away.
-
The amount of bound bromodomain is quantified by qPCR.
-
The results are plotted as a function of compound concentration to determine the Kd value.[9]
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein within intact cells.
-
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged bromodomain (the donor) and a cell-permeable fluorescent tracer that binds to the bromodomain (the acceptor). When a test compound is introduced, it competes with the tracer for binding to the bromodomain, leading to a dose-dependent decrease in the BRET signal.[11][12][13]
-
Protocol Outline:
-
Cells are transfected with a vector expressing the NanoLuc®-bromodomain fusion protein.
-
A fixed concentration of the NanoBRET™ tracer is added to the cells.
-
The test compound is then added in a serial dilution.
-
After incubation, the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added.
-
The donor and acceptor emission signals are measured, and the BRET ratio is calculated to determine the intracellular affinity of the compound.[12]
-
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).
-
Principle: A solution of the inhibitor (ligand) is titrated into a solution containing the bromodomain protein. The heat change upon each injection is measured by a sensitive calorimeter.[14][15]
-
Protocol Outline:
-
The bromodomain protein is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the injection syringe.
-
Both the protein and inhibitor solutions must be in identical, well-matched buffers to minimize heats of dilution.[15]
-
A series of small injections of the inhibitor into the protein solution is performed.
-
The heat change after each injection is measured.
-
The data is plotted as heat change per injection versus the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a binding model to determine the KD, stoichiometry, and enthalpy of binding.[16]
-
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for assessing the selectivity of a novel bromodomain inhibitor.
References
- 1. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. opnme.com [opnme.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 12. promega.com [promega.com]
- 13. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 14. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. reactionbiology.com [reactionbiology.com]
A Head-to-Head Comparison: The PROTAC Activity of BRD7-IN-1 versus VZ185
In the rapidly evolving field of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. This guide provides a detailed comparison of the BRD7/9 inhibitor BRD7-IN-1 and the PROTAC degrader VZ185, which incorporates a derivative of BRD7-IN-1. We will delve into their respective activities, supported by experimental data, to inform researchers and drug development professionals in their pursuit of novel therapeutics.
From Inhibitor to Degrader: The Relationship Between BRD7-IN-1 and VZ185
It is crucial to understand that BRD7-IN-1 is a potent inhibitor that binds to the bromodomains of BRD7 and BRD9.[1][2] By itself, it does not induce protein degradation. VZ185, on the other hand, is a heterobifunctional PROTAC that is synthesized by linking a derivative of the BRD7/9 inhibitor BI-7273 (to which BRD7-IN-1 is related) to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This design allows VZ185 to recruit the cellular ubiquitin-proteasome system to selectively target BRD7 and BRD9 for degradation.[4]
Therefore, the comparison is not between two PROTACs, but rather between the action of a small molecule inhibitor and a potent PROTAC degrader derived from it.
Quantitative Comparison of Degradation Activity
VZ185 has been demonstrated to be a potent and selective dual degrader of BRD7 and BRD9. The following tables summarize its degradation efficiency and binding affinities in various cell lines and assays.
Table 1: VZ185 Degradation Potency (DC50 Values)
| Target | Cell Line | DC50 (nM) | Assay Method |
| BRD7 | RI-1 | 4.5 | Western Blot (8h) |
| BRD9 | RI-1 | 1.8 | Western Blot (8h) |
| HiBiT-BRD7 | HEK293 | 34.5 | Live-cell degradation |
| HiBiT-BRD9 | HEK293 | 4.0 | Live-cell degradation |
| BRD9 | EOL-1 | 2.3 | WES degradation (18h) |
| BRD9 | A-204 | 8.3 | WES degradation (18h) |
Data sourced from multiple studies.[3][5][6][7][8]
Table 2: VZ185 Binding Affinity and Ternary Complex Formation
| Parameter | Value | Method |
| VHL Binary KD | 26 ± 9 nM | Isothermal Titration Calorimetry (ITC) |
| VHL Ternary KD (with BRD9-BD) | 27 ± 3 nM | ITC |
| BRD9-BD Binary KD | 5.1 ± 0.6 nM | ITC |
| VHL Binary KD | 35 ± 5 nM | Fluorescence Polarization (FP) |
| VHL Ternary KD (with BRD9-BD) | 35 ± 6 nM | FP |
| Ternary Complex Cooperativity (α) | 1.0 | ITC/FP |
| Ternary Complex Stability (ΔG) | -21.7 kcal/mol | ITC |
Data sourced from Boehringer Ingelheim's opnMe portal and related publications.[3][6]
Mechanism of Action: A Visual Guide
The following diagram illustrates the mechanism of action of VZ185 as a PROTAC, leading to the degradation of BRD7 and BRD9.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the activity of VZ185.
Western Blotting for Protein Degradation
This technique is used to quantify the reduction in BRD7 and BRD9 protein levels following treatment with VZ185.
-
Cell Culture and Treatment: Plate cells (e.g., RI-1, HeLa) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of VZ185 or a vehicle control (e.g., DMSO) for the desired time points (e.g., 2, 4, 8, 16, 24 hours).[5]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Denature the protein samples by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.[9]
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for BRD7, BRD9, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.[9]
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed on the western blot bands to quantify the relative protein levels, which are normalized to the loading control. The DC50 value is then calculated as the concentration of VZ185 that induces 50% degradation of the target protein.[5]
Cell Viability Assays
These assays are performed to determine the cytotoxic effects of BRD7/9 degradation in cancer cell lines.
-
Cell Seeding: Seed cancer cell lines (e.g., EOL-1, A-204) in 96-well plates at a suitable density.[10]
-
Compound Treatment: After allowing the cells to attach, treat them with a serial dilution of VZ185.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using a commercially available kit, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is measured, and the data is normalized to vehicle-treated controls to calculate the percentage of cell viability. The EC50 value, the concentration at which 50% of cell viability is inhibited, is then determined.[7]
Selectivity and In Vivo Potential
Mass spectrometry-based proteomic studies have demonstrated that VZ185 is highly selective for the degradation of BRD7 and BRD9, with minimal off-target effects on other proteins, including other bromodomain-containing proteins.[6] Furthermore, VZ185 exhibits favorable in vitro pharmacokinetic properties, including high stability in plasma and microsomes, suggesting its potential for in vivo applications.[6][11] A corresponding inactive diastereomer, cis-VZ185, which does not bind to VHL, serves as an excellent negative control for experiments to confirm that the observed effects are due to VHL-mediated degradation.[3][6]
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gentaur.co.uk [gentaur.co.uk]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pardon Our Interruption [opnme.com]
- 7. eubopen.org [eubopen.org]
- 8. Pardon Our Interruption [opnme.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. VZ 185 (6936) by Tocris, Part of Bio-Techne [bio-techne.com]
- 11. medchemexpress.com [medchemexpress.com]
comparative analysis of BRD7 inhibitors in prostate cancer
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Bromodomain-containing protein 7 (BRD7) inhibitors investigated for prostate cancer therapeutics. It provides a synthesis of experimental data, detailed methodologies, and visual representations of key biological pathways and research workflows.
The Role of BRD7 in Prostate Cancer
Bromodomain-containing protein 7 (BRD7) is a crucial subunit of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex, a variant of the SWI/SNF complex.[1][2] In the context of prostate cancer, BRD7 has a multifaceted and seemingly contradictory role. Several studies have identified it as a tumor suppressor, with its expression being significantly downregulated in prostate cancer tissues compared to normal controls.[1][3][4] Low BRD7 expression is associated with poorer survival outcomes.[3] Functionally, BRD7 can suppress cancer cell growth by binding to and inhibiting the transcriptional activity of proteins like the Tripartite motif-containing 24 (TRIM24), which co-activates the Androgen Receptor (AR).[1][4] However, recent research has also highlighted a dependency on the BRD7 bromodomain in AR-positive prostate cancer cells, suggesting that inhibiting its function could be a viable therapeutic strategy.[5] This has spurred the development of small molecule inhibitors to probe its function and explore its therapeutic potential.[2][5][6]
Comparative Analysis of BRD7 Inhibitors
The development of selective BRD7 inhibitors is still in its early stages, with many existing compounds exhibiting dual activity against the closely related BRD9.[5][7] The table below summarizes key inhibitors that have been evaluated in the context of prostate cancer, focusing on newly developed selective compounds.
| Inhibitor | Target(s) | Reported Affinity / IC50 | Prostate Cancer Cell Lines Tested | Key Findings & Applications |
| 2-77 | Selective for BRD7 | Submicromolar affinity for BRD7 BD.[6][8] | LNCaP, PC-3[9] | A novel, selective inhibitor that reduces cell viability in both androgen-responsive (LNCaP) and castration-resistant (PC-3) prostate cancer cells.[9] Shown to decrease the expression of AR target genes.[5][8] |
| 1-78 (BRD7-IN-3) | BRD7 / BRD9 | IC50: 1.6 µM (BRD7), 2.7 µM (BRD9).[10] | LNCaP, VCaP, 22Rv1, DU145, PC3[5] | A selective inhibitor that binds BRD7 with submicromolar affinity.[6][8] Reduces cell proliferation in AR-positive prostate cancer cells with minimal effect on AR-negative cells.[5] |
| BI7273 | Dual BRD7 / BRD9 | Binds and stabilizes both BRD7 and BRD9.[8] | Used as a control compound in studies.[8] | A well-characterized dual inhibitor often used as a benchmark to compare the selectivity and effects of new compounds.[5][8] |
| I-BRD9 | Selective for BRD9 | Used as a control compound. | Used as a control compound. | A selective BRD9 inhibitor used in assays to confirm the BRD7-specific effects of novel compounds.[11] |
Key Experimental Protocols
The evaluation of BRD7 inhibitors involves a range of biochemical and cell-based assays to determine their potency, selectivity, and anti-cancer effects.
Thermal Shift Assay (TSA)
This biophysical assay is used to confirm direct binding between an inhibitor and its target protein.
-
Protein Preparation: Recombinant BRD7 bromodomain (BD) protein is purified.
-
Reaction Mixture: The protein is mixed with a fluorescent dye (e.g., SYPRO Orange) and varying concentrations of the test inhibitor in a multiwell PCR plate.
-
Thermal Denaturation: The plate is heated in a real-time PCR instrument from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) in small increments.
-
Fluorescence Reading: Fluorescence is measured at each temperature increment. As the protein unfolds (melts), the dye binds to exposed hydrophobic regions, causing an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm), the point at which 50% of the protein is unfolded, is calculated. A significant increase in the Tm in the presence of the inhibitor indicates stabilizing binding.[8][9]
Cell Viability (MTT) Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, PC-3) are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the BRD7 inhibitor or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
MTT Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: The media is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured on a plate reader at ~570 nm. The results are used to calculate the percentage of cell viability relative to the control and to determine the IC50 value of the compound.[3]
In Vivo Xenograft Tumor Model
This model assesses the efficacy of an inhibitor on tumor growth in a living organism.
-
Cell Implantation: Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously injected with a suspension of human prostate cancer cells (e.g., 5-8 F cells).[12]
-
Tumor Development: Tumors are allowed to grow to a palpable, measurable size (e.g., 100 mm³).
-
Randomization and Treatment: Mice are randomly assigned to a treatment group (receiving the BRD7 inhibitor via a specific route like oral gavage or intraperitoneal injection) or a control group (receiving a vehicle).
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days) throughout the study.
Visualizing Pathways and Processes
BRD7's Role in Prostate Cancer Signaling
BRD7 acts as a key nuclear protein that influences gene transcription. As a component of the PBAF chromatin remodeling complex, it can impact the accessibility of DNA to transcription factors. In prostate cancer, it has been shown to interact with and repress the activity of the Androgen Receptor (AR), a primary driver of the disease. BRD7 inhibitors are designed to disrupt the bromodomain's ability to "read" acetylated histones, thereby modulating these transcriptional programs.
Caption: BRD7 signaling and inhibition in prostate cancer.
A Workflow for BRD7 Inhibitor Discovery and Validation
The development of a targeted therapy like a BRD7 inhibitor follows a structured pipeline, from initial discovery through preclinical validation. This process integrates computational methods, biochemical assays, cell-based screening, and finally, in vivo testing to identify and characterize promising lead compounds.
Caption: A typical preclinical workflow for developing BRD7 inhibitors.
References
- 1. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Clinical significance of bromodomain-containing protein 7 and its association with tumor progression in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. inventions.prf.org [inventions.prf.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. BRD7 inhibits enhancer activity and expression of BIRC2 to suppress tumor growth and metastasis in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Selectivity: A Comparative Guide to BRD7 Bromodomain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The bromodomain-containing protein 7 (BRD7) has emerged as a significant target in various diseases, including cancer. As a key component of the PBAF chromatin remodeling complex, its role in transcriptional regulation is a focal point of current research. The development of selective inhibitors for BRD7 is crucial for dissecting its specific functions and for therapeutic applications. This guide provides a comparative analysis of the cross-reactivity of recently developed selective BRD7 inhibitors, with a focus on supporting experimental data and methodologies.
Cross-Reactivity Profile of Selective BRD7 Inhibitors
Recent efforts in structure-based drug design have led to the development of potent and selective BRD7 inhibitors, such as compounds 1-78 and 2-77 .[1] A primary challenge in developing such inhibitors is achieving selectivity over the closely related bromodomain-containing protein 9 (BRD9), as both are members of the same bromodomain family and share structural similarities.[2] The following table summarizes the binding affinities of these selective inhibitors against BRD7 and other bromodomains, highlighting their selectivity profile.
| Compound | Target Bromodomain | BROMOscan/bromoKdELECT Kd (nM) | Microscale Thermophoresis (MST) Kd (µM) | NanoBRET IC50 (µM) |
| 1-78 | BRD7 | 290[1] | 1.2[1] | 0.8[1] |
| BRD9 | 650[1] | No binding detected[1] | 3.3[1] | |
| BRPF1B | - | - | 2.8[1] | |
| 2-77 | BRD7 | 340[1] | 2.2[1] | 1.2[1] |
| BRD9 | 655[1] | No binding detected[1] | 3.2[1] | |
| BRPF1B | - | - | >10[1] |
Experimental Methodologies for Assessing Cross-Reactivity
The determination of inhibitor selectivity relies on a variety of robust biophysical and biochemical assays. Below are detailed protocols for key experimental techniques used to evaluate the cross-reactivity of BRD7 inhibitors.
BROMOscan® Competition Binding Assay
The BROMOscan platform is a proprietary competition binding assay offered by Eurofins DiscoverX. It is a high-throughput method to determine the dissociation constants (Kd) of compounds against a large panel of bromodomains.
Principle: The assay is based on a competition between the test compound and an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound bromodomain indicates a stronger interaction between the test compound and the bromodomain.[3][4]
Protocol Outline:
-
Preparation: Test compounds are serially diluted to the desired concentrations.
-
Assay Reaction: A mixture of the DNA-tagged bromodomain, the test compound, and the immobilized ligand is prepared and allowed to reach binding equilibrium.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of DNA-tagged bromodomain remaining bound to the solid support is quantified using qPCR.
-
Data Analysis: The results are compared to a control (DMSO) to determine the percent of bromodomain bound at each compound concentration. A dose-response curve is generated to calculate the Kd value.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA, also known as DSF, is a technique used to assess the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[5][6]
Principle: A fluorescent dye, such as SYPRO Orange, is used, which preferentially binds to hydrophobic regions of a protein. As the protein is heated and unfolds, its hydrophobic core becomes exposed, causing an increase in fluorescence. The Tm is the temperature at which 50% of the protein is unfolded. A shift in Tm (ΔTm) upon ligand addition indicates a direct binding event.[7][8]
Protocol Outline:
-
Reaction Setup: In a 96-well or 384-well PCR plate, prepare a reaction mixture containing the purified bromodomain protein, the fluorescent dye, and the test compound at various concentrations. Include a no-ligand (DMSO) control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, typically from 25°C to 95°C, with a slow ramp rate (e.g., 1°C/minute).
-
Fluorescence Monitoring: Monitor the fluorescence intensity at each temperature increment.
-
Data Analysis: Plot fluorescence intensity versus temperature to generate a melting curve. The Tm is determined from the inflection point of the sigmoidal curve or the peak of the first derivative. The ΔTm is calculated by subtracting the Tm of the control from the Tm in the presence of the compound.
Microscale Thermophoresis (MST)
MST is a powerful technique to quantify biomolecular interactions in solution with low sample consumption. It measures the directed movement of molecules along a microscopic temperature gradient.[9][10][11]
Principle: One of the binding partners is fluorescently labeled. An infrared laser creates a localized temperature gradient within a capillary containing the sample. The movement of the fluorescently labeled molecule along this gradient is tracked. This movement, or thermophoresis, is dependent on the size, charge, and hydration shell of the molecule. Upon binding to a ligand, these properties change, leading to a change in the thermophoretic movement, which is detected as a change in fluorescence.[12][13]
Protocol Outline:
-
Sample Preparation: One of the molecules (e.g., the bromodomain) is fluorescently labeled. A serial dilution of the unlabeled binding partner (the inhibitor) is prepared.
-
Reaction Mixtures: The labeled protein is mixed with the different concentrations of the unlabeled inhibitor and incubated to allow binding to reach equilibrium.
-
Capillary Loading: The reaction mixtures are loaded into glass capillaries.
-
MST Measurement: The capillaries are placed in the MST instrument. An IR laser is activated to create a temperature gradient, and the fluorescence is monitored over time.
-
Data Analysis: The change in normalized fluorescence is plotted against the logarithm of the ligand concentration. A binding curve is fitted to the data to determine the dissociation constant (Kd).
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental and biological contexts, the following diagrams were generated using Graphviz.
Conclusion
The development of selective BRD7 inhibitors like 1-78 and 2-77 represents a significant advancement in the field of epigenetic drug discovery. Their demonstrated selectivity over BRD9, as confirmed by a suite of rigorous experimental techniques, provides valuable tools for probing the specific biological roles of BRD7. The detailed protocols and pathway diagrams presented in this guide are intended to support researchers in their efforts to further characterize these and other novel bromodomain inhibitors, ultimately accelerating the translation of this research into new therapeutic strategies. The context-dependent role of BRD7 in various signaling pathways, such as its dual function in Wnt/β-catenin signaling, highlights the importance of continued investigation into its complex biology.[14][15][16][17]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Differential scanning fluorimetry (DSF) [bio-protocol.org]
- 6. Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
- 8. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 9. MST protein–protein binding assay [bio-protocol.org]
- 10. docs.research.missouri.edu [docs.research.missouri.edu]
- 11. uni-hohenheim.de [uni-hohenheim.de]
- 12. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. isbg.fr [isbg.fr]
- 14. Emerging Roles of BRD7 in Pathophysiology [mdpi.com]
- 15. Bromodomain-containing protein 7 contributes to myocardial infarction-induced myocardial injury through activating Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BRD7 suppresses the growth of Nasopharyngeal Carcinoma cells (HNE1) through negatively regulating beta-catenin and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. TRIM24 mediates ligand-dependent activation of androgen receptor and is repressed by a bromodomain-containing protein, BRD7, in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
BRD7-IN-1: A Comparative Guide to Using the Free Base and Salt Forms in Preclinical Research
BRD7-IN-1 is a derivative of the dual BRD7/9 inhibitor BI-7273 and serves as a crucial chemical probe for studying the function of Bromodomain-containing protein 7 (BRD7).[1] It is also utilized as a precursor for the synthesis of proteolysis-targeting chimeras (PROTACs), such as VZ185, which selectively degrade BRD7 and BRD9.[1]
Free Base vs. Salt Form: A Physicochemical and Practical Comparison
The selection of a compound's form is critical as it influences its solubility, stability, and handling properties. Generally, the salt form of a weakly basic compound like many kinase and bromodomain inhibitors is favored for its improved aqueous solubility and stability compared to the free base.[2][3] Free bases, however, are often more permeable to cell membranes due to their uncharged nature.
Below is a table summarizing the general expected differences between the free base and a hypothetical salt form of a small molecule inhibitor like BRD7-IN-1.
| Property | Free Base Form | Salt Form (e.g., Hydrochloride) | Rationale & Experimental Considerations |
| Molecular Weight | Lower | Higher | The addition of the counter-ion increases the molecular weight. This must be accounted for when preparing stock solutions and calculating molar concentrations. |
| Aqueous Solubility | Generally lower, especially at neutral pH.[2][3] | Generally higher, particularly in acidic to neutral aqueous buffers.[2][4] | For cell culture experiments, a salt form might be easier to dissolve in media. If using a free base with low aqueous solubility, a stock solution in an organic solvent like DMSO is necessary.[1] |
| Stability | Can be less stable in solid form and in solution.[2] | Often more stable as a crystalline solid and in solution, leading to a longer shelf-life.[4] | The stability of the compound in your experimental buffer and temperature should be considered. Repeated freeze-thaw cycles should be avoided.[5] |
| Cell Permeability | Generally higher due to its uncharged and more lipophilic nature. | Can be lower due to its charged nature, though it often readily converts to the free base at physiological pH to cross the cell membrane.[6] | For cellular assays, the free base might exhibit faster or more efficient entry into cells. However, the salt form is often sufficiently permeable for most in vitro experiments. |
| Hygroscopicity | Typically less hygroscopic (less likely to absorb moisture from the air). | Can be more hygroscopic, which may affect accurate weighing and stability.[7] | Store in a desiccator to prevent water absorption, which can impact the compound's integrity and your experimental results. |
| Handling | May be more prone to static and can be more difficult to weigh accurately. | Crystalline salts are often easier to handle and weigh. | Proper laboratory technique is essential for accurate preparation of solutions regardless of the form. |
BRD7-IN-1 is typically supplied as a free base. Researchers should, therefore, pay close attention to its solubility and ensure complete dissolution in a suitable solvent like DMSO before preparing working concentrations for their experiments.
Experimental Protocols
Below are detailed protocols for key experiments where an inhibitor like BRD7-IN-1 would be evaluated.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity after treatment with the inhibitor.[8]
Materials:
-
Cells of interest
-
96-well plates
-
BRD7-IN-1 stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of BRD7-IN-1 in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Protein Expression
This technique is used to detect changes in the expression levels of specific proteins (e.g., BRD7, downstream targets) following treatment with BRD7-IN-1.[10][11][12]
Materials:
-
Cell culture dishes
-
BRD7-IN-1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD7, anti-c-Myc, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and treat with BRD7-IN-1 at the desired concentration and time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.[11]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.[13]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody overnight at 4°C.[10]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to investigate the interaction of BRD7 with specific DNA regions in the genome and how this is affected by BRD7-IN-1.[14][15][16]
Materials:
-
Cells treated with BRD7-IN-1 or vehicle
-
Formaldehyde (for cross-linking)
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonicator or micrococcal nuclease
-
ChIP-grade anti-BRD7 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters
Protocol:
-
Treat cells with BRD7-IN-1.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.[15]
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate the nuclei.
-
Resuspend the nuclei and shear the chromatin by sonication to obtain fragments of 200-1000 bp.[16]
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin with an anti-BRD7 antibody or an IgG control overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads with a series of wash buffers to remove non-specific binding.
-
Elute the complexes from the beads.
-
Reverse the cross-links by heating at 65°C and treat with Proteinase K to digest the proteins.
-
Purify the DNA using a DNA purification kit.
-
Quantify the enrichment of specific DNA sequences using qPCR.
Visualizations: Pathways and Workflows
BRD7 Signaling Pathways in Cancer
BRD7 acts as a tumor suppressor by influencing several key signaling pathways involved in cell cycle progression, proliferation, and apoptosis.[17][18] It is known to interact with and modulate the activity of p53, BRCA1, and components of the Wnt/β-catenin and Ras/MEK/ERK pathways.[17][19][20]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 15. rockland.com [rockland.com]
- 16. clyte.tech [clyte.tech]
- 17. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BRD7: a novel tumor suppressor gene in different cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Emerging Roles of BRD7 in Pathophysiology [mdpi.com]
- 20. Transforming Stimulated Clone 22 (TSC-22) Interacts Directly with Bromodomain-Containing Protein 7 (BRD7) to Enhance the Inhibition of Extracellular Signal-Regulate Kinase (ERK) Pathway in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemical Probe Landscape for BRD7: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals investigating the role of Bromodomain-containing protein 7 (BRD7) in health and disease, the selection of a high-quality chemical probe is paramount. This guide provides an objective, data-driven comparison of currently available chemical probes with activity against BRD7, enabling an informed choice for your specific research needs.
Until recently, the exploration of BRD7's function has been hampered by a lack of selective chemical tools.[1][2][3] BRD7, a subunit of the PBAF chromatin remodeling complex, is implicated in various cancers and other diseases.[1][4][5][6] The development of potent and selective inhibitors is crucial for dissecting its biological roles and validating it as a therapeutic target.[7][8][9] This guide focuses on a head-to-head comparison of recently developed BRD7-selective probes and other relevant compounds with significant BRD7 activity.
Performance Comparison of BRD7 Chemical Probes
The ideal chemical probe should exhibit high potency for the target protein, a well-defined selectivity profile against other related proteins, and demonstrated activity in a cellular context. The following table summarizes the key quantitative data for prominent BRD7 chemical probes and related inhibitors. The newly developed probes, 1-78 and 2-77 , represent a significant advancement, being the first reported small molecules with notable selectivity for BRD7 over its closest homolog, BRD9.[1][2][10] In contrast, previously known ligands were either BRD9-selective or potent dual BRD7/9 inhibitors.[7][11]
| Compound | Target(s) | BRD7 Affinity (Kd/IC50) | BRD9 Affinity (Kd/IC50) | Selectivity for BRD7 over BRD9 | Cellular Activity | Key Assay(s) | Reference(s) |
| 1-78 | BRD7-selective | 1.2 µM (Kd) | No binding detected | >20-fold | Yes | MST, FP | [2] |
| 2-77 | BRD7-selective | 2.2 µM (Kd) | No binding detected | >10-fold | Yes | MST, FP, NanoBRET | [1][2] |
| LP99 | Dual BRD7/9 | 0.91 µM (Kd) | 99 nM (Kd) | ~0.1-fold | Yes | ITC, DSF | [11] |
| BI-7273 | Dual BRD7/9 | 117 nM (IC50) | 19 nM (IC50) | ~0.16-fold | Yes | AlphaScreen | [11][12] |
| BI-9564 | BRD9 > BRD7 | 239 nM (Kd) | 5.9 nM (Kd) | ~0.02-fold | Yes | BROMOscan | [11] |
| I-BRD9 | BRD9-selective | >200-fold less potent than for BRD9 | 8.7 (pKd) | Highly BRD9-selective | Yes | BROMOscan | [7] |
Signaling Pathway and Experimental Workflow
To effectively utilize these chemical probes, it is essential to understand the biological context in which BRD7 functions and the experimental workflows used to characterize these small molecules.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Transforming Stimulated Clone 22 (TSC-22) Interacts Directly with Bromodomain-Containing Protein 7 (BRD7) to Enhance the Inhibition of Extracellular Signal-Regulate Kinase (ERK) Pathway in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. Design and synthesis of potent and selective inhibitors of BRD7 and BRD9 bromodomains - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Development of chemical probes for the bromodomains of BRD7 and BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemical probes and inhibitors of bromodomains outside the BET family - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking BRD7-IN-1 Against Known Epigenetic Modifiers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of epigenetic drug discovery, the selective targeting of bromodomains presents a promising therapeutic strategy. This guide provides a comprehensive comparison of BRD7-IN-1, a ligand for the dual bromodomain-containing proteins BRD7 and BRD9, against a panel of well-characterized epigenetic modifiers. The following sections detail the biochemical potency, selectivity, and cellular activity of these compounds, supported by experimental data and methodologies, to aid researchers in selecting the appropriate tools for their investigations.
BRD7-IN-1 is a derivative of BI-7273, a potent dual inhibitor of BRD7 and BRD9.[1][2] It is important to note that BRD7-IN-1 is primarily utilized as a component of Proteolysis Targeting Chimeras (PROTACs), such as VZ185, which are designed to induce the degradation of BRD7 and BRD9 proteins rather than simply inhibiting their function.[1][3] For the purpose of this guide, the biochemical and cellular activity data of its parent compound, BI-7273, will be used as a benchmark for a BRD7/9-targeting agent.
Comparative Analysis of Inhibitor Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of BI-7273 against a selection of prominent epigenetic modifiers, including inhibitors of the Bromodomain and Extra-Terminal domain (BET) family and other non-BET bromodomains.
Table 1: Biochemical Potency of BRD7/9 Inhibitor (BI-7273) and Comparators
| Compound | Target Bromodomain(s) | Assay Type | IC50 (nM) | Kd (nM) | Reference(s) |
| BI-7273 | BRD7 | AlphaScreen | 117 | 0.3 | [4][5][6] |
| BRD9 | AlphaScreen | 19 | 0.75 | [4][5][6][7] | |
| JQ1 | BRD4 (BD1) | AlphaScreen | 77 | 50 | [1][8] |
| BRD4 (BD2) | AlphaScreen | 33 | 90 | [1][8] | |
| BRD2 | - | 17.7 | 128 | [9] | |
| BRD3 | - | - | 59.5 | ||
| OTX015 (Birabresib) | BRD2, BRD3, BRD4 | TR-FRET | 92 - 112 | - | [10][11] |
| I-BET762 (Molibresib) | BET family | - | 32.5 - 42.5 | 50.5 - 61.3 | [2][12][13][14] |
| I-BRD9 | BRD9 | TR-FRET | 50 | 1.9 | [15][16] |
| A-485 | EP300/CREBBP | TR-FRET | 44.8 | - | [17][18] |
| SGC-CBP30 | CREBBP/EP300 | - | 21 (CREBBP), 38 (EP300) | - | [19] |
Table 2: Selectivity Profile of BI-7273 Against Other Bromodomains
| Compound | Off-Target Bromodomain | Assay Type | Kd (nM) | Selectivity vs. BRD7 (Fold) | Selectivity vs. BRD9 (Fold) | Reference(s) |
| BI-7273 | CECR2 | DiscoverX | 88 | ~0.003x | ~0.008x | [4][5][6] |
| FALZ | DiscoverX | 850 | ~0.0003x | ~0.0008x | [5][6] | |
| BRPF1 | - | 210 | ~0.001x | ~0.003x | [4] | |
| BRD4 (BD1) | AlphaScreen | >100,000 | >850x | >5200x | [5][6] | |
| JQ1 | CREBBP | AlphaScreen | >10,000 | - | - | [8] |
| I-BRD9 | BRD7 | BROMOscan | 380 | - | ~200x | [16][20] |
| BET family | - | >1400 | - | >700x | [15][16] |
Cellular Activity and Phenotypic Effects
The functional consequences of bromodomain inhibition are critical for understanding their therapeutic potential.
Table 3: Cellular Activity of BRD7/9 Inhibitor (BI-7273) and Comparators
| Compound | Cell Line | Assay Type | EC50 / GI50 | Observed Phenotype | Reference(s) |
| BI-7273 | EOL-1 (AML) | Proliferation | 1400 nM | Inhibition of cell proliferation | [4][7] |
| JQ1 | NMC 797 (Carcinoma) | Proliferation | 4 nM | G1 cell cycle arrest, induction of squamous differentiation | [8] |
| OTX015 (Birabresib) | Various Leukemia | MTT Assay | Submicromolar | Growth inhibition, G1 to S phase arrest | [11] |
| TNBC cell lines | Cell Counting | 55.9 - 303.8 nM | Antiproliferative activity, cell cycle arrest | [21] | |
| I-BET762 (Molibresib) | Prostate Cancer | Growth Assay | 25 - 150 nM | Growth inhibition | [22] |
| I-BRD9 | HUT78 (T-cell lymphoma) | NanoBRET | 158 nM | Disruption of BRD9-histone interaction | [16][23] |
| A-485 | Various | - | ~1.3 µM | Reduction in histone acetylation | [17][18] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for a deeper understanding of the mechanism of action of these epigenetic modifiers.
Caption: BRD7's role in the p53-mediated cell cycle arrest pathway.
Caption: A typical workflow for screening bromodomain inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key assays cited in this guide.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay is used to study biomolecular interactions.
-
Principle: The assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are in close proximity. This transfer triggers a chemiluminescent signal.
-
Methodology:
-
A biotinylated histone peptide is attached to streptavidin-coated donor beads.
-
A GST-tagged bromodomain protein is attached to anti-GST antibody-coated acceptor beads.
-
In the absence of an inhibitor, the bromodomain protein binds to the acetylated histone peptide, bringing the donor and acceptor beads close together.
-
Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission at 520-620 nm.
-
A competitive inhibitor, such as BI-7273, disrupts the protein-peptide interaction, separating the beads and causing a decrease in the luminescent signal.
-
IC50 values are determined by measuring the signal intensity at various inhibitor concentrations.[8][24]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is another proximity-based assay to measure binding events.
-
Principle: This assay measures the transfer of energy from a donor fluorophore (e.g., Europium) to an acceptor fluorophore (e.g., Alexa Fluor 647) when they are in close proximity.
-
Methodology:
-
A biotinylated histone peptide is bound to a Europium-labeled streptavidin (donor).
-
The bromodomain-containing protein is incubated with an antibody labeled with the acceptor fluorophore.
-
Binding of the bromodomain to the histone peptide brings the donor and acceptor fluorophores together, allowing for FRET to occur upon excitation of the donor.
-
An inhibitor competes with the histone peptide for binding to the bromodomain, disrupting FRET and causing a decrease in the acceptor's emission signal.
-
IC50 values are calculated from the dose-response curve of the inhibitor.[17][18]
-
Cellular Proliferation and Viability Assays (MTT / CellTiter-Glo®)
These assays are used to assess the effect of inhibitors on cell growth and viability.
-
Principle (MTT): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.
-
Methodology (MTT):
-
Cells are seeded in 96-well plates and treated with varying concentrations of the inhibitor for a specified period (e.g., 72 hours).
-
MTT reagent is added to each well and incubated to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and GI50 values are determined.[11]
-
-
Principle (CellTiter-Glo®): This luminescent assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.
-
Methodology (CellTiter-Glo®):
-
Cells are treated with the inhibitor in a 96-well plate.
-
CellTiter-Glo® reagent is added, which lyses the cells and contains luciferase and its substrate.
-
The luciferase reaction uses ATP to generate a luminescent signal that is proportional to the number of viable cells.
-
The luminescence is measured with a luminometer, and IC50 values are calculated.[14]
-
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Assay
This assay measures protein-protein or protein-ligand interactions in living cells.
-
Principle: BRET is a proximity-based assay where energy is transferred from a bioluminescent donor (e.g., NanoLuc® luciferase) to a fluorescent acceptor (e.g., a fluorescently labeled ligand or a HaloTag®-fused protein with a fluorescent ligand).
-
Methodology:
-
Cells are engineered to express the target bromodomain fused to NanoLuc® luciferase.
-
A cell-permeable fluorescent tracer that binds to the bromodomain is added.
-
In the absence of an inhibitor, the tracer binds to the bromodomain, bringing the donor and acceptor into close proximity and generating a BRET signal.
-
An unlabeled inhibitor competes with the tracer for binding to the bromodomain, leading to a decrease in the BRET signal.
-
The IC50 is determined by measuring the BRET ratio at different inhibitor concentrations.[16][25]
-
References
- 1. (+)-JQ1 | Cell Signaling Technology [cellsignal.com]
- 2. I-BET 762 | Bromodomains | Tocris Bioscience [tocris.com]
- 3. labshake.com [labshake.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. BI-7273 | BRD9 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (+)-JQ1 | BET Bromodomain inhibitor | Hello Bio [hellobio.com]
- 10. selleckchem.com [selleckchem.com]
- 11. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. I-BET762 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 14. I-BET-762 | CAS:1260907-17-2 | BET inhibitor,highly potent | High Purity | Manufacturer BioCrick [biocrick.com]
- 15. Binding Mechanism of Inhibitors to BRD4 and BRD9 Decoded by Multiple Independent Molecular Dynamics Simulations and Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Probe I-BRD9 | Chemical Probes Portal [chemicalprobes.org]
- 17. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The bromodomain inhibitor OTX015 (MK-8628) exerts anti-tumor activity in triple-negative breast cancer models as single agent and in combination with everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. selleckchem.com [selleckchem.com]
- 24. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. LP99: Discovery and Synthesis of the First Selective BRD7/9 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Downstream Effects of BRD7 Inhibition: A Comparative Guide to BRD7-IN-1
In the intricate landscape of epigenetic regulation, Bromodomain-containing protein 7 (BRD7) has emerged as a critical player in transcriptional control and tumor suppression.[1] The development of selective inhibitors, such as BRD7-IN-1, provides researchers with powerful tools to dissect its function and explore potential therapeutic avenues. This guide offers a comprehensive comparison of BRD7-IN-1's impact on downstream gene expression, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Mechanism of BRD7 and its Inhibition
BRD7 is a subunit of the PBAF (Polybromo-associated BRG1-associated factor) specific SWI/SNF chromatin remodeling complex.[1] Its bromodomain recognizes and binds to acetylated lysine residues on histones, a key mechanism for regulating gene transcription.[1][2] By recruiting other transcriptional machinery, BRD7 influences a multitude of cellular processes including cell cycle progression, apoptosis, and DNA repair.[2][3]
BRD7 inhibitors, like BRD7-IN-1, are small molecules designed to competitively bind to the acetylated lysine binding pocket of the BRD7 bromodomain.[2] This action prevents BRD7 from docking onto chromatin, thereby disrupting its ability to regulate the expression of its target genes.[2] The downstream consequences of this inhibition are a focal point of current cancer research, given BRD7's role as a tumor suppressor in various cancers, including breast, ovarian, and prostate cancer.[1][2]
Impact of BRD7 Inhibition on Downstream Gene Expression
BRD7 is known to act as both a transcriptional coactivator and corepressor, influencing several critical signaling pathways.[4] Inhibition of BRD7 with a molecule like BRD7-IN-1 is expected to reverse these effects. The following table summarizes key signaling pathways and genes regulated by BRD7, and the anticipated impact of BRD7 inhibition.
| Signaling Pathway | Key Downstream Genes | Role of BRD7 | Anticipated Effect of BRD7-IN-1 |
| p53 Pathway | p21, HDM2, TIGAR | Coactivator for p53-mediated transcription[1][5] | Downregulation of p53 target genes, potentially impairing cell cycle arrest and apoptosis. |
| Wnt/β-catenin Pathway | Cyclin D1, c-jun | Negative regulator; blocks nuclear translocation of β-catenin[3] | Upregulation of Wnt target genes, potentially promoting cell proliferation. |
| Ras/MEK/ERK Pathway | E2F3 | Transcriptional regulator, involved in G1-S phase progression[1][6] | Dysregulation of cell cycle progression. |
| BRCA1 Pathway | ESR1 (Estrogen Receptor α) | Facilitates recruitment of BRCA1 to the ESR1 promoter[7] | Altered expression of BRCA1-regulated genes. |
| Insulin Signaling | GSK3β, XBP1s | Modulates phosphorylation of GSK3β and nuclear translocation of XBP1s[8][9] | Disruption of glucose metabolism and cellular response to insulin. |
| c-Myc Stability | c-Myc | Promotes ubiquitin-proteasome-dependent degradation of c-Myc | Stabilization and increased levels of c-Myc protein, potentially promoting cell proliferation.[10] |
Comparative Analysis of BRD7 Inhibitors
While BRD7-IN-1 is a key tool for studying BRD7 function, other compounds with varying selectivity and potency are available. Understanding these differences is crucial for designing specific and well-controlled experiments.
| Compound | Target(s) | IC50 / Affinity | Key Findings |
| BRD7-IN-1 | BRD7 | Not publicly available | A tool compound for studying the biological effects of BRD7 inhibition. |
| BRD7-IN-3 | Dual BRD7/BRD9 inhibitor | BRD7: 1.6 µM, BRD9: 2.7 µM[11] | Demonstrates the feasibility of developing dual inhibitors for this bromodomain subfamily. |
| BI-7273 | Dual BRD7/BRD9 inhibitor | Potent BRD9 inhibitor, also binds BRD7[12][13] | Used to probe the functions of both BRD7 and BRD9; can downregulate known target genes like CCND1.[14] |
| JQ1 | BET family (BRD2, BRD3, BRD4) | Potent inhibitor of BET bromodomains | A well-characterized pan-BET inhibitor, useful for comparing the effects of inhibiting different bromodomain families.[14] |
| 1-78 and 2-77 | Selective BRD7 inhibitors | Submicromolar affinity for BRD7 BD[12] | Designed for increased selectivity for BRD7 over BRD9.[12] |
Experimental Protocols
To validate the effect of BRD7-IN-1 on downstream gene expression, a combination of molecular biology techniques is typically employed.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the mRNA levels of BRD7 target genes (e.g., p21, CCND1) following treatment with BRD7-IN-1.
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with known BRD7 expression) at an appropriate density. Once adhered, treat the cells with varying concentrations of BRD7-IN-1 or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24, 48 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR: Prepare a reaction mix containing cDNA, forward and reverse primers for the gene of interest, and a SYBR Green or TaqMan probe-based master mix. Run the reaction on a real-time PCR cycler.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, ACTB).
Western Blotting for Protein Expression Analysis
Objective: To determine the protein levels of BRD7 and its downstream targets following treatment with BRD7-IN-1.
-
Cell Lysis and Protein Quantification: After treatment as described above, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Denature protein lysates by boiling in Laemmli buffer. Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p21, anti-Cyclin D1, anti-BRD7) overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin, GAPDH).
Visualizing BRD7's Role and Experimental Design
To better understand the complex interactions of BRD7 and the workflow for its study, the following diagrams are provided.
Caption: BRD7 signaling pathways and the inhibitory action of BRD7-IN-1.
Caption: Workflow for analyzing downstream gene expression after BRD7-IN-1 treatment.
References
- 1. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. uniprot.org [uniprot.org]
- 5. tandfonline.com [tandfonline.com]
- 6. BRD7, a novel bromodomain gene, inhibits G1-S progression by transcriptionally regulating some important molecules involved in ras/MEK/ERK and Rb/E2F pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. BRD7 regulates the insulin-signaling pathway by increasing phosphorylation of GSK3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Frontiers | BRD7 Promotes Cell Proliferation and Tumor Growth Through Stabilization of c-Myc in Colorectal Cancer [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bromodomain and Extra-Terminal Family Proteins BRD2, BRD3, and BRD4 Contribute to H19-Dependent Transcriptional Regulation of Cell Adhesion Molecules, Modulating Metastatic Dissemination Program in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of BRD7 Inhibition as an Anti-Cancer Strategy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of small molecule inhibitors targeting Bromodomain-containing protein 7 (BRD7), a key component of the SWI/SNF chromatin remodeling complex implicated in cancer development. While direct quantitative data on the anti-cancer activity of BRD7-IN-1 is not publicly available due to its primary role as a warhead for PROTAC-mediated degradation, this document focuses on the independent validation of BRD7 as a therapeutic target by examining the performance of other well-characterized BRD7 inhibitors. We present supporting experimental data for selective BRD7 inhibitors (1-78 and 2-77) and a dual BRD7/BRD9 inhibitor (BI-7273), offering insights into their potential as anti-cancer agents.
Targeting BRD7 in Cancer: A Promising Therapeutic Avenue
BRD7 is recognized as a tumor suppressor, with its downregulation observed in various cancers, including breast, prostate, and colorectal cancer.[1] It plays a crucial role in regulating gene expression, DNA repair, and cell cycle control, often through its interaction with the p53 tumor suppressor pathway.[1] Inhibition of the BRD7 bromodomain disrupts its interaction with acetylated histones, leading to alterations in gene expression that can suppress cancer cell growth and induce apoptosis.[1] Preclinical studies have shown that BRD7 inhibitors can reactivate p53 signaling, leading to reduced tumor growth and cell cycle arrest, highlighting the therapeutic potential of targeting BRD7.[1]
Comparative Analysis of BRD7 Inhibitors
To validate the anti-cancer potential of targeting BRD7, we have compiled and compared the available data on three key inhibitors.
Data Presentation: Quantitative Inhibitor Performance
The following tables summarize the binding affinities and anti-proliferative activities of selected BRD7 inhibitors.
Table 1: Inhibitor Binding Affinities
| Compound | Target(s) | Kd (nM) |
| 1-78 | BRD7 | 290 |
| 2-77 | BRD7 | 340 |
| BI-7273 | BRD9/BRD7 | 0.75 (BRD9), 0.3 (BRD7) |
Table 2: Anti-Proliferative Activity of BRD7 Inhibitors
| Compound | Cell Line | Cancer Type | Assay | IC50 / EC50 (µM) |
| 1-78 | LNCaP | Prostate Cancer | CellTiter-Glo | ~10 |
| 2-77 | LNCaP | Prostate Cancer | CellTiter-Glo | ~10 |
| BI-7273 | EOL-1 | Eosinophilic Leukemia | Proliferation Assay | 1.4 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate independent validation and further research.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the dose-dependent effect of a compound on cell proliferation and determine the IC50 value.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the test compound for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following compound treatment.
-
Cell Treatment: Treat cells with the test compound at various concentrations for a specified duration.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle after compound treatment.
-
Cell Treatment and Fixation: Treat cells with the compound, then harvest and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Visualizing the Mechanism: Signaling Pathways and Workflows
To provide a clearer understanding of the underlying mechanisms and experimental processes, we have generated the following diagrams using Graphviz.
BRD7 Signaling Pathways in Cancer
Experimental Workflow for Inhibitor Validation
Logical Framework for BRD7 Target Validation
References
A Comparative Guide to the Pharmacokinetic Properties of BRD7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of known Bromodomain-containing protein 7 (BRD7) inhibitors. Due to the nascent stage of selective BRD7 inhibitor development, this guide focuses on well-characterized dual BRD7/BRD9 inhibitors and recently developed selective BRD7 inhibitors, presenting available quantitative data to aid in the selection of appropriate tool compounds for in vitro and in vivo studies.
Introduction to BRD7 Inhibition
BRD7 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that acts as a reader of acetylated lysine residues on histones and other proteins. It is a crucial component of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex. BRD7 has been implicated in several critical cellular processes, including transcriptional regulation, cell cycle control, and tumor suppression. Its association with signaling pathways such as p53 and Wnt/β-catenin has made it an attractive target for therapeutic intervention in oncology and other diseases. The development of small molecule inhibitors targeting BRD7 is an active area of research aimed at modulating these pathways for therapeutic benefit.
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic and in vitro DMPK (Drug Metabolism and Pharmacokinetics) data for notable BRD7 inhibitors. It is important to note that comprehensive in vivo pharmacokinetic data for highly selective BRD7 inhibitors is still limited in publicly accessible literature.
| Inhibitor | Target | Type | Half-life (t½) | Cmax | Tmax | Bioavailability (F) | Clearance | Volume of Distribution (Vss) | Plasma Protein Binding | Permeability | Ref. |
| BI-7273 | BRD7/BRD9 | Dual Inhibitor | N/A | N/A | N/A | Good oral bioavailability | Moderate in vivo plasma clearances | N/A | Human: 31%Mouse: 44%Rat: 33% | Moderate to high absorptive permeability | [1][2] |
| BI-9564 | BRD9 > BRD7 | Dual Inhibitor | N/A | 5,400 nM (Mouse, 20 mg/kg p.o.) | 0.7 h (Mouse, 20 mg/kg p.o.) | 88% (Mouse) | 59% of liver blood flow (Mouse, 5 mg/kg i.v.) | 2.1 L/kg (Mouse, 5 mg/kg i.v.) | Human: 42%Mouse: 35%Rat: 23% | Moderate to high absorptive permeability | [3][4] |
| 1-78 | BRD7 | Selective Inhibitor | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A | [5][6] |
| 2-77 | BRD7 | Selective Inhibitor | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A | [5][6] |
N/A : Data not publicly available in the reviewed sources.
Signaling Pathways Involving BRD7
BRD7 plays a significant role in modulating key signaling pathways implicated in cancer and other diseases. The following diagrams illustrate the involvement of BRD7 in the p53 and Wnt/β-catenin signaling pathways.
Caption: BRD7 interaction with the p53 tumor suppressor pathway.
Caption: BRD7's regulatory role in the Wnt/β-catenin signaling pathway.
Experimental Protocols
The following section outlines a generalized protocol for conducting in vivo pharmacokinetic studies of BRD7 inhibitors in a murine model. This protocol is a composite based on standard practices and should be adapted based on the specific properties of the inhibitor being tested.[7][8][9]
Objective:
To determine the pharmacokinetic profile of a BRD7 inhibitor in mice following intravenous (IV) and oral (PO) administration.
Materials:
-
BRD7 inhibitor
-
Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Male or female C57BL/6 mice (8-10 weeks old)
-
Dosing syringes and needles (for IV and PO administration)
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Experimental Workflow:
References
- 1. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. opnme.com [opnme.com]
- 4. caymanchem.com [caymanchem.com]
- 5. BI-9564 | Structural Genomics Consortium [thesgc.org]
- 6. researchgate.net [researchgate.net]
- 7. LP99: Discovery and Synthesis of the First Selective BRD7/9 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pardon Our Interruption [opnme.com]
- 9. LP99: Discovery and Synthesis of the First Selective BRD7/9 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for BRD7-IN-1 Free Base
For Immediate Reference: Treat BRD7-IN-1 free base and any materials contaminated with it as hazardous chemical waste. Do not dispose of it in the regular trash or down the sink. All disposal procedures must comply with local, state, and federal regulations and be managed through your institution's Environmental Health and Safety (EHS) department or equivalent.
Immediate Safety and Handling for Disposal
When preparing this compound for disposal, researchers must adhere to standard laboratory safety protocols to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the powdered form or preparing solutions.
-
Spill Management: In case of a spill, isolate the area. Use an absorbent material to clean up solutions, or carefully sweep up the solid material. All cleanup materials must be disposed of as hazardous waste.
Waste Segregation and Storage
Proper segregation is critical to prevent dangerous chemical reactions.
-
Waste Streams: this compound waste should be segregated into distinct waste streams:
-
Solid Waste: Unused or expired pure compound, contaminated lab supplies (e.g., weigh boats, contaminated gloves, paper towels).
-
Liquid Waste: Solutions containing BRD7-IN-1 (e.g., from experiments, stock solutions). Segregate aqueous solutions from those in organic solvents.[1]
-
Sharps Waste: Contaminated needles, syringes, or other sharps should be placed in a designated sharps container.
-
-
Container Requirements:
-
Use only containers that are compatible with the chemical waste.[2] Plastic is often preferred for its durability.[3]
-
Ensure containers are in good condition, leak-proof, and have a secure, tight-fitting lid. The container must be kept closed except when adding waste.[3][4][5][6]
-
Do not use food containers for storing hazardous waste.[5]
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound."
-
Indicate the solvent if it is a liquid waste.
-
Include the date when the waste was first added to the container.
-
-
Storage Location:
Disposal Procedures
The final disposal of this compound must be coordinated through your institution's EHS office.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all BRD7-IN-1 waste in the appropriately segregated and labeled containers as described above.
-
Contact EHS: Once a waste container is full or has been in storage for the maximum allowed time (often up to one year for partially filled containers), contact your institution's EHS department to schedule a waste pickup.[3][5]
-
Documentation: Complete any required waste disposal forms or tags provided by your EHS department. This documentation is crucial for tracking hazardous waste from generation to final disposal.
-
EHS Pickup: EHS personnel will collect the waste for transport to a licensed hazardous waste disposal facility.
Disposal of Empty Containers:
A container that has held this compound is not considered empty until it has been properly decontaminated.
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent (such as the solvent used to dissolve the compound) that can remove the residue.[1][4]
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[4][6]
-
Final Disposal: After triple-rinsing and allowing the container to air dry, deface or remove all chemical labels before disposing of it as regular trash or in a designated glass disposal container.[4][6]
Quantitative Data Summary
The following table summarizes key quantitative limits and timelines for hazardous waste management as stipulated by general laboratory safety guidelines. Note that specific institutional policies may vary.
| Parameter | Guideline | Citations |
| Maximum Hazardous Waste in SAA | 55 gallons | [3] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [3] |
| Container Residue Limit (to be "empty") | No more than 2.5 cm (1 inch) of residue, or 3% by weight for containers <110 gallons. | [1] |
| Time Limit for Full Container in SAA | Must be removed within 3 calendar days after becoming full. | [3][5] |
| Time Limit for Partially Filled Container | May remain in the SAA for up to one year. | [3][5] |
Experimental Workflow and Decision Diagrams
Disposal Decision Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling BRD7-IN-1 free base
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling BRD7-IN-1 free base. Given that the toxicological properties of this compound have not been thoroughly investigated, it is imperative to treat it as a potentially hazardous substance and adhere to strict safety protocols.[1] The following procedures are based on best practices for handling potent chemical compounds in a laboratory setting.[2][3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The minimum required PPE for handling this compound includes a lab coat, appropriate gloves, and eye protection.[5][6][7] However, due to the powdered nature of the compound and its potential potency, additional respiratory and face protection is strongly recommended, especially during procedures that may generate aerosols or dust.
Summary of Recommended Personal Protective Equipment
| Protection Type | Solid Compound (Powder) | Liquid Solution | Rationale |
| Body | Laboratory coat (flame-retardant if using flammable solvents) | Laboratory coat | Protects skin and personal clothing from contamination.[7][8] |
| Hand | Double-gloving with nitrile gloves | Nitrile gloves | Provides a barrier against skin contact. Double-gloving is recommended for handling potent powders to minimize exposure during glove changes.[5] |
| Eye/Face | Chemical safety goggles and a face shield | Chemical safety goggles | Goggles protect against dust particles and splashes. A face shield offers an additional layer of protection for the entire face.[5][8] |
| Respiratory | NIOSH-approved N95 or higher-level respirator | Not typically required if handled in a certified chemical fume hood | Protects against inhalation of fine powder particles.[2][8] |
Handling Procedures
Adherence to a strict, step-by-step workflow is critical to minimize the risk of exposure and contamination.
Experimental Workflow for Handling this compound
Step-by-Step Guidance:
-
Preparation:
-
Designate a controlled area for handling, such as a certified chemical fume hood or a glove box, to contain any airborne particles.[2]
-
Assemble all necessary PPE before you begin.
-
Gather all materials required for the procedure, including spatulas, weigh paper, vials, and the appropriate solvent.
-
-
Handling the Solid Compound:
-
Wear all required PPE, including double gloves and a respirator.
-
Carefully weigh the powdered this compound on weigh paper or in a suitable container. Avoid any actions that could create dust.
-
If preparing a solution, add the solvent to the weighed powder slowly to avoid splashing. Cap the container securely and mix until dissolved.
-
-
Cleanup and Disposal:
-
Thoroughly decontaminate the work area and any equipment used with a suitable solvent.
-
Dispose of all contaminated disposable items, including gloves, weigh paper, and pipette tips, in a clearly labeled hazardous waste container.
-
Remove PPE carefully to prevent cross-contamination. The outer pair of gloves should be removed first, followed by the face shield, goggles, and lab coat. The inner gloves should be the last item removed before washing your hands.
-
Wash your hands thoroughly with soap and water after the procedure is complete.
-
Emergency Procedures
In the event of an accidental exposure, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage and Disposal
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this material down the drain or in the regular trash.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. escopharma.com [escopharma.com]
- 3. flowsciences.com [flowsciences.com]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | NZ [sdsmanager.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
